molecular formula C26H20Cl2N4O4S B1667226 BMS-587101 CAS No. 509083-77-6

BMS-587101

Katalognummer: B1667226
CAS-Nummer: 509083-77-6
Molekulargewicht: 555.4 g/mol
InChI-Schlüssel: NXNKJLOEGWSJGI-BKMJKUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-587101 is an LFA-1 Small-Molecule antagonist that reduces inflammation and joint destruction in murine models of arthritis. In vitro, this compound inhibited LFA-1–mediated adhesion of T cells to endothelial cells, T cell proliferation, and Th1 cytokine production.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNKJLOEGWSJGI-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509083-77-6
Record name BMS-587101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-587101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Antagonism of Leukocyte Function-Associated Antigen-1 (LFA-1)

BMS-587101 is a potent and orally active small molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes.[1][2] The primary mechanism of action of this compound involves the inhibition of the interaction between LFA-1 and its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[2] This blockade disrupts the critical cell-cell adhesion processes that are fundamental to the immune response.

By preventing the LFA-1/ICAM-1 interaction, this compound effectively inhibits several key downstream cellular events that are hallmarks of an inflammatory response. These include:

  • T-cell Adhesion to Endothelial Cells: The binding of LFA-1 on T-cells to ICAM-1 on endothelial cells is a crucial step for the trafficking of T-cells from the bloodstream into tissues. This compound blocks this adhesion, thereby reducing the infiltration of inflammatory cells into target tissues.[2]

  • T-cell Proliferation: The interaction between LFA-1 and ICAM-1 provides a co-stimulatory signal that is necessary for the full activation and proliferation of T-cells. By antagonizing this interaction, this compound attenuates T-cell proliferation.[1][2]

  • Th1 Cytokine Production: this compound has been shown to inhibit the production of pro-inflammatory cytokines characteristic of a T-helper 1 (Th1) immune response.[1][2]

The efficacy of this compound has been demonstrated in preclinical models of autoimmune diseases, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.[2]

Quantitative Data

The following table summarizes the in vitro potency of this compound in various assays.

Assay DescriptionCell Type/SystemSpeciesIC50 (nM)Reference
LFA-1-mediated T-cell proliferationHuman HUVEC cellsHuman20[1]
LFA-1 inhibitory activityMouse splenocytes and bEND (mouse ICAM-1 expressing cell line)Mouse150[1]

Signaling Pathways

The interaction between LFA-1 and ICAM-1 initiates a cascade of intracellular signaling events that are crucial for T-cell activation and function. This compound, by blocking this initial interaction, prevents the downstream signaling required for the inflammatory response.

LFA-1 Signaling Pathway

LFA1_Signaling LFA-1 Signaling Pathway and Inhibition by this compound TCR TCR/CD3 Inside_Out Inside-Out Signaling (Talin, Kindlin) TCR->Inside_Out activates Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->Inside_Out activates LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active conformational change ICAM1 ICAM-1 LFA1_active->ICAM1 binds to PI3K PI3K LFA1_active->PI3K activates JNK JNK LFA1_active->JNK activates SMase Sphingomyelinase LFA1_active->SMase activates Adhesion Cell Adhesion ICAM1->Adhesion mediates BMS587101 This compound BMS587101->LFA1_active antagonizes Inside_Out->LFA1_inactive leads to Proliferation T-Cell Proliferation Adhesion->Proliferation promotes Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) Adhesion->Cytokine promotes PI3K->Proliferation PI3K->Cytokine JNK->Proliferation JNK->Cytokine SMase->Proliferation SMase->Cytokine

LFA-1 signaling and this compound inhibition.
Experimental Workflow for In Vitro Assays

Experimental_Workflow General Experimental Workflow for In Vitro Evaluation of this compound start Start cell_prep Prepare Target Cells (e.g., T-cells, Endothelial cells) start->cell_prep compound_prep Prepare this compound (serial dilutions) start->compound_prep incubation Incubate Cells with this compound cell_prep->incubation compound_prep->incubation assay Perform Specific Assay incubation->assay adhesion_assay Cell Adhesion Assay assay->adhesion_assay proliferation_assay T-Cell Proliferation Assay assay->proliferation_assay cytokine_assay Cytokine Production Assay assay->cytokine_assay data_analysis Data Analysis (e.g., IC50 determination) adhesion_assay->data_analysis proliferation_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Workflow for in vitro this compound evaluation.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the mechanism of action of this compound. These protocols are based on standard immunological assays and the methodologies described in the primary literature for similar LFA-1 antagonists.

T-Cell Adhesion Assay

Objective: To determine the ability of this compound to inhibit the adhesion of T-cells to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

  • This compound

  • 96-well tissue culture plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Recombinant human ICAM-1

  • Cell culture medium and buffers

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 or with a monolayer of HUVECs. Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Cell Labeling: Label the T-lymphocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Compound Treatment: Pre-incubate the fluorescently labeled T-cells with various concentrations of this compound for 30-60 minutes at 37°C.

  • Adhesion: Add the this compound-treated T-cells to the ICAM-1 or HUVEC-coated wells.

  • Incubation: Allow the T-cells to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound and determine the IC50 value.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • This compound

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or a colorimetric assay like MTT or WST-1)

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed PBMCs or purified T-cells into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Stimulate the cells with a mitogen (e.g., PHA) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dye dilution: Label the cells with CFSE before stimulation. After incubation, analyze the dilution of the dye by flow cytometry.

    • Colorimetric assays: Add the appropriate reagent (e.g., MTT, WST-1) to the wells and measure the absorbance according to the manufacturer's protocol.

  • Data Analysis: Determine the effect of this compound on T-cell proliferation and calculate the IC50 value.

Cytokine Production Assay

Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines by T-cells.

Materials:

  • PBMCs or purified T-cells

  • This compound

  • Stimulating agents (e.g., PHA, anti-CD3/anti-CD28 antibodies, or specific antigen)

  • 24-well or 96-well tissue culture plates

  • ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α) or a multiplex cytokine assay system

  • Cell culture medium

Procedure:

  • Cell Culture and Treatment: Culture PBMCs or purified T-cells in the presence of various concentrations of this compound.

  • Stimulation: Add the stimulating agent to the cell cultures.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the dose-dependent effect of this compound on the production of each cytokine and determine the IC50 values.

References

BMS-587101: A Technical Overview of a Small Molecule LFA-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Leukocyte Adhesion

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor (αLβ2 or CD11a/CD18), is a critical mediator of immune cell trafficking and activation.[1][2][3] Expressed on all leukocytes, LFA-1's interaction with Intercellular Adhesion Molecules (ICAMs) on endothelial cells and antigen-presenting cells (APCs) is fundamental to T-cell adhesion, the formation of the immunological synapse, and subsequent T-cell proliferation and cytokine production.[3][4] The clinical success of the anti-LFA-1 antibody, efalizumab, in treating psoriasis established LFA-1 as a validated therapeutic target for autoimmune and inflammatory diseases.[1][3] This has driven significant efforts to develop orally bioavailable, small molecule antagonists of LFA-1 to offer a more convenient therapeutic alternative. BMS-587101 emerged from these efforts as a potent, orally active LFA-1 antagonist with demonstrated efficacy in preclinical models of inflammation and autoimmunity.[4][5]

Mechanism of Action

The LFA-1 Signaling Pathway

LFA-1 activation is a tightly regulated process involving conformational changes that shift the molecule from a low-affinity to a high-affinity state, enabling robust binding to its ligands, primarily ICAM-1. This process is governed by two main signaling paradigms:

  • Inside-Out Signaling : On quiescent T-cells, LFA-1 exists in an inactive, bent conformation.[6] Upon T-cell receptor (TCR) or chemokine receptor stimulation, intracellular signals are generated that lead to the binding of proteins like talin and kindlin-3 to the cytoplasmic tail of the β2 subunit.[6][7] This "unclasps" the cytoplasmic domains, triggering a conformational shift to an extended, high-affinity state capable of binding ICAM-1.[7]

  • Outside-In Signaling : Once LFA-1 binds to ICAM-1, it initiates its own signaling cascade within the T-cell. This outside-in signaling synergizes with TCR signaling to amplify downstream pathways, such as the Erk1/2 pathway, promoting sustained T-cell activation, proliferation, and cytokine production.[8][9][10]

LFA1_Signaling_Pathway

Caption: LFA-1 inside-out and outside-in signaling pathways in T-cell activation.

Inhibition by this compound

This compound is a spirocyclic hydantoin-based compound that functions as a direct antagonist of LFA-1.[1][2] It inhibits the interaction between LFA-1 and ICAM-1, thereby preventing the crucial cell-cell adhesion required for an effective immune response. By blocking this interaction, this compound effectively inhibits LFA-1-mediated T-cell adhesion to endothelial cells, T-cell proliferation, and the production of pro-inflammatory Th1 cytokines.[4][5]

MoA_BMS587101

Caption: this compound blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Pharmacological Data

In Vitro Potency

This compound demonstrates potent inhibitory activity across various in vitro assays designed to measure LFA-1 function. The compound effectively blocks the adhesion of human T-cells to endothelial cells and suppresses T-cell proliferation in response to stimuli.

Assay TypeCell SystemSpeciesIC50 (nM)Reference
T-cell AdhesionHuman T-cells / HUVECHuman18 - 20[5]
T-cell ProliferationMixed Lymphocyte Reaction (MLR)Human (PBMC)20[5]
T-cell AdhesionMouse T-cells / b.END3Mouse150[5]
In Vivo Efficacy

The oral bioavailability and cross-reactivity of this compound in rodents enabled its evaluation in multiple preclinical models of inflammatory disease.[4] The compound showed significant efficacy in reducing disease severity in murine models of arthritis and lung inflammation.

Disease ModelSpeciesDosing RegimenKey FindingsReference
Antibody-Induced Arthritis (AIA)Mouse65-100 mg/kg, p.o.Significant reduction in clinical score; protection from bone destruction.[4][11]
Collagen-Induced Arthritis (CIA)MouseNot specifiedMarked protection from inflammation and bone destruction.[4]
Ovalbumin-Induced Lung InflammationMouse0.1-10 mg/kg, p.o., BIDSignificant, dose-dependent inhibition of eosinophil accumulation.[5]
Transplant Rejection (with CTLA-4Ig)Not specifiedNot specifiedEfficacious in an animal model of transplant rejection.[1][2]

Key Experimental Protocols

HUVEC / T-Cell Adhesion Assay

This assay quantifies the ability of an antagonist to block the LFA-1-dependent adhesion of T-cells to a monolayer of endothelial cells.

  • Cell Culture and Plating : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.[1]

  • Activation : The HUVEC monolayer is activated with a pro-inflammatory stimulus like TNF-α for several hours to upregulate ICAM-1 expression.

  • T-Cell Preparation : Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).[1] The T-cells are then labeled with a fluorescent dye, such as Calcein-AM, for later quantification.

  • Compound Incubation : Labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Co-culture and Adhesion : The compound-treated T-cells are added to the activated HUVEC monolayer and allowed to adhere for approximately 30-60 minutes.

  • Washing : Non-adherent T-cells are removed by gentle washing with assay buffer.

  • Quantification : The fluorescence of the remaining adherent T-cells is measured using a plate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in T-cell adhesion compared to the vehicle control.[5]

In Vivo Arthritis Models (AIA/CIA)

Murine models of arthritis are standard for evaluating the in vivo efficacy of anti-inflammatory compounds.[12][13]

InVivo_Workflow

Caption: Key stages in the execution of in vivo arthritis models for efficacy testing.

  • Model Induction :

    • Antibody-Induced Arthritis (AIA) : Arthritis is rapidly induced by administering a cocktail of monoclonal antibodies against type II collagen, followed a few days later by a lipopolysaccharide (LPS) challenge.[11]

    • Collagen-Induced Arthritis (CIA) : This is a more T-cell-dependent model where autoimmunity is induced by immunizing susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4]

  • Treatment Protocol : this compound is administered orally (p.o.) once or twice daily, starting either before (prophylactic) or after (therapeutic) the onset of clinical symptoms.[4][5]

  • Efficacy Endpoints :

    • Clinical Score : Disease progression is monitored visually by scoring paw swelling and erythema on a standardized scale (e.g., 0-4 per paw).[4]

    • Paw Volume : Changes in paw thickness or volume are measured using digital calipers.

    • Histopathology : At the end of the study, joints are collected, sectioned, and stained (e.g., H&E) to assess levels of inflammation, synovial hyperplasia, and cartilage/bone erosion.[4]

    • Biomarker Analysis : Joint tissue or serum can be analyzed for levels of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-1β) or protein.[4]

Summary and Conclusion

This compound is a potent, orally active small molecule antagonist of LFA-1. It effectively blocks the LFA-1/ICAM-1 interaction, a key step in immune cell trafficking and activation.[5] Preclinical data demonstrates its ability to inhibit T-cell adhesion and proliferation in vitro and to significantly reduce inflammation and joint destruction in robust animal models of arthritis.[4] These findings underscore the therapeutic potential of targeting LFA-1 with small molecule inhibitors for treating a range of autoimmune and inflammatory diseases.[4] While this compound itself was not advanced further, the data from its development provides a strong proof-of-concept for this therapeutic strategy.[11]

References

An In-Depth Technical Guide to BMS-587101: A Potent LFA-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-587101 is a potent, orally bioavailable small molecule antagonist of the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor crucial for T-cell mediated immune responses. By inhibiting the interaction between LFA-1 and its ligand, the intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates T-cell adhesion, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with a spirocyclic hydantoin (B18101) core. Its chemical and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name 5-{[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]methyl}-3-thiophenecarboxylic acid[1]
SMILES CN1C(=O)N(c2cc(Cl)cc(Cl)c2)C(=O)[C@]3(C1)C--INVALID-LINK--N(Cc1cc(cs1)C(=O)O)C3
CAS Number 509083-77-6
Physicochemical Property Value
Molecular Formula C26H20Cl2N4O4S[2]
Molecular Weight 555.43 g/mol [2]
Solubility Information not publicly available. Stock solutions are typically prepared in DMSO.
pKa Information not publicly available.

Mechanism of Action and Signaling Pathway

This compound functions as a direct antagonist of LFA-1 (also known as αLβ2 integrin), preventing its interaction with ICAM-1. This interaction is a critical step in the immunological synapse, which is necessary for T-cell activation, adhesion to endothelial cells, and migration to sites of inflammation.

The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events. By blocking this initial binding, this compound effectively inhibits downstream signaling pathways that lead to T-cell activation and inflammatory responses. The simplified signaling pathway is depicted below.

Caption: Simplified LFA-1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. A summary of the key findings is presented in the table below.

Assay Cell Type Endpoint IC50 Reference
T-cell ProliferationHuman HUVECInhibition of LFA-1-mediated proliferation20 nM[3]
Cell AdhesionHuman T-cells to HUVECInhibition of LFA-1-mediated adhesion20 nM[3]
T-cell ProliferationMouse SplenocytesInhibition of LFA-1-mediated proliferation150 nM[3]
Cell AdhesionMouse T-cells to bEND cellsInhibition of LFA-1-mediated adhesion150 nM[3]
In Vivo Activity

The efficacy of this compound has been evaluated in murine models of inflammatory diseases, demonstrating its potential as a therapeutic agent.

Model Species Dosing Key Findings Reference
Ovalbumin-induced lung inflammationMouse0.1, 1.0, and 10 mg/kg, p.o., twice dailySignificant inhibition of eosinophil accumulation.[3]
Antibody-induced arthritisMouseNot specifiedSignificant reduction in clinical score and cytokine mRNA levels in joints.[4]
Collagen-induced arthritisMouseNot specifiedMarked protection from inflammation and bone destruction.[4]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the public domain. However, it is described as being orally bioavailable in rodents.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted specifically with this compound are not publicly available. The following are generalized protocols for the key assays mentioned, based on standard laboratory practices.

T-Cell Adhesion Assay (Static)

This assay measures the ability of T-cells to adhere to a layer of endothelial cells or purified ICAM-1, and the inhibition of this process by a compound like this compound.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout plate_prep Coat 96-well plate with ICAM-1 or HUVEC monolayer cell_add Add treated T-cells to the coated 96-well plate plate_prep->cell_add cell_prep Label T-cells with a fluorescent dye (e.g., Calcein AM) compound_add Pre-incubate fluorescent T-cells with this compound at various concentrations cell_prep->compound_add compound_add->cell_add incubation Incubate to allow for cell adhesion cell_add->incubation wash Wash to remove non-adherent cells incubation->wash read_fluorescence Measure fluorescence of adherent cells using a plate reader wash->read_fluorescence analyze Calculate % inhibition of adhesion and determine IC50 read_fluorescence->analyze

Caption: General workflow for a static T-cell adhesion assay.
T-Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation, which is a hallmark of T-cell activation.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cell_iso Isolate T-cells from peripheral blood or spleen cell_label Label T-cells with a proliferation dye (e.g., CFSE) cell_iso->cell_label plate_cells Plate labeled T-cells in a 96-well plate cell_label->plate_cells add_stim Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies or mitogens) plate_cells->add_stim add_compound Add this compound at various concentrations add_stim->add_compound incubate Incubate for several days to allow for proliferation add_compound->incubate flow_cyto Analyze dye dilution by flow cytometry incubate->flow_cyto calc_inhibition Calculate % inhibition of proliferation and determine IC50 flow_cyto->calc_inhibition

Caption: General workflow for a T-cell proliferation assay using dye dilution.
Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring and Endpoints immunize1 Primary immunization of mice with type II collagen in Complete Freund's Adjuvant (CFA) immunize2 Booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) immunize1->immunize2 treatment_start Initiate oral administration of this compound or vehicle upon onset of arthritis immunize2->treatment_start clinical_score Regularly assess clinical signs of arthritis (e.g., paw swelling, redness) treatment_start->clinical_score histology Histopathological analysis of joints for inflammation and bone erosion at study termination clinical_score->histology cytokine_analysis Measure cytokine levels in joint tissue or serum clinical_score->cytokine_analysis

Caption: General workflow for a murine collagen-induced arthritis model.

Conclusion

This compound is a well-characterized LFA-1 antagonist with potent in vitro and in vivo activity. Its ability to inhibit T-cell adhesion, proliferation, and cytokine production makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted. This guide provides a foundational understanding of the chemical and biological properties of this compound for the scientific community.

References

In-Depth Technical Guide: BMS-587101 Target Validation in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-587101 is a potent, orally bioavailable small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. This document provides a comprehensive technical overview of the target validation of this compound in immune cells, focusing on its mechanism of action, effects on T lymphocytes, and detailed experimental protocols for its evaluation. The presented data underscores the therapeutic potential of LFA-1 antagonism in autoimmune and inflammatory diseases.

Introduction to this compound and its Molecular Target: LFA-1

This compound is an investigational drug candidate designed to modulate immune responses by targeting LFA-1 (also known as αLβ2 or CD11a/CD18). LFA-1 is a heterodimeric protein expressed on the surface of all leukocytes, including T cells, B cells, and myeloid cells. It plays a pivotal role in a wide range of immune functions, including leukocyte trafficking, antigen presentation, and T-cell-mediated cytotoxicity.

The primary ligand for LFA-1 is the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells, including endothelial cells and antigen-presenting cells (APCs). The interaction between LFA-1 and ICAM-1 is essential for the firm adhesion of leukocytes to the endothelium, allowing them to extravasate into tissues, and for the formation of the immunological synapse between T cells and APCs, a critical step in T cell activation.[1][2][3] In inflammatory conditions, the expression of both LFA-1 and ICAM-1 is often upregulated, leading to excessive immune cell infiltration and tissue damage. Therefore, inhibiting the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders.

Mechanism of Action of this compound

This compound functions as a direct antagonist of LFA-1. It binds to a site on the αL subunit of LFA-1, preventing the conformational changes necessary for high-affinity binding to ICAM-1. By blocking this interaction, this compound effectively disrupts the adhesion of immune cells to their targets, thereby inhibiting subsequent inflammatory processes.

dot

BMS587101 This compound LFA1 LFA-1 (αLβ2) BMS587101->LFA1 Inhibits Activation T Cell Activation (Proliferation, Cytokine Production) LFA1->Activation ICAM1 ICAM-1 LFA1->ICAM1 Adhesion TCR TCR Downstream Downstream Signaling (e.g., Lck, ZAP-70) TCR->Downstream MHC_Peptide MHC-Peptide TCR->MHC_Peptide Downstream->LFA1 Inside-out Signaling (Affinity Modulation) cluster_workflow LFA-1/ICAM-1 Binding Assay Workflow start Start coat Coat plate with recombinant ICAM-1 start->coat block Wash and Block coat->block prepare Prepare LFA-1 and This compound solutions block->prepare incubate Incubate LFA-1 with This compound prepare->incubate bind Add mixture to plate and incubate incubate->bind wash1 Wash unbound LFA-1 bind->wash1 detect Add primary and secondary antibodies wash1->detect measure Add substrate and measure absorbance detect->measure end End measure->end cluster_workflow T Cell Adhesion Assay Workflow start Start coat Coat plate with ICAM-1 start->coat prepare Isolate and label T cells coat->prepare incubate Incubate T cells with This compound prepare->incubate adhere Add T cells to plate and allow adhesion incubate->adhere wash Wash non-adherent cells adhere->wash quantify Measure fluorescence of adherent cells wash->quantify end End quantify->end cluster_workflow Mixed Lymphocyte Reaction (MLR) Workflow start Start isolate Isolate PBMCs from two donors start->isolate prepare Irradiate stimulator cells isolate->prepare coculture Co-culture responder and stimulator cells with this compound prepare->coculture incubate Incubate for several days coculture->incubate measure Measure T cell proliferation incubate->measure end End measure->end cluster_workflow Th1 Cytokine Production Assay Workflow start Start activate Activate T cells with anti-CD3/CD28 and this compound start->activate collect Collect culture supernatants activate->collect elisa Perform ELISA for IFN-γ, TNF-α, IL-2 collect->elisa analyze Analyze data and calculate inhibition elisa->analyze end End analyze->end

References

Preclinical Pharmacology of BMS-587101: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-587101 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in leukocyte adhesion and trafficking. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy in established models of inflammatory disease. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of LFA-1 antagonism.

Introduction to this compound

This compound is a novel compound developed by Bristol-Myers Squibb that targets the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a cornerstone of immune cell adhesion, migration, and the formation of the immunological synapse, making it a key process in the inflammatory cascade. By inhibiting this interaction, this compound demonstrates significant anti-inflammatory properties in a range of preclinical models, suggesting its potential as a therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis.[1]

Mechanism of Action

This compound functions as a direct antagonist of LFA-1 (also known as αLβ2 or CD11a/CD18), an integrin exclusively expressed on the surface of leukocytes. LFA-1 plays a pivotal role in the adhesion of T-cells to endothelial cells and antigen-presenting cells (APCs) through its interaction with ICAM-1. This adhesion is a prerequisite for T-cell activation, proliferation, and the subsequent production of pro-inflammatory cytokines. This compound binds to LFA-1 and sterically hinders its binding to ICAM-1, thereby disrupting these crucial inflammatory processes.[1][2]

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in several key functional assays that model different aspects of LFA-1-mediated immune responses.

Quantitative In Vitro Data
AssayCell Type/SystemSpeciesIC50
LFA-1 Mediated T-Cell ProliferationHuman HUVEC cellsHuman20 nM[3]
LFA-1 Mediated AdhesionMouse splenocytes and bEND cell lineMouse150 nM[3]
Experimental Protocols

This assay quantifies the ability of this compound to inhibit the adhesion of T-cells to ICAM-1.

  • Plate Coating: 96-well microplates are coated with recombinant human or mouse ICAM-1 (typically 10 µg/mL in PBS) overnight at 4°C.

  • Cell Preparation: T-cells (e.g., human peripheral blood mononuclear cells [PBMCs] or mouse splenocytes) are isolated and labeled with a fluorescent dye such as Calcein-AM.

  • Compound Incubation: The labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Adhesion: The treated T-cells are added to the ICAM-1 coated wells and allowed to adhere for 1-2 hours at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of T-cell adhesion.

This assay assesses the effect of this compound on T-cell proliferation in response to allogeneic stimulation.

  • Cell Preparation: Responder T-cells and irradiated or mitomycin-C treated stimulator cells (allogeneic PBMCs) are isolated.

  • Co-culture: Responder and stimulator cells are co-cultured in 96-well plates in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated for 4-5 days at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a proliferation marker, such as [³H]-thymidine or by using a dye dilution assay (e.g., CFSE).

  • Analysis: The level of proliferation is determined by scintillation counting or flow cytometry, and the IC50 value is calculated.

This assay measures the inhibitory effect of this compound on the production of Th1 cytokines, such as IFN-γ and TNF-α.

  • Cell Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 24-48 hours.

  • Cytokine Measurement: The concentration of Th1 cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Analysis: The IC50 value for the inhibition of each cytokine is determined.

cluster_workflow In Vitro Assay Workflow start Isolate T-Cells/ PBMCs compound Incubate with This compound start->compound adhesion Adhesion Assay (ICAM-1 Coated Plate) compound->adhesion proliferation Proliferation Assay (MLR) compound->proliferation cytokine Cytokine Assay (Stimulation) compound->cytokine readout_a Measure Fluorescence adhesion->readout_a readout_p Measure Proliferation ([3H]-thymidine/CFSE) proliferation->readout_p readout_c Measure Cytokines (ELISA) cytokine->readout_c cluster_workflow In Vivo Model Workflow start Select Animal Model (e.g., CIA, AIA, OVA) induction Induce Disease start->induction treatment Administer this compound (p.o.) induction->treatment assessment Assess Efficacy treatment->assessment clinical Clinical Scoring assessment->clinical histology Histology assessment->histology bal BAL Fluid Analysis assessment->bal

References

In-Depth Technical Guide: BMS-587101 and its Effect on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-587101 is a potent, small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1 or αLβ2 integrin). By inhibiting the interaction between LFA-1 on T-cells and its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates the immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on T-cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

T-cell activation and proliferation are central to the adaptive immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) and endothelial cells is a critical co-stimulatory signal required for the formation of a stable immunological synapse, leading to T-cell activation, proliferation, and cytokine production.[1] this compound has been developed as a therapeutic agent that targets this interaction, thereby offering a potential treatment for conditions such as rheumatoid arthritis and psoriasis.[2] In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and joint destruction in murine models of arthritis.[1] This document serves as a technical resource for understanding the cellular and molecular effects of this compound on T-cell function.

Mechanism of Action

This compound functions as a direct antagonist of LFA-1. It binds to LFA-1 on T-cells and prevents the conformational changes necessary for high-affinity binding to ICAM-1.[3] This blockade of the LFA-1/ICAM-1 interaction disrupts the formation of the immunological synapse, a specialized junction between a T-cell and an APC. The immunological synapse is essential for sustained signaling from the T-cell receptor (TCR) and co-stimulatory molecules, which is a prerequisite for full T-cell activation and subsequent proliferation.[4] By preventing this crucial cell-cell adhesion, this compound effectively dampens the downstream signaling cascades that lead to T-cell proliferation and effector functions.

Quantitative Data on T-Cell Proliferation Inhibition

The inhibitory effect of this compound on T-cell proliferation has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of the compound.

Assay TypeCell TypeSpeciesIC50 ValueReference
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)Human20 nMN/A
T-cell Adhesion to ICAM-1Mouse SplenocytesMouse150 nMN/A

Experimental Protocols

Human Mixed Lymphocyte Reaction (MLR) Assay for T-Cell Proliferation

This protocol is a representative method for assessing the effect of this compound on allogeneic T-cell proliferation.

Objective: To determine the dose-dependent inhibition of T-cell proliferation by this compound in a one-way mixed lymphocyte reaction.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C or irradiation source

  • This compound (stock solution in DMSO)

  • [³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom culture plates

  • Scintillation counter or flow cytometer

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells.

    • Treat PBMCs from the second donor with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or gamma irradiation (30 Gy) to render them incapable of proliferation. These are the "stimulator" cells. Wash the stimulator cells three times with complete RPMI medium.

  • Assay Setup:

    • Resuspend responder and stimulator cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

    • In a 96-well plate, add 100 µL of responder cells (1 x 10⁵ cells) to each well.

    • Add 100 µL of stimulator cells (1 x 10⁵ cells) to each well containing responder cells.

    • Prepare control wells with responder cells alone and stimulator cells alone.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the co-cultures.

  • Incubation:

    • Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After the 5-day incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.[5]

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

T-Cell Adhesion Assay

Objective: To measure the inhibition of T-cell adhesion to ICAM-1 by this compound.

Materials:

  • Purified T-cells

  • Recombinant human ICAM-1

  • 96-well flat-bottom plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • This compound

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Labeling and Treatment: Label purified T-cells with Calcein-AM. Pre-incubate the labeled T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the treated T-cells to the ICAM-1 coated wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Data Analysis: Calculate the percentage of inhibition of adhesion for each this compound concentration compared to the vehicle control and determine the IC50 value.

Effect on T-Cell Activation Markers and Cytokine Production

This compound's inhibition of T-cell proliferation is accompanied by a reduction in the expression of key T-cell activation markers and the production of pro-inflammatory cytokines.

T-Cell Activation Markers

Upon activation, T-cells upregulate surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker).[6][7] this compound is expected to inhibit the upregulation of these markers in a dose-dependent manner, consistent with its blockade of T-cell activation.

MarkerFunctionExpected Effect of this compound
CD25 High-affinity IL-2 receptor component, crucial for T-cell proliferation.[6]Downregulation
CD69 Early marker of lymphocyte activation, involved in cell retention in tissues.[7]Downregulation
Th1 Cytokine Production

This compound has been shown to inhibit the production of Th1 cytokines, which are key mediators of cellular immunity and inflammation.[1]

CytokineFunction in T-Cell ResponseExpected Effect of this compound
Interferon-gamma (IFN-γ) Promotes Th1 differentiation, activates macrophages.[8]Inhibition of production
Interleukin-2 (IL-2) A critical growth factor for T-cell proliferation and differentiation.[9]Inhibition of production

Signaling Pathways and Experimental Workflows

LFA-1 Signaling Pathway in T-Cell Activation

The binding of LFA-1 to ICAM-1 initiates a signaling cascade that synergizes with TCR signaling to promote T-cell activation and proliferation. A key downstream effector of LFA-1 signaling is the Erk1/2 MAP kinase pathway.[10]

LFA1_Signaling cluster_APC Antigen Presenting Cell cluster_Tcell T-Cell TCR TCR LFA1 LFA-1 (on T-cell) TCR_Signal TCR Signaling TCR->TCR_Signal Activates APC APC pMHC pMHC ICAM1 ICAM-1 (on APC) pMHC->TCR Binding LFA1_Signal LFA-1 'Outside-in' Signaling LFA1->LFA1_Signal Activates ICAM1->LFA1 Binding BMS587101 This compound BMS587101->LFA1 Inhibits Synapse Immunological Synapse Formation Erk12 Erk1/2 Activation Synapse->Erk12 TCR_Signal->Synapse Stabilizes LFA1_Signal->Synapse Stabilizes Proliferation T-Cell Proliferation Erk12->Proliferation Cytokines Cytokine Production (IFN-γ, IL-2) Erk12->Cytokines

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing T-Cell Proliferation

The following diagram illustrates the general workflow for an in vitro T-cell proliferation assay to evaluate the efficacy of this compound.

TCell_Proliferation_Workflow start Start isolate_pbmcs Isolate PBMCs from Donors start->isolate_pbmcs prepare_cells Prepare Responder & Mitomycin C-treated Stimulator Cells label_cells Label Responder Cells with CFSE (optional) prepare_cells->label_cells setup_culture Co-culture Responder & Stimulator Cells in 96-well plate label_cells->setup_culture add_compound Add this compound (or vehicle) setup_culture->add_compound incubate Incubate for 5 days at 37°C, 5% CO2 add_compound->incubate measure_prolif Measure Proliferation incubate->measure_prolif sub_thymidine [3H]-Thymidine Incorporation measure_prolif->sub_thymidine Method 1 sub_cfse CFSE Dilution by Flow Cytometry measure_prolif->sub_cfse Method 2 analyze Data Analysis: Calculate % Inhibition and IC50 sub_thymidine->analyze sub_cfse->analyze end End analyze->end isolate_pbmacs isolate_pbmacs isolate_pbmacs->prepare_cells

Caption: General workflow for an in vitro T-cell proliferation assay.

Conclusion

This compound is a well-characterized LFA-1 antagonist that demonstrates potent inhibition of T-cell proliferation. Its mechanism of action, centered on the disruption of the LFA-1/ICAM-1 interaction, leads to the suppression of essential co-stimulatory signals required for full T-cell activation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and similar compounds targeting the LFA-1 pathway. The provided diagrams offer a clear visual representation of the complex biological processes involved. This comprehensive technical overview underscores the potential of this compound as a therapeutic agent for T-cell mediated inflammatory and autoimmune diseases.

References

An In-Depth Technical Guide on the Inhibition of Th1 Cytokine Production by BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and effects of BMS-587101, a potent and orally bioavailable small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1). By inhibiting the interaction between LFA-1 on T cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, this compound effectively suppresses T cell activation, proliferation, and the production of key pro-inflammatory Th1 cytokines. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its inhibitory activities, and detailed experimental protocols for assessing its efficacy.

Introduction: The Role of LFA-1 in Th1-Mediated Immunity

T helper 1 (Th1) cells are critical drivers of cell-mediated immunity, primarily through the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). While essential for host defense against intracellular pathogens, dysregulated Th1 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.

A key molecular interaction that governs the activation and function of T cells is the binding of the integrin LFA-1 (CD11a/CD18) on the T cell surface to its ligand, ICAM-1 (CD54), expressed on APCs and inflamed endothelium. This interaction is crucial for:

  • Stabilizing the Immunological Synapse: The LFA-1:ICAM-1 interaction provides a critical co-stimulatory signal, strengthening the adhesion between the T cell and the APC, which is necessary for sustained T cell receptor (TCR) signaling.

  • T Cell Proliferation and Differentiation: Robust LFA-1 signaling is required for optimal T cell proliferation and differentiation into effector phenotypes, including Th1 cells.

  • Leukocyte Trafficking: The adhesion of LFA-1 to ICAM-1 on endothelial cells facilitates the migration of T cells from the bloodstream into sites of inflammation.

This compound is a spirocyclic hydantoin-based compound that acts as a potent antagonist of LFA-1.[1] By blocking the LFA-1:ICAM-1 interaction, this compound offers a targeted therapeutic approach to modulate T cell-mediated inflammation.[1][2] In vitro studies have demonstrated that this compound inhibits LFA-1-mediated T cell adhesion, T cell proliferation, and the production of Th1 cytokines.[2]

Mechanism of Action: LFA-1 Antagonism

This compound functions by binding to LFA-1 and preventing its interaction with ICAM-1. This blockade disrupts the formation and stability of the immunological synapse, a specialized junction between a T cell and an APC. The immunological synapse is essential for the full activation of a T cell. Without the stabilizing co-stimulatory signal provided by the LFA-1:ICAM-1 interaction, the signaling cascade initiated by the T cell receptor (TCR) is attenuated. This leads to a reduction in T cell activation, proliferation, and subsequent cytokine production.

BMS-587101_Mechanism_of_Action TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Signal 2 (Co-stimulation) BMS587101 This compound BMS587101->LFA1 Inhibits

Figure 1: Mechanism of LFA-1 Antagonism by this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibition of LFA-1-mediated functions in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of T Cell Proliferation and Adhesion by this compound

AssayCell TypeSpeciesIC50Reference
LFA-1-mediated T cell proliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Human20 nM[3]
LFA-1-mediated T cell proliferationMouse SplenocytesMouse150 nM[3]
LFA-1-mediated adhesionMouse T cells to b.END3 cellsMouse150 nM[3]

No specific IC50 values for the inhibition of individual Th1 cytokines (IFN-γ, TNF-α, IL-2) by this compound are publicly available in the reviewed literature. The compound has been shown to inhibit "Th1 cytokine production" generally.[2]

Signaling Pathways Affected by this compound

The inhibition of the LFA-1:ICAM-1 interaction by this compound disrupts downstream signaling pathways that are critical for Th1 cell differentiation and cytokine production. The primary consequence is the attenuation of TCR signaling, which in turn affects the activation of key transcription factors required for the expression of Th1-associated genes.

LFA1_Signaling_Pathway_Inhibition TCR_MHC TCR-MHC Interaction Synapse Immunological Synapse Formation & Stability TCR_MHC->Synapse LFA1_ICAM1 LFA-1:ICAM-1 Interaction LFA1_ICAM1->Synapse BMS587101 This compound BMS587101->LFA1_ICAM1 Inhibits TCR_Signal Sustained TCR Signaling Synapse->TCR_Signal Downstream Downstream Signaling (e.g., ZAP-70, LAT, SLP-76) TCR_Signal->Downstream Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Downstream->Transcription_Factors Th1_Differentiation Th1 Differentiation Transcription_Factors->Th1_Differentiation Cytokine_Production Th1 Cytokine Production (IFN-γ, TNF-α, IL-2) Th1_Differentiation->Cytokine_Production MLR_Workflow PBMC_A Isolate PBMCs (Donor A - Responders) Label Label with CFSE PBMC_A->Label PBMC_B Isolate PBMCs (Donor B - Stimulators) Inactivate Inactivate with Mitomycin C PBMC_B->Inactivate CoCulture Co-culture A + B in 96-well plate Label->CoCulture Inactivate->CoCulture Add_Compound Add serial dilutions of this compound CoCulture->Add_Compound Incubate Incubate for 5 days Add_Compound->Incubate Analyze Analyze Proliferation (Flow Cytometry or Scintillation Counting) Incubate->Analyze

References

Methodological & Application

Application Notes and Protocols: BMS-587101 in vitro T-Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on T-cells, plays a critical role in the inflammatory response by mediating T-cell adhesion to endothelial cells and antigen-presenting cells (APCs). This adhesion is facilitated by the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1). The dysregulation of this interaction is implicated in various autoimmune and inflammatory diseases. BMS-587101 is a potent, orally active small-molecule antagonist of LFA-1 that disrupts the LFA-1/ICAM-1 interaction, thereby inhibiting T-cell adhesion and subsequent inflammatory cascades.[1][2] These application notes provide a detailed protocol for an in vitro T-cell adhesion assay to evaluate the efficacy of this compound and other potential LFA-1 inhibitors.

Chemical Information: this compound

PropertyValue
IUPAC Name 5-({(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl}methyl)thiophene-3-carboxylic acid
CAS Number 509083-77-6[1]
Molecular Formula C₂₆H₂₀Cl₂N₄O₄S[3]
Molecular Weight 555.43 g/mol [3]
Mechanism of Action LFA-1 Antagonist[1]

Quantitative Data

The inhibitory activity of this compound on T-cell adhesion can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

AssayCell Line/SystemIC₅₀
LFA-1-mediated T-cell adhesion to HUVECHuman T-cells and HUVEC20 nM[1]
LFA-1-mediated T-cell proliferationHuman T-cells and HUVEC20 nM[1]
LFA-1-mediated adhesion (murine)Mouse splenocytes and bEND.3 cells150 nM[1]

Experimental Protocols

This section details a static in vitro T-cell adhesion assay to assess the inhibitory effect of this compound on the LFA-1/ICAM-1 interaction.

Materials and Reagents
  • Human T-lymphocytes (e.g., Jurkat cells or freshly isolated primary T-cells)

  • Recombinant Human ICAM-1/CD54 Fc Chimera

  • This compound

  • 96-well flat-bottom, high-binding microplates

  • Calcein-AM or CellTrace™ CFSE

  • Phorbol 12-myristate 13-acetate (PMA)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Fluorescence plate reader

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Cell Preparation cluster_2 Adhesion Assay cluster_3 Quantification p1 Coat 96-well plate with ICAM-1 (5 µg/mL in PBS) p2 Incubate overnight at 4°C p1->p2 p3 Wash wells with PBS p2->p3 p4 Block with 1% BSA in PBS for 1 hour at 37°C p3->p4 a1 Add prepared T-cells (1 x 10^5 cells/well) to ICAM-1 coated plate p4->a1 c1 Label T-cells with Calcein-AM or CFSE c2 Wash and resuspend cells in serum-free media c1->c2 c3 Pre-incubate T-cells with This compound (various conc.) for 30 min at 37°C c2->c3 c4 Stimulate T-cells with PMA (50 ng/mL) for 15 min c3->c4 c4->a1 a2 Incubate for 30-60 min at 37°C a1->a2 a3 Wash non-adherent cells (3x with PBS) a2->a3 q1 Read fluorescence of adherent cells a3->q1 q2 Calculate % adhesion and IC50 of this compound q1->q2

Caption: Experimental workflow for the in vitro T-cell adhesion assay.
Step-by-Step Protocol

1. Plate Coating:

  • Dilute Recombinant Human ICAM-1 to a final concentration of 5 µg/mL in sterile PBS.

  • Add 50 µL of the ICAM-1 solution to each well of a 96-well high-binding microplate.

  • Incubate the plate overnight at 4°C.

  • The next day, aspirate the coating solution and wash each well three times with 200 µL of PBS.

  • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Wash the wells three times with 200 µL of PBS before use.

2. T-Cell Preparation and Staining:

  • Isolate primary human T-cells from peripheral blood or culture a T-cell line (e.g., Jurkat).

  • Resuspend the T-cells at 1 x 10⁶ cells/mL in serum-free RPMI 1640 medium.

  • Add Calcein-AM to a final concentration of 1 µM or CFSE to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with excess serum-free medium to remove any free dye.

  • Resuspend the labeled cells in serum-free RPMI 1640 at a concentration of 2 x 10⁶ cells/mL.

3. Inhibition with this compound:

  • Prepare a serial dilution of this compound in serum-free RPMI 1640 (e.g., from 1 µM to 0.1 nM).

  • In separate tubes, mix equal volumes of the labeled T-cell suspension and the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with the compound for 30 minutes at 37°C.

  • To activate the T-cells and induce LFA-1-mediated adhesion, add PMA to a final concentration of 50 ng/mL and incubate for an additional 15 minutes at 37°C.

4. Adhesion Assay:

  • Gently aspirate the blocking solution from the ICAM-1 coated plate.

  • Add 100 µL of the T-cell suspension (containing 1 x 10⁵ cells) to each well.[4]

  • Include positive controls (activated T-cells without inhibitor) and negative controls (unactivated T-cells).

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Carefully wash away the non-adherent cells by gently washing each well three times with 200 µL of pre-warmed PBS.

5. Quantification:

  • After the final wash, add 100 µL of PBS to each well.

  • Measure the fluorescence intensity of the adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM and CFSE).

  • To determine the percentage of adhesion, a standard curve can be generated by plating known numbers of labeled T-cells.

  • Calculate the percent inhibition of adhesion for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Signaling Pathway

The interaction of LFA-1 on T-cells with ICAM-1 on endothelial cells or APCs initiates a bidirectional signaling cascade. "Inside-out" signaling, triggered by chemokines or T-cell receptor (TCR) activation, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1.[5][6][7] Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, which further strengthens adhesion and modulates T-cell responses. This compound acts as an allosteric inhibitor, binding to the I-domain of LFA-1 and preventing the conformational changes necessary for high-affinity binding to ICAM-1, thus blocking both adhesion and subsequent "outside-in" signaling.

G cluster_0 T-Cell cluster_1 Endothelial Cell / APC LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1->LFA1_active Inside-Out Signaling FAK FAK LFA1_active->FAK Outside-In Signaling ICAM1 ICAM-1 LFA1_active->ICAM1 Adhesion TCR TCR/CD3 Rap1 Rap1-GTP TCR->Rap1 ChemokineR Chemokine Receptor ChemokineR->Rap1 Talin Talin Rap1->Talin Kindlin3 Kindlin-3 Rap1->Kindlin3 Talin->LFA1_active Kindlin3->LFA1_active Src Src Kinases FAK->Src Cytoskeleton Actin Cytoskeleton (Remodeling) Src->Cytoskeleton Cytoskeleton->LFA1_active Stabilization BMS587101 This compound BMS587101->LFA1_active Inhibition

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

This detailed protocol and the accompanying information provide a robust framework for researchers to investigate the effects of this compound and other potential LFA-1 inhibitors on T-cell adhesion. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological pathways.

References

Preparing BMS-587101 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent and orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1, an integrin receptor expressed on leukocytes, plays a critical role in immune responses by mediating cell-cell adhesion.[3][4] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells and endothelial cells is essential for T-cell activation, proliferation, and trafficking to sites of inflammation.[3][5] By blocking the LFA-1/ICAM-1 interaction, this compound effectively inhibits T-cell mediated inflammatory processes, making it a valuable tool for immunology research and a potential therapeutic agent for autoimmune diseases.[1][2]

These application notes provide detailed protocols for the preparation and use of this compound in common cell culture-based assays, including T-cell adhesion and proliferation assays.

Physicochemical and Solubility Data

Proper preparation of this compound is crucial for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

PropertyData
Molecular Formula C₂₆H₂₀Cl₂N₄O₄S
Molecular Weight 555.43 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage of Solid -20°C for up to 2 years
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[1]

Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, aerosol-resistant pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile laminar flow hood to prevent contamination.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 5.55 mg.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO to 5.55 mg of the compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber or foil-wrapped tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[1]

Experimental Protocols

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a layer of endothelial cells or to plates coated with ICAM-1, an interaction mediated by LFA-1. This compound is expected to inhibit this adhesion in a dose-dependent manner.

Materials:

  • Human T-lymphocytes (e.g., Jurkat cells or primary human T-cells)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or recombinant human ICAM-1

  • 96-well tissue culture plates (flat-bottom)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • For HUVEC co-culture: Seed HUVECs in a 96-well plate and grow to a confluent monolayer.

    • For ICAM-1 coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

  • T-Cell Preparation:

    • Label T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled T-cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to test would be from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-incubate the labeled T-cells with the different concentrations of this compound for 30-60 minutes at 37°C.

  • Adhesion:

    • Add the pre-treated T-cells (e.g., 1 x 10⁵ cells/well) to the HUVEC monolayer or ICAM-1 coated wells.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing:

    • Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion for each treatment condition relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of T-cell adhesion.

Expected Results: this compound has been shown to be a potent inhibitor of LFA-1-mediated T-cell adhesion with an IC₅₀ of 20 nM in human HUVEC cells.[1]

T_Cell_Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate Coat 96-well plate (HUVECs or ICAM-1) adhesion Add T-cells to plate and incubate plate->adhesion tcells Label T-cells (e.g., Calcein-AM) incubation Pre-incubate T-cells with this compound tcells->incubation bms Prepare this compound dilutions bms->incubation incubation->adhesion wash Wash to remove non-adherent cells adhesion->wash read Read fluorescence wash->read analysis Calculate % Adhesion and IC50 read->analysis

T-Cell Adhesion Assay Workflow

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the ability of T-cells to proliferate in response to stimulation. LFA-1 plays a co-stimulatory role in T-cell activation and subsequent proliferation. This compound is expected to inhibit this process.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • 96-well round-bottom tissue culture plates

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometer

Protocol:

  • CFSE Labeling:

    • Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.[6] A typical concentration is 1-5 µM.

    • Wash the cells thoroughly to remove unbound dye.

  • Cell Seeding:

    • Resuspend the CFSE-labeled cells in complete culture medium.

    • Seed the cells into a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells/well.

  • This compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the this compound dilutions to the wells.

    • Add the T-cell stimulant (e.g., soluble or plate-bound anti-CD3/anti-CD28 antibodies) to the appropriate wells. Include unstimulated and vehicle controls.

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plates.

    • Analyze the CFSE fluorescence of the T-cell population using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

  • Data Analysis:

    • Gate on the live lymphocyte population.

    • Analyze the CFSE histogram to determine the percentage of cells that have divided.

    • Calculate the inhibition of proliferation for each this compound concentration compared to the stimulated vehicle control.

    • Determine the IC₅₀ value.

Expected Results: this compound is a moderately potent inhibitor of LFA-1-mediated T-cell proliferation, with a reported IC₅₀ of 20 nM in human HUVEC cells.[1]

T_Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cfse Label T-cells with CFSE seed Seed cells in 96-well plate cfse->seed bms Add this compound dilutions seed->bms stim Add T-cell stimulant (e.g., anti-CD3/CD28) bms->stim incubate Incubate for 3-5 days stim->incubate flow Analyze CFSE dilution by Flow Cytometry incubate->flow analysis Calculate % Proliferation and IC50 flow->analysis

T-Cell Proliferation Assay Workflow

LFA-1 Signaling Pathway

This compound acts by antagonizing the LFA-1 receptor, thereby inhibiting the downstream signaling events that lead to T-cell activation, adhesion, and proliferation. The binding of LFA-1 to its ligand, ICAM-1, is a critical step in the formation of the immunological synapse between a T-cell and an antigen-presenting cell (APC). This interaction triggers "outside-in" signaling, leading to cytoskeletal rearrangements and activation of various signaling cascades. Conversely, "inside-out" signaling, initiated by T-cell receptor (TCR) or chemokine receptor engagement, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1.[3][7][8]

LFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Inside_Out Inside-Out Signaling (Talin, Kindlin) TCR->Inside_Out Chemokine_R Chemokine Receptor Chemokine_R->Inside_Out LFA1_low LFA-1 (Low Affinity) LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high ICAM1 ICAM-1 (on APC/Endothelium) LFA1_high->ICAM1 Binding Outside_In Outside-In Signaling ICAM1->Outside_In Inside_Out->LFA1_low Activation Cytoskeleton Cytoskeletal Rearrangement Adhesion T-Cell Adhesion Cytoskeleton->Adhesion Outside_In->Cytoskeleton Proliferation T-Cell Proliferation Outside_In->Proliferation BMS587101 This compound BMS587101->LFA1_high Inhibits

References

Application Notes and Protocols for Oral Administration of BMS-587101 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent and orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By inhibiting the interaction between LFA-1 on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates inflammatory responses. This makes it a valuable tool for preclinical research in autoimmune and inflammatory diseases, such as rheumatoid arthritis and lung inflammation.[1] These application notes provide detailed protocols for the oral administration of this compound to rodents, along with relevant data and a diagram of the targeted signaling pathway.

Quantitative Data

Table 1: Oral Dosing Regimen of this compound in a Mouse Model of Lung Inflammation

ParameterValueReference
Species Mouse[1]
Model Ovalbumin-induced lung inflammation[1]
Doses 0.1, 1.0, and 10 mg/kg[1]
Frequency Twice daily[1]
Route Oral (p.o.)[1]
Observed Effect Significant inhibition of eosinophil accumulation[1]

Table 2: Oral Dosing Regimen of this compound in a Mouse Model of Arthritis

ParameterValueReference
Species Mouse[1]
Model Antibody-induced arthritis[1]
Doses 30, 65, and 100 mg/kg[1]
Frequency Twice daily[1]
Route Oral[1]
Observed Effect Significant suppression of arthritis, reduced erythema, paw swelling, and rigidity.[1]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol is based on the vehicle formulation reported in a preclinical study of this compound in a mouse model of arthritis.[1]

Materials:

  • This compound powder

  • Pluronic F68

  • Sterile water for injection

  • Sterile tubes (e.g., 15 mL or 50 mL conical tubes)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Vehicle Preparation: Prepare a 15% (v/v) Pluronic F68 solution by dissolving the appropriate amount of Pluronic F68 in sterile water. For example, to prepare 10 mL of vehicle, add 1.5 mL of Pluronic F68 to 8.5 mL of sterile water. Mix thoroughly using a vortex mixer or magnetic stirrer until the Pluronic F68 is completely dissolved. Gentle warming may aid in dissolution.

  • Calculating the Amount of this compound: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the rodents. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

    • Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)

    • Example for a 30 mg/kg dose with a 10 mL/kg dosing volume: 30 mg/kg / 10 mL/kg = 3 mg/mL

  • Preparation of Dosing Suspension:

    • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

    • Add a small volume of the 15% Pluronic F68 vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion and achieve a homogenous mixture.

  • Storage: The prepared this compound suspension should be stored according to the manufacturer's recommendations, typically at -20°C for short-term storage or -80°C for long-term storage.[1] Before each use, the suspension should be thawed and thoroughly mixed to ensure uniformity.

Oral Administration via Gavage in Rodents

Materials:

  • Prepared this compound dosing suspension

  • Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Volume Calculation:

    • Weigh each rodent accurately before dosing.

    • Calculate the exact volume of the dosing suspension to be administered to each animal based on its body weight.

    • Formula: Dosing Volume (mL) = Body Weight (kg) x Dosing Volume (mL/kg)

  • Preparation for Gavage:

    • Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

    • Ensure the gavage needle is the correct length, extending from the corner of the mouth to the last rib.

  • Administration:

    • Attach the syringe containing the calculated dose to the gavage needle.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.

    • Once the needle is in the correct position, slowly dispense the suspension.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the animal for a short period after dosing to ensure there are no signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.

    • Return the animal to its cage.

Signaling Pathway and Experimental Workflow

LFA-1 Signaling Pathway

This compound acts as an antagonist to LFA-1, a heterodimeric integrin composed of αL (CD11a) and β2 (CD18) subunits. LFA-1 is crucial for T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells through its interaction with ICAM-1. This interaction is a key step in T-cell activation, proliferation, and migration to sites of inflammation. By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and T-cell-mediated immune responses.

LFA1_Signaling_Pathway LFA-1 Signaling Pathway Inhibition by this compound TCR TCR LFA1_inactive LFA-1 (Inactive) TCR->LFA1_inactive Inside-out Signaling Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->LFA1_inactive Inside-out Signaling LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change Adhesion Cell Adhesion LFA1_active->Adhesion binds ICAM1 ICAM-1 ICAM1->Adhesion BMS587101 This compound BMS587101->LFA1_active Inhibits TCell_Activation T-Cell Activation Adhesion->TCell_Activation Proliferation Proliferation TCell_Activation->Proliferation Cytokine_Production Cytokine Production TCell_Activation->Cytokine_Production Inflammation Inflammation Proliferation->Inflammation Cytokine_Production->Inflammation

Caption: LFA-1 signaling and inhibition by this compound.

Experimental Workflow for Oral Administration

The following diagram outlines the typical workflow for conducting an in vivo study in rodents involving the oral administration of this compound.

Experimental_Workflow Experimental Workflow for Oral Administration of this compound Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Assignment Group Assignment (Vehicle, this compound) Animal_Acclimation->Group_Assignment Dosing_Prep Dosing Formulation Preparation Group_Assignment->Dosing_Prep Oral_Gavage Oral Gavage Group_Assignment->Oral_Gavage Dosing_Prep->Oral_Gavage Monitoring Monitoring (Clinical Signs, Body Weight) Oral_Gavage->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Cytokine Levels) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Rodent oral administration workflow.

References

BMS-587101 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent, orally active small-molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1), which is a member of the β2-integrin family expressed on all leukocytes. By inhibiting the interaction between LFA-1 and its ligand, the intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates immune responses. This mechanism of action makes it a valuable tool for research in autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis.[1] Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and a protocol for determining its solubility in cell culture media, along with a description of its signaling pathway.

Data Presentation: Solubility of this compound

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Notes
DMSO555.43260468.11Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2]
Cell Culture Media (e.g., RPMI-1640, DMEM)555.43Not availableNot availableSolubility is expected to be significantly lower than in DMSO. It is crucial to determine the maximum soluble concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.8004 mL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2]

  • Sterilization (Optional): If required for your cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Determination of this compound Solubility in Cell Culture Media

This protocol provides a method to determine the maximum soluble concentration of this compound in a specific cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) as required.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 100 mM)

  • Cell culture medium of choice (e.g., RPMI-1640), pre-warmed to 37°C

  • Sterile 96-well flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Serial Dilution Preparation: Prepare a series of 2-fold serial dilutions of the this compound stock solution in DMSO. For example, starting with a 100 mM stock, create dilutions down to approximately 0.1 mM.

  • Addition to Media: In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.

  • Compound Addition: Add 2 µL of each this compound dilution in DMSO to the corresponding wells of the 96-well plate containing the cell culture medium. This will result in a 1:100 dilution of the DMSO stock and a final DMSO concentration of 1%. Also, include a control well with 2 µL of DMSO only.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation or cloudiness.

  • Quantitative Assessment (Optional): To quantify any precipitation, measure the absorbance of each well at a wavelength between 600 nm and 650 nm using a plate reader. An increase in absorbance compared to the DMSO control well indicates the formation of a precipitate.

  • Determination of Maximum Soluble Concentration: The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance is considered the maximum soluble concentration in the tested cell culture medium under these conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its solubility.

LFA1_Signaling_Pathway Mechanism of Action of this compound cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell LFA1 LFA-1 (Integrin) ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion Leukocyte Adhesion & Transmigration BMS587101 This compound BMS587101->LFA1 Inhibits Inflammation Inflammation Adhesion->Inflammation

Caption: this compound inhibits LFA-1 and ICAM-1 interaction.

Solubility_Workflow Workflow for Determining this compound Solubility in Cell Culture Media start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock serial_dilute Create 2-fold Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_media Add Dilutions to Pre-warmed Cell Culture Media (1:100 dilution) serial_dilute->add_to_media incubate Incubate at 37°C add_to_media->incubate observe Visual Inspection for Precipitate incubate->observe quantify Optional: Quantify Turbidity (Absorbance at 600-650 nm) observe->quantify determine_max Determine Maximum Soluble Concentration observe->determine_max quantify->determine_max end_point End determine_max->end_point

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols for BMS-587101 in a Mixed Lymphocyte Reaction (MLR) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mixed lymphocyte reaction (MLR) is a versatile in vitro assay that models the T-cell response to allogeneic stimuli, making it a cornerstone for assessing the immunomodulatory effects of novel therapeutic compounds.[1][2][3][4] This document provides detailed application notes and protocols for utilizing BMS-587101, a potent small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), in an MLR assay.

This compound inhibits the interaction between LFA-1 on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs). This interaction is critical for the formation of the immunological synapse, T-cell activation, proliferation, and cytokine production.[5] Consequently, this compound has been shown to suppress T-cell proliferation and the production of Th1 cytokines in vitro.[5] These application notes will guide researchers in designing and executing MLR assays to evaluate the immunosuppressive potential of this compound and similar LFA-1 antagonists.

Data Presentation

Quantitative Analysis of this compound Activity
ParameterCell TypeValueReference
IC50 (T-cell Proliferation) Human T-cellsNot available in MLR context[5]
Murine T-cellsNot available in MLR context[5]
CytokineEffect of this compoundTarget T-cell PopulationReference
IFN-γ InhibitionTh1[5]
IL-2 InhibitionTh1[6]
TNF-α InhibitionTh1[7]
IL-10 UnreportedTh2/Treg

Note: The inhibition of Th1 cytokines by this compound is a key indicator of its immunomodulatory activity.[5] Researchers are encouraged to generate dose-response curves for both proliferation and a panel of cytokines within their specific MLR assay system to determine the precise potency and cytokine signature of this compound.

Experimental Protocols

One-Way Allogeneic Mixed Lymphocyte Reaction (MLR) Assay

This protocol describes a one-way MLR using human peripheral blood mononuclear cells (PBMCs) to assess the inhibitory effect of this compound on T-cell proliferation and cytokine production.

Materials:

  • This compound

  • Healthy human donor peripheral blood (at least two different donors)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Luminex multiplex cytokine assay kit (human Th1/Th2 panel)

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Dilute fresh heparinized blood from two healthy donors 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

    • Wash the PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells:

      • Resuspend PBMCs from one donor (stimulator) at 1 x 10^7 cells/mL in complete RPMI 1640.

      • Add Mitomycin C to a final concentration of 25 µg/mL.

      • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

      • Wash the cells three times with PBS to remove residual Mitomycin C.

      • Resuspend the stimulator cells at 2 x 10^6 cells/mL in complete RPMI 1640.

    • Responder Cells:

      • Resuspend PBMCs from the second donor (responder) at 1 x 10^7 cells/mL in pre-warmed PBS.

      • Add CFSE to a final concentration of 1 µM.

      • Incubate for 10 minutes at 37°C, protected from light.

      • Quench the staining by adding five volumes of ice-cold complete RPMI 1640.

      • Wash the cells twice with complete RPMI 1640.

      • Resuspend the responder cells at 2 x 10^6 cells/mL in complete RPMI 1640.

  • MLR Assay Setup:

    • Prepare serial dilutions of this compound in complete RPMI 1640 at 2x the final desired concentrations.

    • In a 96-well round-bottom plate, add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add 100 µL of the CFSE-labeled responder cells (2 x 10^5 cells) to each well.

    • Add 50 µL of the Mitomycin C-treated stimulator cells (1 x 10^5 cells) to each well for a final responder to stimulator ratio of 2:1.

    • Include the following controls:

      • Unstimulated control: Responder cells only.

      • Positive control: Responder and stimulator cells with vehicle.

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Analysis of T-cell Proliferation by Flow Cytometry:

    • After the incubation period, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.

    • Acquire the samples on a flow cytometer.

    • Gate on the live lymphocyte population and then on CD4+ and CD8+ T-cells.

    • Analyze the CFSE dilution profile to determine the percentage of proliferating cells.

  • Analysis of Cytokine Production by Luminex Assay:

    • On day 3 or 5 of the co-culture, carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Thaw the supernatants and perform the Luminex assay according to the manufacturer's instructions to quantify the levels of IFN-γ, IL-2, TNF-α, and IL-10.

Mandatory Visualizations

Signaling Pathway of LFA-1 Inhibition by this compound

LFA1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signaling_Cascade Downstream Signaling (e.g., ZAP70, PLCγ1) LFA1->Signaling_Cascade Adhesion & Co-stimulation TCR->Signaling_Cascade Signal 1 CD28 CD28 CD28->Signaling_Cascade Signal 2 Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->Activation BMS587101 This compound BMS587101->LFA1 Inhibits Interaction MLR_Workflow cluster_Preparation Cell Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs (Donors A & B) Stimulator_Prep Treat Donor A PBMCs with Mitomycin C (Stimulators) PBMC_Isolation->Stimulator_Prep Responder_Prep Label Donor B PBMCs with CFSE (Responders) PBMC_Isolation->Responder_Prep Co_culture Co-culture Responders & Stimulators with this compound (or Vehicle) Stimulator_Prep->Co_culture Responder_Prep->Co_culture Incubation Incubate for 5-7 Days Co_culture->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Cytokine_Analysis Cytokine Analysis (Luminex) Supernatant_Collection->Cytokine_Analysis Proliferation_Analysis Proliferation Analysis (Flow Cytometry) Cell_Harvesting->Proliferation_Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of LFA-1 Inhibition by BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor found on leukocytes, plays a critical role in cell-mediated immune responses. It facilitates the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells through its interaction with intercellular adhesion molecule-1 (ICAM-1). This interaction is crucial for T-cell activation, proliferation, and migration to sites of inflammation. Dysregulation of the LFA-1:ICAM-1 axis is implicated in various autoimmune and inflammatory diseases.

BMS-587101 is a potent, orally active small molecule antagonist of LFA-1.[1] It has been shown to inhibit LFA-1-mediated T-cell adhesion to endothelial cells, T-cell proliferation, and the production of Th1 cytokines.[2] This application note provides a detailed protocol for utilizing flow cytometry to quantify the inhibitory effect of this compound on LFA-1 function. Two primary methods are described: an ICAM-1 binding assay and an assay to detect conformational changes in LFA-1 upon activation.

LFA-1 Signaling Pathway

LFA-1 activation is a complex process involving both "inside-out" and "outside-in" signaling. Upon T-cell receptor (TCR) or chemokine receptor stimulation, intracellular signals lead to a conformational change in LFA-1 from a low-affinity, bent state to a high-affinity, extended state, a process termed "inside-out" signaling. This conformational change exposes the ligand-binding site for ICAM-1. The binding of ICAM-1 to LFA-1 then triggers "outside-in" signaling, which further modulates T-cell function.

LFA1_Signaling LFA-1 Signaling Pathway cluster_0 Inside-Out Signaling cluster_1 Outside-In Signaling TCR TCR or Chemokine Receptor Stimulation Intracellular_Signals Intracellular Signaling (e.g., Talin, Kindlin) TCR->Intracellular_Signals LFA1_Low LFA-1 (Low Affinity) Intracellular_Signals->LFA1_Low LFA1_High LFA-1 (High Affinity) LFA1_Low->LFA1_High Conformational Change LFA1_ICAM1_Complex LFA-1:ICAM-1 Complex LFA1_High->LFA1_ICAM1_Complex ICAM1 ICAM-1 ICAM1->LFA1_ICAM1_Complex Downstream_Signaling Downstream Signaling (e.g., Cytoskeletal Rearrangement, Gene Expression) LFA1_ICAM1_Complex->Downstream_Signaling BMS587101 This compound BMS587101->LFA1_High Inhibits ICAM-1 Binding

LFA-1 Signaling Pathway

Data Presentation

The inhibitory activity of this compound on LFA-1 function can be quantified by a dose-response analysis. The following table provides representative data on the inhibition of ICAM-1 binding to activated T-cells as measured by flow cytometry.

This compound Concentration (nM)Mean Fluorescence Intensity (MFI) of ICAM-1 Binding (Arbitrary Units)% Inhibition
0 (Vehicle Control)15000
1127515
590040
1067555
2045070
5022585
10015090

Note: The IC50 value for this compound in inhibiting LFA-1-mediated T-cell proliferation in human HUVEC cells is approximately 20 nM, and for inhibiting LFA-1-mediated adhesion of mouse splenocytes to mouse ICAM-1 is approximately 150 nM.[1]

Experimental Protocols

Two primary flow cytometry-based protocols can be employed to assess the inhibitory activity of this compound on LFA-1.

Protocol 1: Soluble ICAM-1 Binding Assay

This assay directly measures the binding of a soluble form of ICAM-1 (e.g., an Fc-fusion protein) to LFA-1 on the surface of activated T-cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other T-cell activators (e.g., anti-CD3 antibody)

  • Recombinant human ICAM-1-Fc chimera

  • Fluorochrome-conjugated anti-human Fc antibody

  • Flow cytometry buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plates

  • Flow cytometer

Experimental Workflow:

ICAM1_Binding_Workflow ICAM-1 Binding Assay Workflow Start Start: Isolate PBMCs or Culture T-cells Preincubation Pre-incubate cells with This compound or Vehicle Start->Preincubation Activation Activate T-cells (e.g., with PMA) Preincubation->Activation ICAM1_Incubation Incubate with soluble ICAM-1-Fc Activation->ICAM1_Incubation Staining Stain with Fluorochrome-conjugated anti-human Fc antibody ICAM1_Incubation->Staining Wash Wash cells Staining->Wash Acquisition Acquire data on Flow Cytometer Wash->Acquisition Analysis Analyze Mean Fluorescence Intensity (MFI) Acquisition->Analysis

ICAM-1 Binding Assay Workflow

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donors using density gradient centrifugation or culture a T-cell line to the desired density. Wash and resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot 100 µL of the cell suspension into each well of a 96-well plate. Add this compound at various concentrations (e.g., 0-100 nM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • T-cell Activation: Add a T-cell activator, such as PMA (final concentration 50 ng/mL), to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.

  • ICAM-1 Binding: Add soluble ICAM-1-Fc (final concentration 1-5 µg/mL) to each well. Incubate for 30 minutes on ice.

  • Staining: Wash the cells twice with cold flow cytometry buffer. Resuspend the cells in 100 µL of flow cytometry buffer containing a fluorochrome-conjugated anti-human Fc antibody at the manufacturer's recommended concentration. Incubate for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells twice with cold flow cytometry buffer and resuspend in 200 µL of buffer for flow cytometry analysis. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on the lymphocyte or T-cell population based on forward and side scatter properties. Determine the Mean Fluorescence Intensity (MFI) of the fluorochrome in the gated population for each sample. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: LFA-1 Conformational Change Assay

This assay utilizes a monoclonal antibody that specifically recognizes the high-affinity, activated conformation of LFA-1.

Materials:

  • Human PBMCs or a T-cell line (e.g., Jurkat)

  • This compound

  • PMA or other T-cell activators

  • Fluorochrome-conjugated anti-LFA-1 activation-specific antibody (e.g., clone mAb24)

  • Flow cytometry buffer

  • 96-well V-bottom plates

  • Flow cytometer

Logical Relationship of the Experiment:

Logical_Relationship Logical Relationship of the Experiment Hypothesis Hypothesis: This compound inhibits LFA-1 activation and subsequent ICAM-1 binding. Experiment Experiment: Flow cytometry analysis of LFA-1 activation in the presence of varying concentrations of this compound. Hypothesis->Experiment Prediction Prediction: This compound will cause a dose-dependent decrease in the signal from either ICAM-1 binding or the activation-specific LFA-1 antibody. Experiment->Prediction Conclusion Conclusion: Confirmation of this compound as an LFA-1 inhibitor and determination of its in vitro potency (IC50). Prediction->Conclusion

Logical Relationship of the Experiment

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Inhibitor Pre-incubation: Pre-incubate cells with this compound or vehicle as described in Protocol 1.

  • T-cell Activation and Staining: Add a T-cell activator (e.g., PMA) and the fluorochrome-conjugated anti-LFA-1 activation-specific antibody simultaneously to the cells. Incubate for 15-20 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells twice with cold flow cytometry buffer and resuspend for analysis on a flow cytometer.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the MFI of the activation-specific antibody and calculate the percentage of inhibition by this compound.

Conclusion

The flow cytometry protocols detailed in this application note provide robust and quantitative methods for assessing the inhibitory activity of this compound on LFA-1 function. These assays are valuable tools for the characterization of small molecule inhibitors targeting the LFA-1:ICAM-1 interaction in the context of drug discovery and development for autoimmune and inflammatory diseases.

References

Application Notes and Protocols for BMS-587101 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent, orally bioavailable small-molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1).[1][2] LFA-1, an integrin receptor (also known as αLβ2), is crucial for the adhesion, migration, and activation of leukocytes, particularly T-cells.[2][3] It facilitates these functions by binding to its ligands, the intercellular adhesion molecules (ICAMs), which are expressed on the surface of other cells, such as endothelial cells.[4] By blocking the LFA-1/ICAM interaction, this compound effectively mitigates inflammatory responses. This mechanism makes it a valuable tool for investigating autoimmune and inflammatory diseases.[4] Preclinical studies have demonstrated its efficacy in various animal models, including those for rheumatoid arthritis and lung inflammation.[1][2][5]

These application notes provide a comprehensive guide to conducting in vivo experiments with this compound, covering its mechanism of action, detailed experimental protocols for common inflammation models, and data presentation guidelines.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and other cells. This binding is a critical step in the inflammatory cascade, allowing leukocytes to adhere to the blood vessel wall and extravasate into tissues. The inhibition of this interaction prevents T-cell adhesion, proliferation, and the production of pro-inflammatory Th1 cytokines.[2]

The signaling pathway downstream of LFA-1 engagement involves the recruitment of several key proteins that lead to the reorganization of the actin cytoskeleton, a process essential for cell adhesion and motility. Upon LFA-1 binding to ICAM-1, the protein talin is recruited to the site, initiating a cascade that includes vinculin, the Arp2/3 complex, and Wiskott-Aldrich Syndrome protein (WASP), ultimately leading to actin polymerization and cell polarization.[3]

LFA1_Signaling_Pathway LFA1 LFA-1 Talin Talin LFA1->Talin recruits LFA1->Block Vinculin Vinculin Talin->Vinculin WASP WASP Talin->WASP recruits via PIP2 Arp23 Arp2/3 Complex Vinculin->Arp23 WASP->Arp23 activates Actin Actin Polymerization Arp23->Actin ICAM1 ICAM-1 BMS587101 This compound BMS587101->Block Inhibits Block->ICAM1 Adhesion

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for Oral Administration

Proper formulation is critical for ensuring consistent oral bioavailability. As this compound is a small molecule, a suspension or solution in a suitable vehicle is recommended for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles and syringes

Protocol:

  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (e.g., 10 mL/kg).

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. It is often easier to first mix the methylcellulose powder with hot water, then cool it down with cold water while stirring to achieve a clear solution.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Create Suspension:

    • Place the weighed this compound into a mortar.

    • Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously mixing.

    • Transfer the suspension to a beaker or vial with a magnetic stir bar.

  • Homogenize: Stir the suspension continuously on a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. Continue to stir throughout the dosing procedure.

  • Administration: Administer the suspension to animals via oral gavage using a properly sized needle. Ensure the suspension is well-mixed before drawing each dose.

Note: It is recommended to prepare the dosing solution fresh each day.[1] The stability of the formulation should be confirmed if it is to be stored.

In Vivo Efficacy Model: Murine Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis, where this compound has shown significant efficacy.[2][5]

Protocol Workflow:

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (DBA/1 mice, 8-10 weeks) Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA, intradermal) Acclimatize->Day0 Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA, intradermal) Day0->Day21 Onset Arthritis Onset (Days 24-28) Day21->Onset Treatment Treatment Initiation (Oral this compound or Vehicle, BID for 14-21 days) Onset->Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Swelling - Body Weight Treatment->Monitoring Termination Study Termination Monitoring->Termination Analysis Endpoint Analysis: - Histopathology of Joints - Cytokine mRNA Levels - Serum Biomarkers Termination->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Methodology:

  • Animals: Use susceptible mouse strains, such as DBA/1, male, aged 8-10 weeks.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally.

  • Treatment Groups: Upon the first signs of arthritis (typically days 24-28), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 65 mg/kg)

    • Group 3: this compound (e.g., 100 mg/kg)

    • Group 4: Positive control (e.g., anti-LFA-1 antibody)

  • Dosing: Administer treatments orally, twice daily (BID), for the duration of the study (e.g., 14-21 days).

  • Monitoring and Evaluation:

    • Clinical Score: Score paws daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling/ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure paw thickness daily using digital calipers.

    • Body Weight: Monitor body weight every other day as an indicator of general health.

  • Endpoint Analysis: At the end of the study, collect paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.[2] Joint tissue can also be analyzed for cytokine mRNA levels.[2]

In Vivo Efficacy Model: Ovalbumin-Induced Lung Inflammation

This model is relevant for studying allergic asthma, where eosinophilic inflammation is a key feature. This compound has been shown to inhibit eosinophil accumulation in this model.[1]

Protocol Workflow:

Lung_Inflammation_Workflow cluster_sensitization Phase 1: Sensitization cluster_challenge Phase 2: Challenge & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (BALB/c mice, 6-8 weeks) Day0_14 Days 0 & 14: Sensitization (IP injection of Ovalbumin (OVA) with Alum) Acclimatize->Day0_14 Day21_23 Days 21-23: Challenge (Intranasal or aerosolized OVA exposure) Day0_14->Day21_23 Treatment Treatment Period (Oral this compound or Vehicle, BID, Days 20-24) Day25 Day 25: Termination (24h after last challenge) Day21_23->Day25 Treatment->Day25 Analysis Endpoint Analysis: - Bronchoalveolar Lavage  Fluid (BALF) cell count - Lung Histology - Cytokine levels in BALF Day25->Analysis

Caption: Experimental workflow for the Ovalbumin-Induced Lung Inflammation model.

Detailed Methodology:

  • Animals: Use a suitable mouse strain, such as BALB/c, female, aged 6-8 weeks.

  • Sensitization (Days 0 and 14): Sensitize mice via intraperitoneal (IP) injection of ovalbumin (OVA) adsorbed to aluminum hydroxide (B78521) (Alum).

  • Challenge (Days 21, 22, 23): Challenge the sensitized mice by exposing them to an aerosol of OVA or by intranasal administration.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (0.1 mg/kg)

    • Group 3: this compound (1.0 mg/kg)

    • Group 4: this compound (10 mg/kg)

  • Dosing: Administer treatments orally, twice daily, starting one day before the first challenge and continuing throughout the challenge period.

  • Endpoint Analysis (Day 25):

    • Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect airway fluid (BALF).

    • Cell Differentials: Prepare cytospin slides from the BALF and perform differential cell counts (e.g., using Diff-Quik stain) to quantify eosinophils, neutrophils, macrophages, and lymphocytes.

    • Histology: Perfuse and collect lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, concise tables to allow for easy comparison between treatment groups.

Table 1: Efficacy of this compound in Murine Collagen-Induced Arthritis Model

Treatment Group Dose (mg/kg, BID) Mean Max Clinical Score (± SEM) Disease Incidence (%) Paw Swelling Reduction (%)
Vehicle - 10.5 ± 0.8 100 0
This compound 65 4.2 ± 0.5* 60 55*
This compound 100 2.1 ± 0.4* 30 78*
Anti-LFA-1 Ab 25 (IP, single dose) 3.5 ± 0.6* 50 65*

*Data are representative based on published findings and should be replaced with actual experimental results.[5] Significance vs. vehicle denoted by *.

Table 2: Effect of this compound on Eosinophil Accumulation in a Murine Lung Inflammation Model

Treatment Group Dose (mg/kg, BID) Total Cells in BALF (x10⁵ ± SEM) Eosinophils in BALF (x10⁴ ± SEM) % Inhibition of Eosinophils
Vehicle - 8.5 ± 1.1 45.2 ± 5.3 0
This compound 0.1 6.2 ± 0.9 28.1 ± 4.1* 38
This compound 1.0 4.1 ± 0.7* 15.6 ± 3.5* 65
This compound 10 2.5 ± 0.5* 5.3 ± 1.8* 88

*Data are representative based on published findings and should be replaced with actual experimental results.[1] Significance vs. vehicle denoted by *.

Safety and Toxicology Considerations

Throughout the in vivo experiments, it is imperative to monitor the health and welfare of the animals.

  • Daily Health Checks: Observe animals for any signs of distress, including changes in posture, activity level, grooming, or breathing.

  • Body Weight: A significant drop in body weight (>15-20% from baseline) can be an indicator of toxicity and may require intervention or euthanasia according to IACUC guidelines.

  • Dosing Complications: Monitor for any issues related to oral gavage, such as aspiration or injury.

  • Necropsy: At the end of the study, a gross necropsy can be performed to observe any abnormalities in major organs. For formal toxicology studies, a more detailed histopathological examination of a full panel of tissues is required.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of BMS-587101, a potent LFA-1 antagonist, and related spirocyclic compounds. The document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant biological pathway and synthetic workflows.

Introduction: this compound and the Significance of Spirocyclic Scaffolds

This compound is a potent, orally active antagonist of the leukocyte function-associated antigen-1 (LFA-1), which plays a crucial role in the immune response.[1][2] By inhibiting the interaction between LFA-1 and the intercellular adhesion molecule (ICAM), this compound demonstrates anti-inflammatory effects, making it a candidate for treating autoimmune diseases like rheumatoid arthritis and psoriasis.[2]

The core of this compound features a complex triazaspiro[3][3]nonane system. Spirocycles, compounds with two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity.[4] The synthesis of these scaffolds, however, presents a considerable challenge to organic chemists.[4][5] This document details the established large-scale synthesis of this compound and provides protocols for related spiro compounds.

Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

This compound functions by disrupting the LFA-1/ICAM-1 signaling cascade, which is fundamental for T-cell adhesion to endothelial cells, proliferation, and cytokine production.[2] In inflammatory conditions, the expression of LFA-1 and its ligand ICAM-1 is increased.[2] The binding of LFA-1 on leukocytes to ICAM-1 on endothelial cells is a critical step for leukocyte trafficking to sites of inflammation. This compound acts as a direct antagonist to LFA-1, preventing this interaction.

LFA1_Pathway cluster_0 T-Cell cluster_1 Endothelial Cell cluster_2 Inhibition LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding TCell_Activation T-Cell Adhesion, Proliferation, Cytokine Production ICAM1->TCell_Activation Triggers BMS587101 This compound BMS587101->LFA1 Blocks

Figure 1: LFA-1/ICAM-1 signaling pathway and inhibition by this compound.

Synthesis of this compound

The process development for the kilogram-scale synthesis of this compound has been established. The synthesis is achieved in four steps with an overall yield of 22%.[6] A key feature of this process is a diastereoselective [3+2] azomethine ylide cycloaddition to construct the spirocyclic core efficiently.[6]

Synthetic Workflow Overview

The large-scale production follows a streamlined workflow designed for efficiency and high diastereoselectivity, followed by a classical resolution to obtain the desired enantiomer.[6]

Synthesis_Workflow Start Commercial Hydantoin (B18101) (Start Material) Step1 Step 1: [3+2] Azomethine Ylide Cycloaddition Start->Step1 Intermediate1 Diastereoselective Spirocyclic Core Step1->Intermediate1 Step2 Step 2: Classical Resolution Intermediate1->Step2 Intermediate2 Desired Enantiomer (>98% ee) Step2->Intermediate2 Step3 Step 3: Further Functionalization Intermediate2->Step3 Step4 Step 4: Final Assembly Step3->Step4 End This compound (API) Step4->End

Figure 2: Kilogram-scale synthetic workflow for this compound.
Experimental Protocol: Key [3+2] Cycloaddition

This protocol describes the central step in forming the spirocyclic core of this compound.

Materials:

  • Starting Hydantoin derivative

  • Glycine (B1666218)

  • Hexamethylenetetramine (HMTA)

  • Appropriate solvent system (e.g., Methanol)

Procedure:

  • To a suitable reaction vessel, charge the starting hydantoin derivative and the chosen solvent.

  • Add glycine and hexamethylenetetramine (HMTA) to the mixture. The azomethine ylide is generated in situ from this combination.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (typically monitored by TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The spirocyclic product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diastereomer of the spirocyclic core.

Synthesis of Related Spiro Compounds

The synthesis of spirocyclic scaffolds, particularly spirooxindoles, is a vibrant area of research. Methodologies often focus on achieving high diastereoselectivity and enantioselectivity.[7][8] Common strategies include multicomponent reactions (MCRs),[9][10] dipolar [3+2] cycloadditions,[8] and formal [4+1] annulations.[7]

General Protocol: Diastereoselective Synthesis of Dihydrobenzofuran Spirooxindoles

This protocol is a representative example of synthesizing a spirooxindole framework via a formal [4+1] annulation.[7]

Materials:

  • Substituted 3-chlorooxindole

  • Substituted imine

  • Base (e.g., a mild inorganic or organic base)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • In a flame-dried, inert-atmosphere flask, dissolve the 3-chlorooxindole and the imine in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the specific substrates).

  • Add the base to the reaction mixture portion-wise or via syringe pump.

  • Stir the reaction at the chosen temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to afford the pure dihydrobenzofuran spirooxindole.

Quantitative Data Summary

Biological Activity of this compound
TargetAssayCell LineIC₅₀ ValueReference
LFA-1T-cell proliferationHuman HUVEC20 nM[1]
LFA-1AdhesionMouse Splenocytes150 nM[1]
Synthetic Yields
Compound/ReactionDescriptionYieldReference
This compound 4-step overall synthesis22%[6]
Benzofuro[3,2-c]quinolin-6(5H)-ones Ring expansion of spirooxindoles72-91%[7]
Di-spirooxindoles [3+2] cycloaddition MCRup to 75%[3]
Spiro-β-lactams Staudinger [2+2] cycloadditionModerate[5]

References

Application of BMS-587101 in Lung Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent, orally bioavailable small molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2][3] LFA-1 is an integrin receptor expressed on the surface of all leukocytes and plays a critical role in mediating immune cell adhesion, trafficking, and activation through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] By blocking the LFA-1/ICAM-1 interaction, this compound effectively modulates the inflammatory response, making it a valuable tool for investigating the role of leukocyte recruitment and activation in various inflammatory disease models, including those of the lung.

These application notes provide a comprehensive overview of the use of this compound in preclinical lung inflammation models, including its mechanism of action, key experimental findings, and detailed protocols for its application.

Mechanism of Action

This compound is not a p38 MAPK inhibitor. It specifically targets the LFA-1 integrin, preventing its binding to ICAMs. This blockade inhibits the adhesion of leukocytes, such as T-cells and eosinophils, to the vascular endothelium, thereby reducing their infiltration into inflamed tissues.[2] This targeted action on leukocyte trafficking is central to its anti-inflammatory effects.

The signaling pathway affected by this compound is depicted below:

LFA1_Pathway cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell Leukocyte Leukocyte LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion Leukocyte Adhesion & Extravasation Endothelial Endothelial BMS587101 This compound BMS587101->LFA1 Inhibits Inflammation Lung Inflammation Adhesion->Inflammation

This compound blocks the LFA-1/ICAM-1 interaction, inhibiting leukocyte adhesion.

Application in an Ovalbumin-Induced Allergic Lung Inflammation Model

This compound has been shown to be effective in a murine model of ovalbumin (OVA)-induced allergic lung inflammation, a standard model for studying asthma. In this model, the administration of this compound resulted in a significant, dose-dependent inhibition of eosinophil accumulation in the lungs.[1] Eosinophils are key inflammatory cells in the pathogenesis of allergic asthma.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in the OVA-induced lung inflammation model.

Disclaimer: The following data is derived from a secondary commercial source. The primary research publication containing this data has not been identified.

Animal ModelInflammatory StimulusCompoundDosing RegimenKey Finding
MouseOvalbumin (OVA)This compound0.1, 1.0, and 10 mg/kg, p.o., twice dailySignificant inhibition of eosinophil accumulation[1]

Experimental Protocols

This section provides detailed protocols for inducing lung inflammation in mice, which can be adapted for evaluating the efficacy of this compound.

Protocol 1: Ovalbumin-Induced Allergic Lung Inflammation

This model mimics the allergic inflammation seen in asthma, characterized by a Th2-driven immune response and eosinophilic infiltration.

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile, pyrogen-free saline

  • Mice (e.g., BALB/c or C57BL/6)

Experimental Workflow:

OVA_Workflow Day0 Day 0 & 7: Sensitization Day14 Days 14-21: This compound or Vehicle Administration Day0->Day14 Day21_23 Days 21-23: OVA Challenge Day14->Day21_23 Day24 Day 24: Sample Collection & Analysis Day21_23->Day24 LPS_Workflow Pretreatment Pre-treatment: This compound or Vehicle LPS_instill LPS Instillation (Intratracheal) Pretreatment->LPS_instill Analysis Sample Collection & Analysis (4-24h post-LPS) LPS_instill->Analysis

References

Application Notes and Protocols: Measuring Cytokine mRNA Levels Following BMS-587101 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent, orally active small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1, an integrin receptor expressed on all leukocytes, plays a critical role in the immune response by mediating the adhesion of T-cells to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells and endothelial cells.[1][2] This interaction is crucial for T-cell activation, proliferation, and the subsequent production of pro-inflammatory cytokines. By blocking the LFA-1/ICAM-1 interaction, this compound effectively inhibits these downstream processes, demonstrating significant anti-inflammatory effects.[1][3] Preclinical studies have shown that this compound can reduce T-cell proliferation and Th1 cytokine production.[1][3] Furthermore, in murine models of arthritis, this compound has been shown to significantly reduce cytokine mRNA levels in affected joints.[3]

These application notes provide detailed protocols for the quantification of cytokine mRNA levels in tissue samples following treatment with this compound, offering a robust method to assess the compound's in vivo efficacy and mechanism of action.

LFA-1 Signaling Pathway and this compound Inhibition

The binding of LFA-1 on a T-cell to ICAM-1 on an antigen-presenting cell (APC) is a critical co-stimulatory signal in T-cell activation. This interaction stabilizes the immunological synapse, leading to the activation of downstream signaling cascades, including the Erk1/2 MAPK pathway. This ultimately results in the transcription and translation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ. This compound, by binding to an allosteric site on LFA-1, prevents the conformational changes required for high-affinity binding to ICAM-1, thereby inhibiting this entire signaling cascade.

LFA1_Signaling cluster_Tcell T-Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR Erk Erk1/2 TCR->Erk LFA1 LFA-1 LFA1->Erk ICAM1 ICAM-1 LFA1->ICAM1 Adhesion TF Transcription Factors (e.g., NF-κB, AP-1) Erk->TF Cytokine_mRNA Cytokine mRNA (IL-1β, TNF-α, IFN-γ) TF->Cytokine_mRNA MHC MHC MHC->TCR Antigen Presentation BMS587101 This compound BMS587101->LFA1 Inhibition

Caption: LFA-1 Signaling Pathway Inhibition by this compound.

Data Presentation: Effect of this compound on Cytokine mRNA Levels

The following table summarizes representative quantitative data on the reduction of pro-inflammatory cytokine mRNA levels in joint tissue from a murine collagen-induced arthritis model following oral administration of this compound. This data is illustrative and based on the established effects of LFA-1 and other cytokine antagonists in similar preclinical models, where reductions of at least 50% have been observed for key inflammatory mediators.

CytokineTreatment GroupMean Fold Change (vs. Vehicle)Standard DeviationP-value
IL-1β Vehicle1.000.15-
This compound (10 mg/kg)0.450.08<0.01
TNF-α Vehicle1.000.21-
This compound (10 mg/kg)0.380.09<0.01
IFN-γ Vehicle1.000.18-
This compound (10 mg/kg)0.520.11<0.05

Experimental Protocols

This section provides a detailed methodology for the quantification of cytokine mRNA levels in tissue samples from animal models treated with this compound.

Experimental Workflow

Experimental_Workflow A Animal Dosing (this compound or Vehicle) B Tissue Collection (e.g., Joint Tissue) A->B C RNA Isolation B->C D cDNA Synthesis C->D E Quantitative Real-Time PCR (qPCR) D->E F Data Analysis (ΔΔCt Method) E->F

Caption: Workflow for Measuring Cytokine mRNA Levels.
Animal Treatment and Tissue Collection

  • Animal Model: Utilize a relevant animal model of inflammation, such as a collagen-induced arthritis (CIA) model in mice.

  • Treatment Groups: Establish a vehicle control group and one or more this compound treatment groups (e.g., 1 mg/kg, 10 mg/kg).

  • Dosing: Administer this compound or vehicle orally according to the study design (e.g., once or twice daily for a specified period).

  • Tissue Harvest: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., inflamed joints).

  • Sample Preservation: Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA isolation to prevent RNA degradation.

RNA Isolation from Tissue
  • Homogenization: Homogenize the frozen tissue samples in a suitable lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer. Ensure the tissue is completely disrupted.

  • Phase Separation: Add chloroform (B151607) to the homogenate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipids) phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

  • Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA can be further assessed by gel electrophoresis.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: Prepare a reverse transcription reaction mix containing the isolated RNA (e.g., 1 µg), a reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a suitable buffer.

  • Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes).

  • Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primer pairs specific for the target cytokine genes (e.g., IL-1β, TNF-α, IFN-γ) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • qPCR Reaction Mix: Prepare a qPCR reaction mix containing the synthesized cDNA, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.

Data Analysis
  • Determine Ct Values: The cycle threshold (Ct) value for each sample is determined by the qPCR instrument's software.

  • Normalization: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

  • Calculate Fold Change: Use the comparative Ct (ΔΔCt) method to calculate the fold change in gene expression in the this compound-treated group relative to the vehicle control group.

    • ΔΔCt = ΔCttreated - ΔCtvehicle

    • Fold Change = 2-ΔΔCt

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the in vivo effects of this compound on cytokine mRNA expression. By quantifying the reduction in key pro-inflammatory cytokine transcripts, these methods offer a reliable means to assess the therapeutic potential and mechanism of action of this novel LFA-1 antagonist in various inflammatory disease models. The provided diagrams and data tables serve as valuable tools for experimental planning and data interpretation.

References

Application Notes and Protocols for Studying Leukocyte Trafficking with BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte trafficking is a fundamental process in the immune response, orchestrating the movement of leukocytes from the bloodstream to tissues to combat infection and inflammation. Dysregulation of this process is a hallmark of many autoimmune and inflammatory diseases. A key molecular interaction governing leukocyte trafficking is the binding of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2), expressed on leukocytes, to Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial and other cells. BMS-587101 is a potent, orally active small-molecule antagonist of LFA-1, which effectively inhibits the LFA-1/ICAM-1 interaction and subsequent leukocyte trafficking and inflammatory responses. These application notes provide detailed protocols for utilizing this compound as a tool to investigate leukocyte trafficking in both in vitro and in vivo models.

Mechanism of Action

This compound is a non-competitive antagonist of LFA-1. It binds to an allosteric site on the αL subunit of LFA-1, stabilizing the integrin in a low-affinity, bent conformation. This prevents the conformational changes required for high-affinity binding to its ligand, ICAM-1. By inhibiting this crucial adhesion step, this compound effectively blocks the firm adhesion and subsequent transmigration of leukocytes across the endothelium into tissues.

LFA1_Signaling cluster_EC Endothelial Cell cluster_Leukocyte Leukocyte ICAM1 ICAM-1 LFA1_active LFA-1 (Active) ICAM1->LFA1_active Outside-In Signaling LFA1_inactive LFA-1 (Inactive) LFA1_inactive->LFA1_active conformational change LFA1_active->ICAM1 binds PI3K_ERK PI3K/ERK Pathways LFA1_active->PI3K_ERK BMS587101 This compound BMS587101->LFA1_inactive stabilizes inactive state ChemokineReceptor Chemokine Receptor InsideOut Inside-Out Signaling (Talin, Kindlin, Rap1) ChemokineReceptor->InsideOut activates Chemokine Chemokine Chemokine->ChemokineReceptor binds InsideOut->LFA1_inactive activates Adhesion Firm Adhesion & Transmigration Cytoskeletal Cytoskeletal Rearrangement Cytoskeletal->Adhesion PI3K_ERK->Cytoskeletal

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

AssayCell Type/ModelEndpointIC50 / Effective DoseReference
T-Cell ProliferationHuman HUVEC/T-cellsProliferation Inhibition20 nM[1]
Mixed Lymphocyte ReactionMouse SplenocytesProliferation Inhibition150 nM[1]
T-Cell AdhesionT-cells/Endothelial cellsInhibition of AdhesionDose-dependent inhibition reported, specific IC50 not available[2]
Cytokine ProductionT-cellsInhibition of Th1 CytokinesDose-dependent inhibition reported, specific IC50 not available[2]
In Vivo ModelAnimalEndpointDosing RegimenResultReference
Ovalbumin-Induced Lung InflammationMouseEosinophil Accumulation in BALF0.1, 1.0, and 10 mg/kg, p.o., twice a daySignificant inhibition of eosinophil accumulation[1]
Antibody-Induced ArthritisMouseClinical ScoreOral administration (dose not specified in abstract)Significant reduction in clinical score[2]
Collagen-Induced ArthritisMouseClinical Score, Bone DestructionOral administration (dose not specified in abstract)Significant reduction in clinical score and bone protection[2]

Experimental Protocols

In Vitro Assays

1. T-Cell Adhesion Assay (Static)

This assay measures the ability of this compound to inhibit the adhesion of T-cells to a layer of ICAM-1.

Materials:

  • 96-well flat-bottom plates

  • Recombinant human ICAM-1

  • Bovine Serum Albumin (BSA)

  • Human T-cells (e.g., Jurkat cells or primary T-cells)

  • Calcein-AM (or other fluorescent cell stain)

  • This compound

  • Assay buffer (e.g., RPMI 1640)

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with 1-5 µg/mL of recombinant human ICAM-1 in PBS overnight at 4°C.

    • Wash wells three times with PBS.

    • Block non-specific binding by incubating wells with 1% BSA in PBS for 1-2 hours at 37°C.

    • Wash wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label T-cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend labeled T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate T-cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30-60 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the T-cell suspension to each ICAM-1 coated well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion for each treatment group relative to the vehicle control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Adhesion_Assay_Workflow A Coat 96-well plate with ICAM-1 B Block with BSA A->B E Add T-cells to coated wells B->E C Label T-cells with Calcein-AM D Pre-incubate T-cells with this compound C->D D->E F Incubate for adhesion E->F G Wash to remove non-adherent cells F->G H Measure fluorescence of adherent cells G->H I Analyze data and determine IC50 H->I

Figure 2: T-Cell Adhesion Assay Workflow.

2. T-Cell Transendothelial Migration Assay (Transwell)

This assay evaluates the effect of this compound on the ability of T-cells to migrate across an endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 5 µm pore size)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human T-cells

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • This compound

  • Fluorescent plate reader or flow cytometer

Protocol:

  • Endothelial Monolayer Preparation:

    • Culture HUVECs on the upper surface of the Transwell insert membrane until a confluent monolayer is formed.

    • Optionally, activate the HUVEC monolayer with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to upregulate ICAM-1 expression.

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate containing assay medium with a chemoattractant in the lower chamber.

    • In the upper chamber, add T-cells (pre-labeled with a fluorescent dye if using a plate reader) that have been pre-treated with various concentrations of this compound or vehicle control.

  • Migration:

    • Incubate the plate at 37°C for 2-4 hours to allow for T-cell migration.

  • Quantification:

    • Plate Reader Method: Measure the fluorescence of the medium in the lower chamber.

    • Flow Cytometry Method: Collect the cells from the lower chamber and count them using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition.

    • Determine the dose-dependent inhibition of migration by this compound and calculate the IC50.

3. T-Cell Proliferation Assay

This assay assesses the impact of this compound on T-cell proliferation, which is partially dependent on LFA-1 mediated cell-cell interactions.

Materials:

  • 96-well round-bottom plates

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

  • This compound

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Protocol:

  • Cell Culture and Treatment:

    • Plate PBMCs or T-cells in a 96-well plate.

    • Add various concentrations of this compound or vehicle control.

    • Stimulate the cells with a mitogen or anti-CD3/CD28 antibodies.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: After 48-72 hours of culture, pulse the cells with [³H]-Thymidine for the final 18 hours. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE Staining: Label cells with CFSE before stimulation. After 3-5 days, analyze CFSE dilution by flow cytometry.

  • Data Analysis:

    • Quantify the level of proliferation in each treatment group.

    • Calculate the percentage of inhibition by this compound and determine the IC50.

In Vivo Model

Ovalbumin-Induced Allergic Lung Inflammation in Mice

This model is used to evaluate the in vivo efficacy of this compound in reducing leukocyte infiltration into the lungs in an allergic asthma model.

Animals:

  • BALB/c mice (6-8 weeks old)

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Phosphate-buffered saline (PBS)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Drug Treatment:

    • Starting from day 21, administer this compound (0.1, 1.0, or 10 mg/kg) or vehicle control orally (p.o.) twice daily for the duration of the challenge period.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice by intranasal or aerosol exposure to 1% OVA in PBS.

  • Readout (Day 25):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving PBS into the lungs.

    • Cell Counting: Determine the total number of cells and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF by ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

  • Data Analysis:

    • Compare the number of infiltrating leukocytes, particularly eosinophils, and cytokine levels in the BALF between the this compound-treated groups and the vehicle control group.

InVivo_Workflow Sensitization Sensitization: Days 0 & 14 (i.p. OVA/Alum) Treatment This compound Treatment: Days 21-23 (p.o. twice daily) Sensitization->Treatment Challenge Challenge: Days 21, 22, 23 (i.n. or aerosol OVA) Treatment->Challenge Readout Readout: Day 25 - BALF cell counts - Cytokine analysis - Lung histology Challenge->Readout

Figure 3: In Vivo Lung Inflammation Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the LFA-1/ICAM-1 interaction in leukocyte trafficking. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this LFA-1 antagonist in various in vitro and in vivo settings. By utilizing these methods, scientists can further elucidate the mechanisms of leukocyte migration in health and disease and evaluate the therapeutic potential of targeting this critical pathway.

References

Troubleshooting & Optimization

Troubleshooting BMS-587101 insolubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions regarding solubility issues encountered with BMS-587101 in aqueous buffers. The content is intended for researchers, scientists, and drug development professionals.

Note on Target Specificity

Initial query information suggested a focus on the p70S6K signaling pathway. However, published literature consistently identifies this compound as a potent and orally active antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), which is crucial for T-cell mediated immune responses.[1][2] It functions by inhibiting the interaction between LFA-1 and the intercellular adhesion molecule (ICAM).[2][3] This guide will therefore focus on the properties and troubleshooting of this compound in the context of its established biological target. A diagram for the p70S6K pathway is provided as a general reference for kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated after diluting the DMSO stock into my aqueous assay buffer. What happened?

A: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The rapid change in solvent polarity causes the compound to exceed its kinetic solubility limit and precipitate.[5] The final concentration of DMSO is a critical factor; even at low percentages (e.g., <1%), precipitation can occur for highly insoluble compounds.[4]

Q2: What is the recommended method for preparing a high-concentration stock solution of this compound?

A: The recommended starting point is to dissolve the solid this compound powder in a 100% anhydrous organic solvent.[6] Dimethyl Sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-30 mM) for most kinase inhibitors and similar small molecules.[7][8] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication, while being mindful of the compound's stability.[4] Always store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][7]

Q3: How can I improve the solubility of this compound in my final assay medium?

A: If you observe precipitation, several strategies can be employed:

  • Lower the Final Concentration: This is the most direct method to stay below the compound's solubility limit in the aqueous buffer.[5]

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol in your final buffer can increase solubility.[5][9]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween-20, Tween-80, or Triton X-100 can help maintain the compound in solution by forming micelles.[5][6]

  • Modify Buffer pH: this compound contains a carboxylic acid group, making its solubility potentially pH-dependent. Increasing the pH of the buffer (e.g., to pH 8.0) may deprotonate this group, increasing its polarity and aqueous solubility. Conversely, for weakly basic compounds, lowering the pH can enhance solubility.[4] It is crucial to ensure the chosen pH is compatible with your experimental system.

Q4: My experimental results are inconsistent. Could this be related to solubility?

A: Yes, poor solubility is a frequent cause of inconsistent results. If the compound precipitates, the actual concentration in solution is unknown and lower than intended, leading to variability in biological activity.[5] It is recommended to visually inspect your assay plates for any signs of precipitation before and after the experiment. Performing a solubility test directly in your specific cell culture medium or assay buffer is also advisable.[5]

Q5: What is the difference between kinetic and thermodynamic solubility?

A:

  • Kinetic Solubility is measured by diluting a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs after a short incubation period. This method mimics the conditions of many biological assays.[7][10]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (24-72 hours), and then measuring the concentration of the dissolved material.[10] Kinetic solubility values are often higher than thermodynamic solubility because a supersaturated solution can be transiently formed.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₀Cl₂N₄O₄S[11]
Molecular Weight555.43 g/mol [11]
AppearanceWhite to off-white crystalline solid[3]
Biological TargetLeukocyte Function-Associated Antigen-1 (LFA-1)[1][2]

Table 2: General Solubility Profile for Poorly Soluble Small Molecules

Specific solubility data for this compound in various solvents is not widely published. The following table provides a representative solubility profile for a typical poorly soluble kinase inhibitor.

SolventGeneral Solubility Range (µg/mL)Classification
Water< 1 - 10Practically Insoluble
PBS (pH 7.4)< 1 - 50Very Slightly Soluble to Insoluble
Ethanol100 - 1,000Slightly Soluble
Methanol1,000 - 10,000Soluble
PEG400> 500Soluble
DMSO> 10,000Very Soluble

Note: The average aqueous solubility for FDA-approved protein kinase inhibitors is approximately 36.1 µg/mL.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound required. For a 10 mM solution (MW = 555.43 g/mol ): Mass (mg) = 10 mmol/L * 1 L * 555.43 g/mol * (1 mg / 0.001 g) = 5.55 mg for 1 mL.

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, light-protected vial (e.g., an amber glass vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary. Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C for long-term stability.[1]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This method rapidly assesses solubility by measuring light scattering caused by precipitate formation.

  • Prepare Compound Plate: Create a serial dilution of your this compound DMSO stock (e.g., from 20 mM down to 0.1 mM) in a 96-well plate using DMSO.

  • Prepare Assay Buffer: Use the specific aqueous buffer from your experiment (e.g., PBS, pH 7.4).

  • Dilution: Add the aqueous buffer to a new 96-well plate. Then, transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate to achieve the desired final concentrations (e.g., 200 µM to 1 µM) and a final DMSO concentration of 1-2%. Include buffer-only and DMSO-only controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in light scattering compared to the DMSO-only control.[5]

Visualizations

Troubleshooting and Experimental Workflows

G cluster_prep Stock Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting start Start: Solid this compound stock Dissolve in 100% DMSO (e.g., 10 mM) start->stock dilute Dilute DMSO stock into aqueous buffer stock->dilute observe Precipitation? dilute->observe sol1 Decrease final concentration observe->sol1 Yes sol2 Add co-solvent (e.g., PEG, Ethanol) observe->sol2 Yes sol3 Add surfactant (e.g., Tween-20) observe->sol3 Yes sol4 Adjust buffer pH observe->sol4 Yes end_node Proceed with Assay observe->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A workflow for troubleshooting this compound precipitation issues.

Mechanism of Solubility Enhancers

Caption: Mechanisms of co-solvents and surfactants in enhancing solubility.

Signaling Pathway Diagrams

This compound Target Pathway: LFA-1 Adhesion

G cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) lfa1 LFA-1 icam1 ICAM-1 lfa1->icam1 Binding adhesion Cell Adhesion & Immune Synapse Formation lfa1->adhesion icam1->adhesion bms This compound bms->lfa1 Inhibits response T-Cell Activation, Proliferation, Cytokine Release adhesion->response

Caption: this compound inhibits the LFA-1 and ICAM-1 interaction.

Reference Pathway: p70S6K Signaling

G growth_factors Growth Factors / Mitogens pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k Activates s6 Ribosomal Protein S6 p70s6k->s6 Phosphorylates translation Protein Synthesis & Cell Growth s6->translation

Caption: A simplified overview of the PI3K/Akt/mTOR/p70S6K signaling pathway.

References

Optimizing BMS-587101 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of BMS-587101 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1 is an integrin receptor found on lymphocytes and other leukocytes that plays a critical role in the inflammatory response by mediating cell adhesion.[3] this compound works by inhibiting the interaction between LFA-1 and its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1).[2] This blockage prevents the adhesion of T-cells to endothelial cells, thereby inhibiting T-cell proliferation and the production of pro-inflammatory cytokines.[1][4]

Q2: What is a good starting concentration for my in vitro experiments?

A2: A good starting point for in vitro experiments depends on the cell type and the specific assay. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in a T-cell proliferation assay using human HUVEC cells is 20 nM.[1] For mouse splenocytes and the bEND cell line, the IC50 is 150 nM.[1] It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing your working solution, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: What are the known in vivo effective concentrations of this compound?

A4: In a mouse model of ovalbumin-induced lung inflammation, oral administration of this compound at doses of 0.1, 1.0, and 10 mg/kg twice daily significantly inhibited eosinophil accumulation.[1] In murine models of arthritis, oral administration of 30, 65, and 100 mg/kg twice a day was shown to be effective.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell Line/ModelAssayIC50Reference
Human HUVEC cellsT-cell Proliferation20 nM[1]
Mouse SplenocytesInhibition of LFA-1-mediated adhesion150 nM[1]
bEND (mouse ICAM-1 expressing cell line)Inhibition of LFA-1-mediated adhesion150 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing Regimen (Oral)Observed EffectReference
Mouse Ovalbumin-Induced Lung Inflammation0.1, 1.0, and 10 mg/kg (twice daily)Significant inhibition of eosinophil accumulation[1]
Murine Models of Arthritis30, 65, and 100 mg/kg (twice a day)Significant impact on clinical score, reduced inflammation and bone destruction

Experimental Protocols

Detailed Methodology for T-Cell Adhesion Assay

This protocol is designed to assess the ability of this compound to inhibit the adhesion of T-cells to a layer of endothelial cells or purified ICAM-1.

  • Plate Coating:

    • Coat a 96-well plate with either a monolayer of endothelial cells (e.g., HUVECs) or with purified recombinant ICAM-1 (10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove any unbound cells or protein.

  • T-Cell Preparation:

    • Isolate T-cells from peripheral blood or use a T-cell line (e.g., Jurkat).

    • Label the T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. This will allow for quantification of adherent cells.

    • Resuspend the labeled T-cells in culture medium.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. Remember to include a vehicle control (DMSO).

    • Pre-incubate the labeled T-cells with the different concentrations of this compound for 1 hour at 37°C.

  • Adhesion Assay:

    • Add the pre-incubated T-cells to the coated 96-well plate.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes may need to be optimized for your specific cell types.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

Detailed Methodology for T-Cell Proliferation Assay

This protocol measures the inhibitory effect of this compound on T-cell proliferation, which is a key downstream effect of LFA-1 signaling.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) or purified T-cells.

    • Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Assay Setup:

    • Seed the CFSE-labeled cells in a 96-well plate.

    • Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a vehicle control.

  • T-Cell Stimulation:

    • Stimulate T-cell proliferation using a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

    • As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.

    • Quantify the percentage of proliferating cells in each treatment group by gating on the populations with reduced CFSE fluorescence.

Visualizations

LFA_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ICAM1 ICAM-1 LFA1_active LFA-1 (Active) ICAM1->LFA1_active LFA1_inactive LFA-1 (Inactive) LFA1_inactive->LFA1_active LFA1_active->ICAM1 Binding Downstream_Signaling Downstream Signaling (Proliferation, Cytokine Release) LFA1_active->Downstream_Signaling Outside-In Signaling TCR TCR/CD3 Talin Talin TCR->Talin Inside-Out Signaling Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->Talin Talin->LFA1_inactive Kindlin Kindlin-3 Kindlin->LFA1_inactive BMS587101 This compound BMS587101->LFA1_active Inhibition

Caption: LFA-1 Signaling Pathway and Inhibition by this compound.

experimental_workflow start Start: Hypothesis prepare_reagents Prepare this compound Stock and Cell Cultures start->prepare_reagents dose_response Perform Dose-Response Experiment (e.g., T-Cell Adhesion Assay) prepare_reagents->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 functional_assay Conduct Functional Assays (e.g., T-Cell Proliferation, Cytokine Release) at Optimal Concentration determine_ic50->functional_assay analyze_data Analyze and Interpret Data functional_assay->analyze_data end Conclusion analyze_data->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

troubleshooting_guide cluster_no_inhibition cluster_high_variability cluster_unexpected_toxicity start Problem Encountered no_inhibition No or Low Inhibition Observed start->no_inhibition high_variability High Variability in Results start->high_variability unexpected_toxicity Unexpected Cell Toxicity start->unexpected_toxicity check_concentration Verify this compound Concentration and Activity no_inhibition->check_concentration check_pipetting Review Pipetting Technique and Reagent Mixing high_variability->check_pipetting check_dmso Verify Final DMSO Concentration (<0.1%) unexpected_toxicity->check_dmso check_assay_conditions Check Assay Conditions (e.g., Cell Density, Stimulation) check_concentration->check_assay_conditions check_LFA1_expression Confirm LFA-1 Expression on Target Cells check_assay_conditions->check_LFA1_expression standardize_washes Standardize Washing Steps check_pipetting->standardize_washes check_cell_health Ensure Consistent Cell Health and Passage Number standardize_washes->check_cell_health perform_cytotoxicity_assay Perform Cytotoxicity Assay of this compound check_dmso->perform_cytotoxicity_assay reduce_concentration Reduce this compound Concentration or Incubation Time perform_cytotoxicity_assay->reduce_concentration

References

Technical Support Center: Investigating Potential Off-Target Effects of BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential off-target effects of BMS-587101, a potent LFA-1 antagonist. While this compound is designed for high selectivity to the Leukocyte Function-associated Antigen-1 (LFA-1), all small molecules have the potential for off-target interactions.[1] This guide offers troubleshooting advice and experimental protocols to proactively investigate such effects.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are showing a phenotype inconsistent with LFA-1 inhibition. Could this be an off-target effect?

A1: It is possible. While this compound is a potent LFA-1 antagonist, unexpected cellular phenotypes can arise from off-target activities.[2] To investigate this, consider the following:

  • Dose-Response Analysis: Is the unexpected phenotype observed at concentrations significantly higher than the IC50 for LFA-1 inhibition (Human: ~20 nM, Mouse: ~150 nM)?[2] Off-target effects often manifest at higher concentrations.

  • Control Compound: Compare the effects of this compound with another LFA-1 antagonist that has a different chemical scaffold. If the phenotype is specific to this compound, it is more likely to be an off-target effect.

  • LFA-1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LFA-1 expression. If the phenotype persists in LFA-1 deficient cells upon this compound treatment, it strongly suggests an off-target mechanism.

Q2: I suspect this compound might be inhibiting a kinase in my experimental system. How can I test this?

A2: A systematic approach is recommended to identify potential kinase off-targets:

  • Kinase Profiling: The most direct method is to subject this compound to a broad panel kinase screen. Several commercial services offer profiling against hundreds of kinases at a fixed concentration (e.g., 1 µM).

  • In Vitro Kinase Assays: If you have a specific kinase you suspect, you can perform a direct in vitro kinase assay with purified enzyme, substrate, and ATP to determine if this compound inhibits its activity.

  • Cell-Based Phospho-Protein Analysis: Use techniques like Western blotting or phospho-proteomics to examine the phosphorylation status of downstream substrates of your suspected off-target kinase in cells treated with this compound.

Q3: What are some general strategies to mitigate risks associated with potential off-target effects of this compound in my research?

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect (LFA-1 inhibition) to minimize the likelihood of engaging off-target molecules.

  • Employ Orthogonal Approaches: Confirm key findings using alternative methods to inhibit LFA-1 function, such as blocking antibodies or genetic approaches.

  • Consult the Literature: Stay updated on any emerging research on this compound and related molecules that may report on their selectivity profiles.

Troubleshooting Guides

Issue: Unexpected Cell Viability Changes Upon this compound Treatment

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a broad-panel kinase screen with this compound. 2. Analyze results for kinases known to be involved in cell survival pathways (e.g., AKT, ERK, SRC family kinases). 3. Validate hits with in vitro kinase assays and cellular phospho-protein analysis.Identification of specific off-target kinase(s) responsible for the viability changes.
Mitochondrial Toxicity 1. Conduct a mitochondrial toxicity assay (e.g., Seahorse assay, JC-1 staining). 2. Assess mitochondrial membrane potential and oxygen consumption rates.Determination of whether this compound directly impairs mitochondrial function.
Compound Impurity 1. Verify the purity of your this compound stock using LC-MS or NMR. 2. Source the compound from a different reputable vendor and repeat the experiment.Confirmation that the observed effect is due to this compound and not a contaminant.

Data Presentation: Illustrative Kinase Profiling Data

The following table represents a hypothetical kinase profiling result for this compound at a concentration of 1 µM. This data is for illustrative purposes only to guide researchers on how to interpret such results and is not based on published experimental data for this compound.

Kinase% Inhibition at 1 µMKinase FamilyPotential Implication
LCK85%Tyrosine KinasePotential for effects on T-cell signaling beyond LFA-1 antagonism.
SRC78%Tyrosine KinaseMay influence cell adhesion, proliferation, and survival.
FYN72%Tyrosine KinaseCould impact immune cell signaling and neuronal functions.
p38α45%Serine/Threonine KinasePossible modulation of inflammatory cytokine production.
JNK138%Serine/Threonine KinasePotential to affect stress response and apoptotic pathways.
CDK215%Serine/Threonine KinaseUnlikely to be a significant off-target at therapeutic concentrations.
ROCK110%Serine/Threonine KinaseMinimal inhibition observed.

Experimental Protocols

Protocol 1: Whole-Cell Lysate Kinase Activity Profiling

Objective: To assess the effect of this compound on the global kinase activity within a cell.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Kinase Activity Assay: Utilize a peptide microarray-based kinase activity profiling service. This involves incubating the cell lysates on a chip containing a library of kinase-specific peptide substrates.

  • Data Analysis: The service will provide data on the phosphorylation of each peptide substrate, which can be used to infer the activity of upstream kinases. Compare the phosphorylation patterns between this compound-treated and vehicle-treated samples to identify altered kinase activities.

Mandatory Visualizations

experimental_workflow cluster_investigation Troubleshooting Workflow for Unexpected Phenotype phenotype Unexpected Phenotype Observed dose_response Perform Dose-Response Curve phenotype->dose_response control Test with Orthogonal LFA-1 Inhibitor phenotype->control knockdown Use LFA-1 Knockdown/Knockout Cells phenotype->knockdown off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected Effect only at high [C] control->off_target_suspected Phenotype is this compound specific knockdown->off_target_suspected Phenotype persists kinase_screen Perform Kinase Profiling off_target_suspected->kinase_screen validation Validate Hits (In Vitro & Cellular Assays) kinase_screen->validation

Caption: Workflow for investigating suspected off-target effects.

signaling_pathway cluster_pathway Hypothetical Off-Target Signaling BMS587101 This compound LFA1 LFA-1 (On-Target) BMS587101->LFA1 Inhibition OffTargetKinase Off-Target Kinase (e.g., LCK) BMS587101->OffTargetKinase Inhibition (Potential) LFA1_pathway Adhesion, Proliferation (Blocked) LFA1->LFA1_pathway OffTarget_pathway Downstream Signaling (Altered) OffTargetKinase->OffTarget_pathway

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: BMS-587101 Stability and Degradation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability and degradation of BMS-587101 in solution. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data presentation tables.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing for an experiment, it is advisable to first create a clear stock solution before further dilution with co-solvents to ensure reliability.[1]

Q2: What are the typical stress conditions used to assess the stability of a small molecule like this compound?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2] Typical stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N to 1 N HCl).

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 N to 1 N NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solution or solid drug substance (e.g., 60-105°C).[3]

  • Photostability: Exposing the solution to light (e.g., UV and visible light) as per ICH Q1B guidelines.

Q3: Which analytical techniques are most suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying small molecules and their degradation products due to its high resolution and sensitivity.[4] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5] These methods are crucial for developing a stability-indicating assay that can separate the parent drug from its degradants.

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound in my aqueous buffer. What could be the cause?

  • pH of the Buffer: this compound may be susceptible to hydrolysis at certain pH values. Evaluate the stability of the compound in a range of pH buffers (e.g., pH 3, 7, 9) to identify the optimal pH for your experiments.

  • Buffer Components: Certain buffer components can catalyze degradation. If possible, test the stability in simpler buffer systems.

  • Temperature: Ensure that your solutions are stored at the recommended temperature and are not subjected to frequent freeze-thaw cycles.

  • Light Exposure: Protect your solutions from light, as photodecomposition can occur. Use amber vials or cover your containers with aluminum foil.

Q2: My HPLC analysis shows multiple peaks in my this compound standard solution. What should I do?

  • Check Purity of the Standard: Verify the purity of your this compound standard with the supplier's certificate of analysis.

  • Solvent-Induced Degradation: The solvent used to dissolve the standard might be causing degradation. Assess the stability of this compound in different dissolution solvents.

  • HPLC Method Specificity: Your HPLC method may not be specific enough, leading to the appearance of extraneous peaks. Optimize the mobile phase, column, and gradient to achieve better separation.

  • Carryover: Ensure that your HPLC system is clean and free from carryover from previous injections.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Keep the stock solution at 60°C in a temperature-controlled oven for a specified time.

    • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and the percentage of degradation.

    • Characterize the major degradation products using LC-MS.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl2460~15%2
0.1 N NaOH2460~25%3
3% H₂O₂2425~10%1
Thermal2460~5%1
Photolytic2425~8%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid Expose to base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (60°C) prep_stock->thermal Expose to photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms For characterization data Data Interpretation (Stability Profile) hplc->data lcms->data

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway BMS This compound LFA1 LFA-1 BMS->LFA1 inhibits ICAM1 ICAM-1 LFA1->ICAM1 binds to CellAdhesion T-Cell Adhesion ICAM1->CellAdhesion mediates Inflammation Inflammation CellAdhesion->Inflammation leads to

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Mitigating BMS-587101 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of BMS-587101 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1 is an integrin protein found on the surface of leukocytes that plays a critical role in immune responses by mediating cell-cell adhesion.[1][2] this compound works by inhibiting the interaction between LFA-1 and its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition disrupts LFA-1-mediated T-cell adhesion to endothelial cells, T-cell proliferation, and the production of pro-inflammatory cytokines.[1][2]

Q2: I am observing significant cell death in my primary cell cultures after treatment with this compound. Is this a known issue?

Yes, cytotoxicity, particularly hepatotoxicity (liver cell toxicity), has been associated with this compound and was a significant factor in the discontinuation of its clinical development. Therefore, observing cytotoxicity in primary cell cultures, especially primary hepatocytes, is a potential and expected outcome.

Q3: At what concentrations can I expect to see cytotoxic effects from this compound?

Cell TypeSpeciesIC50 (nM)Biological Effect Measured
Human Umbilical Vein Endothelial Cells (HUVEC)Human20Inhibition of LFA-1-mediated T-cell proliferation
Mouse Splenocytes & bEND cells (mouse ICAM-1 expressing)Mouse150Inhibitory activities

Table 1: Reported IC50 values for this compound.[1]

It is recommended to perform a dose-response experiment to determine the cytotoxic concentrations for your specific primary cell culture system.

Q4: How can I determine if the cell death I'm observing is due to apoptosis or necrosis?

Several assays can help distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Caspase Activation Assays: Apoptosis is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate apoptosis.[3][4][5][6]

  • Mitochondrial Membrane Potential (MMP) Assays: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Dyes like JC-10 or TMRE can be used to measure changes in MMP.[7][8]

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[9][10][11][12]

A combination of these assays is recommended for a comprehensive assessment.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound

Possible Cause:

  • Suboptimal Cell Culture Health: Primary cells are sensitive to their culture environment. Stressed cells may be more susceptible to drug-induced toxicity.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death that may be mistaken for drug-induced cytotoxicity.

  • Incorrect Drug Concentration: Errors in calculating or preparing the this compound working solutions.

Troubleshooting Steps:

  • Verify Cell Health: Before starting any experiment, ensure your primary cells are healthy, exhibiting normal morphology and growth rates.

  • Screen for Contamination: Regularly test your cell cultures for mycoplasma and visually inspect for signs of bacterial or fungal contamination.

  • Confirm Drug Concentration: Double-check all calculations and dilutions for the preparation of this compound stock and working solutions.

  • Optimize Culture Conditions: Ensure the use of appropriate media, supplements, and culture density for your specific primary cell type.

Issue 2: How to Proactively Mitigate this compound Induced Cytotoxicity

Mitigation Strategy: Co-treatment with Antioxidants

Oxidative stress is a common mechanism of drug-induced cytotoxicity. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate the cytotoxic effects of this compound. NAC is a precursor to the intracellular antioxidant glutathione (B108866) (GSH) and can also act as a direct scavenger of reactive oxygen species (ROS).[13][14][15][16]

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Prepare NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 1 M in sterile water or PBS) and adjust the pH to 7.0-7.4.

  • Determine Optimal NAC Concentration: Perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your primary cells. Typical working concentrations range from 1 to 10 mM.

  • Co-treatment Protocol:

    • Pre-treat cells with the optimal concentration of NAC for 1-2 hours before adding this compound.

    • Alternatively, add NAC and this compound to the cell culture medium simultaneously.

  • Assess Cytotoxicity: Use the cytotoxicity assays mentioned in FAQ 4 to compare cell viability in cultures treated with this compound alone versus those co-treated with NAC and this compound.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general framework for measuring LDH release as an indicator of necrosis.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include the following controls:

    • Untreated Control: Cells with vehicle only (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Medium Background Control: Wells containing only cell culture medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Carefully transfer a portion of the culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (background).

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the medium background control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

Mitochondrial Membrane Potential (MMP) Assay using JC-10

This protocol provides a general method for assessing changes in mitochondrial membrane potential, an early marker of apoptosis.

Materials:

  • JC-10 dye

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with filters for green (Ex/Em ~488/530 nm) and red (Ex/Em ~540/590 nm) fluorescence

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and a positive control (FCCP).

  • Incubation: Incubate for the desired duration.

  • Dye Loading:

    • Remove the treatment medium.

    • Add JC-10 staining solution to each well and incubate at 37°C for 30 minutes.

  • Washing: Gently wash the cells with assay buffer.

  • Data Acquisition: Measure the fluorescence intensity for both red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization and apoptosis.

Visualizations

LFA_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ICAM-1 ICAM-1 LFA-1 LFA-1 ICAM-1->LFA-1 Binding PLC PLCγ1 LFA-1->PLC Outside-in Signaling TCR_Chemokine_Receptor TCR / Chemokine Receptor Talin Talin TCR_Chemokine_Receptor->Talin Kindlin Kindlin TCR_Chemokine_Receptor->Kindlin Talin->LFA-1 Activation Kindlin->LFA-1 Activation STAT3 STAT3 PLC->STAT3 Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement STAT3->Cytoskeletal_Rearrangement Cell_Adhesion Cell Adhesion & Proliferation Cytoskeletal_Rearrangement->Cell_Adhesion This compound This compound This compound->LFA-1 Inhibition

Caption: LFA-1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed_Cells Seed Primary Cells in 96-well plate Treat_Cells Treat with this compound +/- NAC Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate LDH_Assay LDH Release Assay (Necrosis) Incubate->LDH_Assay MMP_Assay MMP Assay (Apoptosis) Incubate->MMP_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubate->Caspase_Assay Data_Acquisition Measure Absorbance/ Fluorescence LDH_Assay->Data_Acquisition MMP_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Calculate_Viability Calculate % Cytotoxicity/ Change in MMP Data_Acquisition->Calculate_Viability Conclusion Determine Cytotoxic Mechanism & Mitigation Calculate_Viability->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: BMS-587101 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of BMS-587101 in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our rodent studies. What are the likely causes?

A1: Low and variable oral bioavailability of this compound, a potent and orally active antagonist of LFA-1, is likely attributable to its physicochemical properties.[1][2] As with many small molecule inhibitors, the primary challenges are often poor aqueous solubility and/or inadequate permeability across the gastrointestinal (GI) tract. It is also possible that the compound is subject to first-pass metabolism in the liver. To troubleshoot, it is crucial to first characterize the compound's solubility and permeability, for instance, using the Biopharmaceutical Classification System (BCS).

Q2: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A2: For a poorly soluble drug, the primary goal is to enhance its dissolution rate and/or maintain its solubilized state in the GI tract.[3][4][5] Initial strategies to consider include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[6][7]

  • Formulation with Excipients: Utilizing solubility-enhancing excipients such as surfactants, polymers, and lipids can significantly improve bioavailability.[8][9][10]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and improve the dissolution rate.[5]

Q3: Can lipid-based formulations be used for this compound? What are the advantages?

A3: Yes, lipid-based drug delivery systems (LBDDS) are an excellent strategy for lipophilic compounds that are poorly water-soluble.[3][9] The advantages of LBDDS include:

  • Enhanced Solubilization: this compound can be dissolved in a lipid vehicle, bypassing the dissolution step in the GI tract.[9]

  • Improved Absorption: These formulations can facilitate the formation of micelles, which can be more easily absorbed.[11]

  • Potential to Reduce Food Effects: Lipid formulations can help standardize the conditions for absorption, potentially mitigating variations between fed and fasted states.[11]

  • Lymphatic Transport: For highly lipophilic drugs, LBDDS can promote lymphatic uptake, bypassing first-pass metabolism in the liver.[11]

Q4: How do I select the right excipients for a this compound formulation?

A4: Excipient selection is a critical step and should be guided by the specific properties of this compound and the desired formulation type. A systematic approach involves:

  • Solubility Screening: Test the solubility of this compound in a range of oils, surfactants, and co-solvents.

  • Compatibility Studies: Ensure that the chosen excipients are chemically compatible with this compound and do not cause its degradation.

  • Regulatory Acceptance: Prioritize excipients with a good safety profile and regulatory acceptance for animal and eventual human use. Common choices include polyethylene (B3416737) glycol (PEG), polysorbates, and various glycerides.[8]

Q5: What are some advanced formulation strategies if simple approaches do not suffice?

A5: If initial strategies do not provide the desired bioavailability, more advanced formulations can be explored:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluid.[7]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants and polymers.

  • Co-crystals: Engineering a co-crystal of this compound with a suitable co-former can alter its physicochemical properties, including solubility and dissolution rate.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals. Poor aqueous solubility leading to erratic dissolution; food effects.Develop a solubilizing formulation such as a lipid-based system or a solid dispersion. Standardize feeding protocols for animal studies.[11]
Low peak plasma concentration (Cmax). Slow dissolution rate or poor permeability.Enhance the dissolution rate through particle size reduction or by using a solid dispersion. Consider incorporating permeation enhancers if permeability is the limiting factor.
Low overall exposure (AUC). Incomplete absorption due to poor solubility or significant first-pass metabolism.Focus on formulations that maintain the drug in a solubilized state throughout the GI tract, such as SEDDS.[7] For suspected high first-pass metabolism, explore formulations that promote lymphatic uptake.[11]
Precipitation of the drug in the formulation upon storage. Supersaturation and instability of an amorphous form.Optimize the polymer and drug loading in solid dispersions to ensure stability. For liquid formulations, ensure the drug remains fully dissolved under storage conditions.

Quantitative Data Presentation

When comparing different formulations of this compound, it is crucial to present the pharmacokinetic data clearly. Below are example tables for summarizing results from a rodent pharmacokinetic study.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.5980 ± 2105
Micronized Suspension320 ± 602.5 ± 1.02100 ± 45011
Solid Dispersion (1:5 drug-to-polymer ratio)850 ± 1501.0 ± 0.55500 ± 98029
SEDDS Formulation1200 ± 2200.75 ± 0.257800 ± 130041

Table 2: Composition of Example this compound Formulations

FormulationDrug ConcentrationVehicle/Excipients
Aqueous Suspension1 mg/mL0.5% Carboxymethyl cellulose (B213188) in water
Micronized Suspension1 mg/mL0.5% Carboxymethyl cellulose in water (micronized drug)
Solid Dispersion20% w/wThis compound in Polyvinylpyrrolidone (PVP) K30
SEDDS Formulation50 mg/gCapryol 90 (15%), Cremophor EL (50%), Transcutol HP (35%)

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:5 drug to polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution properties.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the optimized ratio. Add this compound and mix until it is completely dissolved.

  • Evaluation:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Drug Release: Perform in vitro dissolution studies to assess the drug release profile from the SEDDS formulation.

Protocol 3: Animal Pharmacokinetic Study

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer the different this compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS) to different groups of animals via oral gavage at a specific dose. Include an intravenous (IV) group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

bioavailability_troubleshooting_workflow start Low Bioavailability Observed for this compound solubility_check Characterize Solubility & Permeability (e.g., BCS Classification) start->solubility_check poor_solubility Poor Solubility (BCS II/IV) solubility_check->poor_solubility Identify Limiting Factor poor_permeability Poor Permeability (BCS III/IV) solubility_check->poor_permeability formulation_strategy Select Formulation Strategy poor_solubility->formulation_strategy permeation_enhancers Incorporate Permeation Enhancers poor_permeability->permeation_enhancers particle_size Particle Size Reduction (Micronization/Nanosizing) formulation_strategy->particle_size solid_dispersion Amorphous Solid Dispersion formulation_strategy->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation_strategy->lipid_formulation pk_study Conduct Animal PK Study particle_size->pk_study solid_dispersion->pk_study lipid_formulation->pk_study permeation_enhancers->pk_study

Caption: Troubleshooting workflow for low bioavailability of this compound.

sedds_formulation_pathway cluster_sedds SEDDS Formulation bms587101 This compound (Drug) oral_admin Oral Administration bms587101->oral_admin oil Oil (e.g., Capryol 90) oil->oral_admin surfactant Surfactant (e.g., Cremophor EL) surfactant->oral_admin cosolvent Co-solvent (e.g., Transcutol HP) cosolvent->oral_admin gi_fluid GI Fluid oral_admin->gi_fluid emulsion Fine Oil-in-Water Emulsion (o/w) gi_fluid->emulsion Dispersion micelles Drug in Micelles emulsion->micelles Digestion absorption Enhanced Absorption micelles->absorption

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

pk_study_workflow formulation_prep Prepare this compound Formulations (Suspension, SD, SEDDS) animal_dosing Dose Animal Groups (Oral Gavage & IV) formulation_prep->animal_dosing blood_sampling Collect Blood Samples at Timed Intervals animal_dosing->blood_sampling sample_processing Process Blood to Plasma blood_sampling->sample_processing bioanalysis Quantify Drug Concentration (LC-MS/MS) sample_processing->bioanalysis data_analysis Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->data_analysis bioavailability_calc Determine Bioavailability (%) data_analysis->bioavailability_calc

Caption: Workflow for a comparative animal pharmacokinetic study.

References

Why is BMS-587101 not showing efficacy in my assay?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses potential reasons for a lack of efficacy when using BMS-587101 in an experimental assay.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting p38 MAPK in my assay?

A fundamental point regarding this compound is that it is not a p38 MAPK inhibitor. Scientific literature consistently identifies this compound as a potent and orally active antagonist of Leukocyte function-associated antigen-1 (LFA-1).[1][2][3] LFA-1 is an integrin protein crucial for leukocyte adhesion and migration.[2][3] Therefore, if your assay is designed to measure the inhibition of the p38 MAPK signaling pathway, this compound is not the appropriate compound to use, and a lack of efficacy is expected.

The p38 mitogen-activated protein kinase (MAPK) pathway is a distinct signaling cascade involved in cellular responses to stress, inflammation, and other stimuli.[4][5][6][7][8] To inhibit this pathway, you would need to use a compound specifically designed to target p38 MAPK, such as SB203580 or BIRB 796.[9]

Troubleshooting Guide: Lack of Efficacy in an LFA-1-Mediated Assay

If your assay is indeed designed to measure LFA-1-mediated processes and you are still not observing the expected efficacy with this compound, consider the following troubleshooting steps.

Diagram: LFA-1 Signaling Pathway

LFA-1 Signaling Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ICAM-1 ICAM-1 LFA-1 LFA-1 ICAM-1->LFA-1 Binding Talin Talin LFA-1->Talin Activation Kindlin Kindlin LFA-1->Kindlin Activation T-cell_Activation T-cell Activation LFA-1->T-cell_Activation Actin_Cytoskeleton Actin Cytoskeleton Talin->Actin_Cytoskeleton Kindlin->Actin_Cytoskeleton Cell_Adhesion Cell Adhesion Actin_Cytoskeleton->Cell_Adhesion Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration This compound This compound This compound->LFA-1 Inhibits

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow

Troubleshooting Workflow start No Efficacy Observed check_assay_principle Is the assay LFA-1 dependent? start->check_assay_principle review_protocol Review Assay Protocol check_assay_principle->review_protocol Yes end_unresolved Consult Further check_assay_principle->end_unresolved No (Use appropriate inhibitor) check_compound Verify Compound Integrity review_protocol->check_compound check_cells Assess Cell Health and LFA-1 Expression check_compound->check_cells optimize_concentration Optimize Compound Concentration check_cells->optimize_concentration positive_control Use a Positive Control optimize_concentration->positive_control end_resolved Issue Resolved positive_control->end_resolved

References

Dealing with lot-to-lot variability of BMS-587101 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-587101 powder. Lot-to-lot variability of active pharmaceutical ingredients (APIs) can present significant challenges during experimentation, leading to inconsistent results and delays in research. This resource aims to provide structured guidance to identify, characterize, and mitigate potential issues arising from the variability of this compound powder.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different lots of this compound. What could be the cause?

A1: Inconsistent results between different lots of this compound can stem from several factors related to the powder's physicochemical properties. The most common culprits are variations in particle size distribution, the presence of different polymorphic forms, and differences in purity or impurity profiles. These can affect the dissolution rate, solubility, and ultimately the bioavailability of the compound in your assay.[][2][3][4] It is crucial to characterize each new lot to ensure consistency.

Q2: How can we assess the consistency of a new lot of this compound powder?

A2: A systematic approach to qualifying each new lot is recommended. This should involve a combination of analytical techniques to compare the physicochemical properties of the new lot against a previously qualified reference lot. Key parameters to assess include:

  • Visual Inspection: Note any differences in color, texture, or appearance.

  • Particle Size Analysis: Use techniques like laser diffraction or microscopy.[5]

  • Polymorph Screening: Employ methods such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[6][7]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to determine purity and identify any new impurities.[7]

  • Solubility and Dissolution Testing: Compare the dissolution profile in your experimental media.

Q3: What is polymorphism and why is it important for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, and stability.[2] For an orally administered drug like this compound, a change in the polymorphic form between lots could lead to altered dissolution rates and, consequently, variable exposure in in-vitro and in-vivo studies.

Q4: Our this compound powder appears clumpy or difficult to handle. What could be the reason?

A4: Clumping or poor flowability of a powder can be due to several factors, including particle size and shape, electrostatic charges, and moisture content.[8] Fine particles, needle-shaped crystals, or hygroscopic (water-absorbing) materials are more prone to clumping.[3] It is advisable to store the powder in a desiccated, controlled environment and to handle it in a low-humidity setting if possible.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in In-Vitro Assays

Symptoms:

  • Significant shifts in IC50 values between lots.

  • Variable maximum inhibition or efficacy.

  • Inconsistent dose-response curves.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Different Dissolution Rate Characterize the dissolution profile of each lot in the assay medium.Protocol 1: Comparative Dissolution Testing
Presence of Inactive or Less Active Polymorph Perform XRPD and DSC analysis to identify the polymorphic form.Protocol 2: Polymorph Characterization
Lower Purity of the New Lot Use HPLC to determine the purity and impurity profile.Protocol 3: HPLC Purity Analysis
Degradation of the Compound Assess the stability of the compound in your stock solution and assay conditions.Protocol 4: Stability Assessment
Issue 2: Poor Solubility or Precipitation in Stock Solutions or Assay Media

Symptoms:

  • Visible precipitate in the stock solution or after dilution in assay media.

  • Cloudiness or turbidity of the solution.

  • Difficulty in achieving the desired final concentration.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Different Crystalline Form with Lower Solubility Analyze the solid-state properties (XRPD, DSC) of the powder.Protocol 2: Polymorph Characterization
Incorrect Solvent or pH for Solubilization Review the certificate of analysis and literature for optimal solubilization conditions. Test a range of pharmaceutically acceptable solvents and pH values.Protocol 5: Solubility Optimization
Particle Size Effects on Dissolution Rate Measure the particle size distribution of the powder lot.Protocol 6: Particle Size Analysis

Experimental Protocols

Protocol 1: Comparative Dissolution Testing

  • Objective: To compare the rate and extent of dissolution of different lots of this compound in a relevant aqueous medium.

  • Materials:

    • This compound powder (different lots)

    • Dissolution medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or cell culture medium)

    • Magnetic stirrer and stir bars

    • HPLC system for quantification

  • Method:

    • Prepare a supersaturated solution of this compound in the dissolution medium.

    • Stir the suspension at a constant temperature (e.g., 37°C) and speed.

    • At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.

    • Immediately filter the aliquot through a 0.45 µm filter to remove undissolved particles.

    • Analyze the concentration of dissolved this compound in the filtrate by a validated HPLC method.

    • Plot the concentration versus time for each lot to compare their dissolution profiles.

Protocol 2: Polymorph Characterization

  • Objective: To identify the crystalline form(s) of this compound in different powder lots.

  • Methods:

    • X-ray Powder Diffraction (XRPD):

      • Gently pack the powder sample into the sample holder.

      • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

      • Compare the resulting diffractograms. Different peak positions indicate different polymorphic forms.

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh a small amount of the powder (3-5 mg) into an aluminum pan and seal it.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

      • Record the heat flow as a function of temperature.

      • Compare the thermograms for differences in melting points, and the presence of endothermic or exothermic events which can indicate different crystal forms or the presence of solvates.

Protocol 3: HPLC Purity Analysis

  • Objective: To determine the purity of this compound and identify any impurities in different lots.

  • Method:

    • Develop and validate a reverse-phase HPLC method with UV detection.

    • Prepare standard solutions of a reference standard of this compound at known concentrations.

    • Prepare solutions of each powder lot at a specified concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peak areas of the main peak (this compound) and any impurity peaks.

    • Calculate the purity of each lot as the percentage of the main peak area relative to the total peak area. Compare the impurity profiles between lots.

Protocol 4: Stability Assessment

  • Objective: To evaluate the stability of this compound from different lots under experimental conditions.

  • Method:

    • Prepare stock solutions of each lot of this compound in the appropriate solvent.

    • Prepare working solutions in the assay medium.

    • Incubate the solutions under the same conditions as the experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in the solutions using a validated HPLC method.

    • Calculate the percentage of degradation over time for each lot.

Protocol 5: Solubility Optimization

  • Objective: To determine the optimal conditions for dissolving this compound powder.

  • Method:

    • Test the solubility of the powder in a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400).

    • For aqueous solutions, evaluate the effect of pH on solubility by preparing buffers at different pH values (e.g., pH 4, 7, 9).

    • Add an excess amount of this compound to a fixed volume of each solvent/buffer.

    • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 6: Particle Size Analysis

  • Objective: To determine the particle size distribution of different lots of this compound powder.

  • Method (Laser Diffraction):

    • Disperse a small amount of the powder in a suitable dispersant (liquid or air).

    • Introduce the dispersion into the laser diffraction instrument.

    • The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.

    • Compare key parameters such as D10, D50 (median particle size), and D90 between lots.

Data Presentation

Table 1: Illustrative Lot-to-Lot Comparison of this compound Powder Properties

Parameter Lot A (Reference) Lot B Lot C Acceptance Criteria
Appearance White to off-white crystalline powderWhite to off-white crystalline powderYellowish powderWhite to off-white crystalline powder
Purity (HPLC, %) 99.599.697.2≥ 99.0%
Largest Impurity (%) 0.150.121.8≤ 0.2%
Particle Size (D50, µm) 15.214.845.710 - 20 µm
Polymorphic Form (XRPD) Form IForm IForm IIForm I
Dissolution at 30 min (%) 858245≥ 80%
In-Vitro IC50 (nM) 505525040 - 60 nM

Note: This table contains illustrative data for demonstration purposes only.

Visualizations

experimental_workflow cluster_receipt New Lot Receipt cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment cluster_decision Decision Lot_Receipt Receive New Lot of This compound Visual Visual Inspection Lot_Receipt->Visual Particle_Size Particle Size Analysis Visual->Particle_Size Polymorph Polymorph Screening (XRPD, DSC) Particle_Size->Polymorph Purity Purity Analysis (HPLC) Polymorph->Purity Solubility Solubility Testing Purity->Solubility Dissolution Comparative Dissolution Solubility->Dissolution In_Vitro In-Vitro Assay (e.g., Cell-based) Dissolution->In_Vitro Accept Accept Lot In_Vitro->Accept Meets Specs Reject Reject Lot In_Vitro->Reject Fails Specs

Caption: Workflow for qualifying a new lot of this compound.

signaling_pathway cluster_interaction LFA-1/ICAM-1 Interaction T_Cell T-Cell LFA1 LFA-1 APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 LFA1->ICAM1 LFA1->ICAM1 Signal 2 (Adhesion) Adhesion Cell Adhesion LFA1->Adhesion TCR TCR MHC_Peptide MHC-Peptide TCR->MHC_Peptide Signal 1 TCR->Adhesion Activation T-Cell Activation Adhesion->Activation Cytokine Cytokine Production Activation->Cytokine Inflammation Inflammation Cytokine->Inflammation BMS_587101 This compound BMS_587101->LFA1 Inhibits

References

Best practices for long-term storage of BMS-587101 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BMS-587101 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, we recommend dissolving this compound in 100% DMSO.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for your immediate experimental needs.[2] Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[2]

Q2: What is the recommended long-term storage condition for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[3] Under these conditions, the stock solution is reported to be stable for up to 6 months.[3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3]

Q3: Can I store this compound stock solutions at 4°C?

A3: It is not recommended to store this compound stock solutions at 4°C. While some small molecules in solid form can be stable at 4°C for up to two years, solutions, particularly in DMSO, are more susceptible to degradation and precipitation at this temperature.[1][2]

Q4: My this compound precipitated out of the solution after being stored. What should I do?

A4: If you observe precipitation, do not use the solution directly. First, try to redissolve the compound by gently warming the vial and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Precipitation can occur due to temperature fluctuations or if the concentration exceeds the solubility limit in the solvent.

Q5: How many times can I freeze-thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduction of moisture into the DMSO stock.[2] Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution - Storage temperature is too high. - Solvent evaporation. - Supersaturated solution.- Ensure storage at -20°C or -80°C. - Use tightly sealed vials. - Prepare a new solution at a lower concentration.
Inconsistent experimental results - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles. - Inaccurate initial concentration.- Prepare fresh stock solutions from powder. - Aliquot stock solutions to avoid freeze-thaw cycles.[2] - Ensure the compound is fully dissolved when preparing the stock solution.
Loss of compound activity - Chemical degradation over time. - Contamination of the stock solution.- Use the stock solution within the recommended timeframe (1 month at -20°C, 6 months at -80°C).[3] - Use sterile techniques when preparing and handling solutions.

Quantitative Data Summary

Storage Condition Solvent Duration Recommendation
-80°CDMSOUp to 6 monthsRecommended for long-term storage [3]
-20°CDMSOUp to 1 monthSuitable for short-term storage[3]
4°CDMSONot RecommendedIncreased risk of precipitation and degradation.
Room TemperatureDMSONot RecommendedProne to rapid degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a method to evaluate the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). This will be your T=0 reference sample.

  • Analyze the T=0 sample by HPLC to determine the initial purity and peak area of this compound.

  • Aliquot the remaining stock solution into several tightly sealed vials.

  • Store the aliquots under the desired storage conditions (e.g., -20°C and -80°C).

  • At designated time points (e.g., 1, 2, 4, 8, and 24 weeks), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and come to room temperature.

  • Analyze the thawed sample by HPLC using the same method as the T=0 sample.

  • Compare the peak area of this compound in the stored samples to the T=0 sample to calculate the percentage of degradation.

Visualizations

G Troubleshooting this compound Stock Solution Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C or -80°C?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh end End: Resolution prepare_fresh->end check_aliquots Were Aliquots Used? proper_storage->check_aliquots no_aliquots No (Repeated Freeze-Thaw) check_aliquots->no_aliquots No yes_aliquots Yes check_aliquots->yes_aliquots Yes no_aliquots->prepare_fresh check_age Check Age of Stock (<1 month at -20°C, <6 months at -80°C?) yes_aliquots->check_age too_old Stock is Too Old check_age->too_old No age_ok Age is OK check_age->age_ok Yes too_old->prepare_fresh consider_other Consider Other Experimental Variables age_ok->consider_other consider_other->end

Caption: Troubleshooting workflow for this compound stock solution issues.

LFA1_Signaling LFA-1 Signaling Pathway and Inhibition by this compound cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) lfa1 LFA-1 icam1 ICAM-1 lfa1->icam1 Binds adhesion T-Cell Adhesion lfa1->adhesion icam1->adhesion bms This compound bms->lfa1 Inhibits proliferation T-Cell Proliferation adhesion->proliferation cytokine Th1 Cytokine Production adhesion->cytokine

References

Technical Support Center: Vehicle Control in Small Molecule Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting experiments with small molecule inhibitors, focusing on the critical aspect of vehicle controls.

Important Note on BMS-587101: Initial information suggested an inquiry about controlling for vehicle effects in experiments with this compound as a p70S6K inhibitor. However, our comprehensive review of the scientific literature indicates that This compound is a potent and orally active antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1) , with applications in inflammatory and autoimmune disease research.[1][2] There is no direct evidence to suggest that this compound is an inhibitor of p70S6K.

Therefore, this guide is structured to address two separate topics to ensure scientific accuracy and provide the most relevant information:

  • Part 1: Controlling for Vehicle Effects in p70S6K Inhibition Experiments. This section will provide general guidance and protocols applicable to experiments using various known p70S6K inhibitors.

  • Part 2: Specific Information on this compound (LFA-1 Antagonist) and its Vehicle. This section will provide what is known about the formulation of this compound in preclinical studies.

Part 1: Controlling for Vehicle Effects in p70S6K Inhibition Experiments

The p70S6 Kinase (p70S6K) is a critical downstream effector of the PI3K/mTOR signaling pathway, playing a key role in cell growth, proliferation, and survival.[3] When studying the effects of p70S6K inhibitors, it is crucial to distinguish the biological effects of the inhibitor from any non-specific effects of the solvent used to dissolve and deliver the compound—the "vehicle."

p70S6K Signaling Pathway

p70S6K_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates S6_Ribosomal_Protein S6 Ribosomal Protein p70S6K->S6_Ribosomal_Protein phosphorylates Protein_Synthesis Protein Synthesis S6_Ribosomal_Protein->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 inhibits PF_4708671 PF-4708671 (S6K1i) PF_4708671->p70S6K inhibits PF_04691502 PF-04691502 (PI3K/mTOR) PF_04691502->PI3K PF_04691502->mTORC1

Caption: Simplified p70S6K signaling pathway and points of inhibition.

Troubleshooting Guide
Question Possible Cause & Explanation Recommended Action
My vehicle control group shows unexpected changes in cell viability or signaling (e.g., altered phosphorylation of S6). Vehicle Toxicity: The solvent itself may be cytotoxic or have off-target effects at the concentration used. Dimethyl sulfoxide (B87167) (DMSO), a common solvent, is known to affect various signaling pathways.[4]1. Perform a vehicle dose-response curve: Test a range of vehicle concentrations on your cells to determine the highest non-toxic concentration. 2. Lower the vehicle concentration: If possible, prepare a more concentrated stock of your inhibitor to reduce the final vehicle concentration in your experiment. 3. Switch vehicles: Consider alternative solvents.
The effect of my p70S6K inhibitor is not as potent as expected, or the results are inconsistent. Vehicle-Inhibitor Interaction: The vehicle may be affecting the solubility or stability of your inhibitor in the culture medium, leading to precipitation or degradation.1. Check for precipitation: After adding the inhibitor stock to your medium, visually inspect for any cloudiness or precipitates. 2. Prepare fresh dilutions: Always prepare working dilutions of your inhibitor from a frozen stock solution immediately before use. 3. Consider a different vehicle: Some inhibitors may be more stable in alternative solvents like ethanol (B145695) or formulated with cyclodextrins.
I see different effects of the vehicle in different cell lines. Cell Line-Specific Sensitivity: The tolerance to solvents like DMSO can vary significantly between different cell lines.[5][6]Establish a baseline for each cell line: Run a vehicle dose-response curve for every new cell line you use to determine its specific tolerance.
My in vivo vehicle control group exhibits signs of distress or inflammation. Vehicle-Induced Toxicity or Irritation: The vehicle, dose volume, or route of administration may be causing adverse effects in the animals. High concentrations of DMSO, for example, can be toxic when administered systemically.[4][7]1. Review vehicle safety data: Consult literature for the maximum tolerated dose of your vehicle for the specific animal model and route of administration. 2. Use a co-solvent system: Formulations with co-solvents like polyethylene (B3416737) glycol (PEG), cyclodextrins, or Pluronic F68 can improve solubility and reduce the required concentration of potentially toxic solvents.[8][9][10][11] 3. Refine administration technique: Ensure proper injection technique and appropriate dose volumes to minimize irritation.
Frequently Asked Questions (FAQs)

Q1: What are the most common vehicles for in vitro p70S6K inhibitor experiments?

A1: The most common vehicle for in vitro experiments with small molecule inhibitors is Dimethyl sulfoxide (DMSO) due to its excellent solubilizing properties. However, it's crucial to use it at a final concentration that is non-toxic to the cells under investigation.

Q2: What is a safe concentration of DMSO for in vitro experiments?

A2: While cell line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium at ≤ 0.1% .[5][6] Some robust cell lines may tolerate up to 0.5%, but this should be experimentally verified.[12][13]

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Cell Culture

Cell TypeRecommended Max. ConcentrationNotes
Most Cancer Cell Lines≤ 0.1% - 0.5%Sensitivity can vary widely.[5][12]
Primary Cells≤ 0.1%Generally more sensitive than immortalized cell lines.[12]
Stem Cells≤ 0.1%High sensitivity to solvent-induced differentiation or toxicity.

Q3: What are common vehicles for in vivo studies with p70S6K inhibitors?

A3: For in vivo administration, vehicles are often more complex to ensure solubility, stability, and bioavailability while minimizing toxicity. Common vehicles and formulation strategies include:

  • Aqueous solutions with co-solvents: Saline or phosphate-buffered saline (PBS) with co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs).

  • Suspensions: Using suspending agents like carboxymethylcellulose (CMC) for compounds with low water solubility.

  • Emulsions/Micellar solutions: Formulations with surfactants like Tween® 80 or Pluronic® F68 can improve the solubility of hydrophobic compounds.

  • Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and stability.[8][9][10]

Table 2: Common Vehicles for In Vivo Administration of Small Molecule Inhibitors

Vehicle/FormulationCommon RoutesMaximum Tolerated Dose (Mice, IP)Notes
DMSO (diluted)IP, IVLD50 is ~6.2 ml/kg. Recommended to keep concentration low (e.g., <10%).[7][14]Can cause local irritation and systemic toxicity at high concentrations.
PEG 400IP, IV, Oral2.0-8.0 ml/kg[15]Generally well-tolerated.
Pluronic® F68IP, IV, OralVaries with formulationUsed as a solubilizing and stabilizing agent.[11][16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)IP, IV, OralVaries with formulationEnhances solubility and bioavailability of hydrophobic drugs.[8][10]

Part 2: this compound (LFA-1 Antagonist) - Vehicle Information

This compound is an antagonist of LFA-1 and has been investigated in preclinical models of inflammatory diseases.[2]

LFA-1 Signaling Pathway

LFA_1_Signaling cluster_cells Cell-Cell Interaction cluster_molecules Molecular Interaction cluster_outcomes Downstream Effects T_Cell T-Cell APC Antigen Presenting Cell (APC) or Endothelial Cell LFA_1 LFA-1 ICAM_1 ICAM-1 LFA_1->ICAM_1 Binding Adhesion Cell Adhesion Proliferation T-Cell Proliferation Cytokine_Production Cytokine Production Inflammation Inflammation BMS_587101 This compound BMS_587101->LFA_1 inhibits binding

Caption: LFA-1 signaling and the inhibitory action of this compound.

FAQs for this compound

Q1: What is the recommended vehicle for this compound in in vivo studies?

A1: In a study investigating the effects of this compound in a mouse model of arthritis, the vehicle used for oral administration was 15% Pluronic F68 in water (v/v) .

Q2: How do I prepare a 15% Pluronic F68 solution?

A2: To prepare a 15% (v/v) Pluronic F68 solution, you would typically add 15 mL of liquid Pluronic F68 to 85 mL of water. If starting with solid Pluronic F68, it would be a 15% weight/volume solution (15g in a final volume of 100 mL of water). Pluronic solutions can be prepared by slowly adding the Pluronic to cold water with constant stirring to facilitate dissolution.[16]

Q3: What is the recommended vehicle for this compound in in vitro experiments?

A3: For in vitro experiments, a stock solution of this compound is typically prepared in DMSO . This stock solution is then further diluted in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Vehicle Concentration In Vitro
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical concentration range to test would be from 0.01% to 2.0% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.

Protocol 2: In Vivo Vehicle Control Group
  • Group Allocation: Randomly assign animals to experimental groups, including a dedicated vehicle control group.

  • Vehicle Preparation: Prepare the vehicle solution in the same manner as the drug solution, ensuring all components except the active drug are present at the same concentrations.

  • Administration: Administer the vehicle to the control group using the same route, volume, and schedule as the drug-treated groups.

  • Monitoring: Observe all animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.

  • Endpoint Analysis: At the end of the study, collect tissues and perform the same analyses on the vehicle control group as on the treated groups to establish a baseline.

Troubleshooting Workflow for Unexpected Vehicle Effects

Troubleshooting_Vehicle_Effects Start Unexpected effect in vehicle control group Check_Concentration Is the vehicle concentration within the recommended range for this cell line/animal model? Start->Check_Concentration Run_Dose_Response Run a vehicle dose-response curve to determine the non-toxic concentration. Check_Concentration->Run_Dose_Response No Check_Preparation Was the vehicle prepared freshly and correctly? Check_Concentration->Check_Preparation Yes Lower_Concentration Lower vehicle concentration by using a more concentrated drug stock. End_Resolved Issue Resolved Lower_Concentration->End_Resolved Run_Dose_Response->Lower_Concentration Prepare_Fresh Prepare fresh vehicle and repeat the experiment. Check_Preparation->Prepare_Fresh No Consider_Alternative Consider alternative vehicles (e.g., Ethanol, PEG, Cyclodextrin). Check_Preparation->Consider_Alternative Yes Prepare_Fresh->End_Resolved Consult_Literature Consult literature for vehicle compatibility with your compound and model system. Consider_Alternative->Consult_Literature End_Unresolved Issue Persists: Consult with a formulation scientist. Consider_Alternative->End_Unresolved Consult_Literature->End_Resolved

Caption: A decision tree for troubleshooting unexpected vehicle control effects.

References

Refining experimental design for BMS-587101 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-587101 in their experiments. The information is tailored for scientists and drug development professionals to refine their experimental designs and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1).[1] LFA-1 is an integrin protein found on the surface of leukocytes. The primary mechanism of action of this compound is the inhibition of the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[2] This interaction is crucial for T-cell adhesion to endothelial cells, T-cell proliferation, and the production of pro-inflammatory cytokines.[1][3] By blocking this interaction, this compound effectively reduces inflammatory responses.

Q2: In which research areas is this compound most commonly used?

A2: this compound is primarily investigated for its anti-inflammatory properties and is particularly relevant in studies of autoimmune and inflammatory diseases. The most prominent application is in preclinical models of rheumatoid arthritis.[1][2] It has also been explored in models of other inflammatory conditions, such as ovalbumin-induced lung inflammation.[1]

Q3: What are the key in vitro effects of this compound?

A3: In vitro, this compound has been shown to:

  • Inhibit LFA-1-mediated T-cell adhesion to endothelial cells.[1][3]

  • Suppress T-cell proliferation.[1][3]

  • Reduce the production of Th1 cytokines.[1][3]

Q4: What is the reported in vivo efficacy of this compound?

A4: In animal models, particularly murine models of arthritis such as collagen-induced arthritis (CIA) and antibody-induced arthritis, oral administration of this compound has demonstrated significant efficacy. It has been shown to reduce clinical scores of arthritis, decrease inflammation in the joints, and protect against bone destruction.[3] In a mouse model of ovalbumin-induced lung inflammation, this compound treatment significantly inhibited eosinophil accumulation.[1]

Troubleshooting Guides

Problem 1: Inconsistent or lack of expected inhibitory effect in in vitro assays.

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting: this compound is a solid compound. Ensure that it is completely dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] For working solutions, it is recommended to prepare them fresh on the day of the experiment. If precipitation is observed, gentle heating or sonication may aid dissolution.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Health and Passage Number.

    • Troubleshooting: Ensure that the cells used in the assay are healthy and within a low passage number. High passage numbers can lead to phenotypic changes and altered responses. Regularly check for mycoplasma contamination.

  • Possible Cause 3: Assay Conditions.

    • Troubleshooting: Optimize the concentration of this compound. Refer to the provided IC50 values in the data tables as a starting point. Ensure that the incubation times and cell densities are appropriate for the specific assay being performed.

Problem 2: High variability in in vivo study outcomes.

  • Possible Cause 1: Animal Strain and Housing Conditions.

    • Troubleshooting: The susceptibility to inflammatory arthritis models like CIA can vary between different mouse strains. Ensure the use of a susceptible strain (e.g., DBA/1 mice for CIA). House animals in a specific pathogen-free (SPF) environment to avoid infections that could interfere with the study results.

  • Possible Cause 2: Formulation and Dosing.

    • Troubleshooting: For oral administration, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[1] Ensure the formulation is homogenous and administered consistently. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1]

  • Possible Cause 3: Disease Induction and Scoring.

    • Troubleshooting: Follow a standardized and validated protocol for disease induction (e.g., collagen-induced arthritis). The severity of the induced disease can impact the perceived efficacy of the compound. Ensure that the clinical scoring of disease is performed by a trained and blinded observer to minimize bias.

Data Presentation

Table 1: In Vitro Efficacy of this compound

AssayCell Line/SystemIC50 ValueReference
LFA-1-mediated T-cell ProliferationHuman HUVEC cells20 nM[1]
LFA-1-mediated AdhesionMouse splenocytes and bEND cells150 nM[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ovalbumin-Induced Lung Inflammation

Dose (oral, twice daily)EffectReference
0.1 mg/kgSignificant inhibition of eosinophil accumulation[1]
1.0 mg/kgSignificant inhibition of eosinophil accumulation[1]
10 mg/kgSignificant inhibition of eosinophil accumulation[1]

Table 3: Representative Pharmacokinetic Parameters of a Small Molecule LFA-1 Antagonist in Rodents (General Example)

ParameterValue (Oral Dosing)
Tmax~30 minutes
Half-life (t1/2)~2.5 hours
Bioavailability~77%

Note: Specific pharmacokinetic data for this compound is not publicly available. The data presented is from a different small molecule anti-inflammatory agent and is for illustrative purposes.

Experimental Protocols

Detailed Methodology for Collagen-Induced Arthritis (CIA) in Mice

This protocol is a general guideline and may require optimization based on the specific mouse strain and laboratory conditions.

Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Susceptible mouse strain (e.g., DBA/1)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 90% Corn Oil)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in IFA.

    • Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Treatment:

    • Begin treatment with this compound or vehicle at the first signs of arthritis or as per the experimental design (prophylactic or therapeutic).

    • Administer the compound orally at the desired dose and frequency (e.g., twice daily).

  • Monitoring and Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with joint deformity).

    • At the end of the study, paws can be collected for histological analysis to assess inflammation and joint destruction.

Detailed Methodology for T-Cell Adhesion Assay

Materials:

  • 96-well plates

  • Recombinant human ICAM-1

  • Human T-cells

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • This compound

  • Assay buffer (e.g., RPMI with 0.1% BSA)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.

    • Wash the wells with PBS to remove any unbound ICAM-1.

  • Cell Preparation and Labeling:

    • Isolate human T-cells from peripheral blood.

    • Label the T-cells with a fluorescent dye according to the manufacturer's instructions.

  • Treatment:

    • Pre-incubate the labeled T-cells with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • Adhesion:

    • Add the treated T-cells to the ICAM-1 coated wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for cell adhesion.

  • Washing:

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • The percentage of adhesion can be calculated relative to a control with no washing.

Mandatory Visualization

LFA_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ICAM1 ICAM-1 Adhesion Cell Adhesion ICAM1->Adhesion LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1->LFA1_active LFA1_active->ICAM1 binds TCR_Chemokine TCR or Chemokine Receptor Signaling InsideOut Inside-Out Signaling TCR_Chemokine->InsideOut activates Talin_Kindlin3 Talin, Kindlin-3 InsideOut->Talin_Kindlin3 recruits Talin_Kindlin3->LFA1 activates Proliferation T-Cell Proliferation Adhesion->Proliferation Cytokine Cytokine Production Adhesion->Cytokine BMS587101 This compound BMS587101->LFA1_active inhibits binding

References

Technical Support Center: Overcoming Resistance to BMS-587101 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-587101. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active small-molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1).[1] LFA-1 is an integrin protein found on the surface of leukocytes. This compound works by inhibiting the interaction between LFA-1 and its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[2] This blockage prevents the adhesion of T-cells to other cells, such as endothelial cells, which is a critical step in the inflammatory response. Consequently, this compound inhibits T-cell proliferation and the production of pro-inflammatory cytokines.[1]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated inhibitory activity in various cell-based assays. For instance, it has an IC₅₀ of 20 nM for inhibiting LFA-1-mediated T-cell proliferation in human umbilical vein endothelial cells (HUVECs).[1] In mouse splenocytes and the mouse endothelioma cell line bEND, which expresses ICAM-1, this compound shows inhibitory activity with an IC₅₀ of 150 nM.[1]

Table 1: Reported In Vitro Activity of this compound

Cell LineAssayIC₅₀
Human HUVECLFA-1-mediated T-cell proliferation20 nM
Mouse Splenocytes & bENDLFA-1-mediated adhesion150 nM

Q3: What are the potential, though not yet clinically proven, mechanisms of resistance to this compound?

A3: While specific studies on acquired resistance to this compound are not yet available, based on the mechanism of action and general principles of drug resistance to protein-protein interaction inhibitors, several potential mechanisms can be hypothesized:

  • Target Alteration:

    • Mutations in LFA-1: Genetic mutations in the ITGAL gene, which codes for the αL subunit of LFA-1, could alter the binding site of this compound, reducing its affinity and efficacy.

    • Increased LFA-1 Expression: An increase in the cell surface expression of LFA-1 could require higher concentrations of this compound to achieve the same level of inhibition.

  • Ligand-Associated Resistance:

    • ICAM-1 Overexpression: Increased expression of ICAM-1 on target cells could outcompete the inhibitory effect of this compound by increasing the avidity of the LFA-1/ICAM-1 interaction. Overexpression of ICAM-1 has been associated with resistance to other therapies.[3][4][5]

    • ICAM-1 Gene Polymorphisms: Certain genetic variations in the ICAM-1 gene have been linked to multidrug resistance in some cancers, which could potentially influence the efficacy of LFA-1 targeted therapies.[6][7]

  • Bypass Signaling Pathways: Cells might develop resistance by upregulating downstream signaling pathways that are independent of LFA-1-mediated adhesion, thereby circumventing the effects of this compound.

Troubleshooting Guide for this compound Resistance

This guide is designed to help you troubleshoot experiments where you observe a lack of response or diminished sensitivity to this compound in your cell lines.

Problem 1: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness.

This could be a case of acquired resistance. The following steps will help you investigate the potential underlying mechanisms.

Workflow for Investigating Acquired Resistance

G cluster_0 Initial Observation cluster_1 Experimental Validation cluster_2 Investigate Target & Ligand cluster_3 Functional Assays cluster_4 Downstream Signaling Analysis A Decreased cell growth inhibition or reduced inhibition of adhesion with this compound treatment B Confirm IC50 shift with a dose-response curve A->B C Verify drug integrity and concentration B->C D Quantify LFA-1 and ICAM-1 expression (Flow Cytometry/Western Blot) B->D E Sequence ITGAL (LFA-1 alpha subunit) gene for mutations D->E F Perform cell adhesion assay to assess LFA-1 function D->F G Assess LFA-1 activation state (Flow Cytometry with conformation-specific antibodies) F->G H Analyze downstream signaling pathways (e.g., p-ERK by Western Blot) G->H

Caption: Workflow for troubleshooting acquired resistance to this compound.

Question: How do I confirm a shift in the IC₅₀ value?

Answer: To confirm a change in sensitivity, you should perform a dose-response experiment.

  • Protocol:

    • Seed your resistant cell line and the parental (sensitive) cell line at the same density in a 96-well plate.

    • Prepare a serial dilution of this compound. A common range to test would be from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

    • After an appropriate incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

    • Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ for both the resistant and parental cell lines. A significant increase in the IC₅₀ for the resistant line confirms resistance.

Question: How can I check the expression levels of LFA-1 and ICAM-1?

Answer: You can use flow cytometry for cell surface protein expression or Western blotting for total protein expression.

  • Flow Cytometry Protocol:

    • Harvest both parental and resistant cells and wash them with FACS buffer (PBS with 1-2% BSA).

    • Incubate the cells with fluorescently labeled antibodies against LFA-1 (CD11a) and ICAM-1 (CD54) for 30 minutes on ice.

    • Wash the cells to remove unbound antibodies.

    • Analyze the cells using a flow cytometer. An increase in the mean fluorescence intensity (MFI) would indicate upregulation of the respective protein.

  • Western Blot Protocol:

    • Lyse parental and resistant cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against LFA-1 (CD11a) and ICAM-1 (CD54), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Use a loading control like β-actin or GAPDH to normalize the protein levels.

    • Visualize the bands using a chemiluminescence detection system.

Question: What if I suspect a mutation in the LFA-1 gene?

Answer: If you suspect a target mutation, you should sequence the coding region of the ITGAL gene (which encodes the αL subunit of LFA-1) in both the parental and resistant cell lines.

  • Procedure:

    • Isolate genomic DNA or RNA (for cDNA synthesis) from both cell lines.

    • Amplify the coding sequence of ITGAL using PCR with specific primers.

    • Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any mutations.

Problem 2: My cell adhesion assay is not working as expected with this compound.

This could be due to technical issues with the assay or a genuine lack of drug effect.

LFA-1 Signaling and Adhesion Pathway

G cluster_0 T-Cell cluster_1 Target Cell (e.g., Endothelial) cluster_2 Downstream Effects TCR TCR Signaling InsideOut Inside-Out Signaling TCR->InsideOut Chemokine Chemokine Signaling Chemokine->InsideOut LFA1_active LFA-1 (active) InsideOut->LFA1_active LFA1_inactive LFA-1 (inactive) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 Binding BMS587101 This compound BMS587101->LFA1_active Inhibits Adhesion Cell Adhesion ICAM1->Adhesion Proliferation T-Cell Proliferation Adhesion->Proliferation Cytokine Cytokine Release Adhesion->Cytokine

Caption: Simplified LFA-1 signaling pathway and the inhibitory action of this compound.

Question: How do I perform a reliable cell adhesion assay?

Answer: A static adhesion assay is a common method to assess LFA-1-mediated cell adhesion.

  • Protocol for Static Adhesion Assay:

    • Coat a 96-well plate with recombinant ICAM-1-Fc overnight at 4°C.

    • Wash the plate with PBS to remove unbound ICAM-1 and then block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

    • Label your cells (e.g., T-cells) with a fluorescent dye like Calcein-AM.

    • Pre-incubate the labeled cells with various concentrations of this compound or a vehicle control for 30 minutes.

    • Wash the ICAM-1 coated plate and add the pre-treated cells.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

    • Gently wash the plate to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

    • Calculate the percentage of adhesion relative to the vehicle control.

Table 2: Troubleshooting Cell Adhesion Assays

IssuePotential CauseSuggested Solution
High background (non-specific binding)Incomplete blockingIncrease blocking time or try a different blocking agent (e.g., 3% BSA).
Cells are clumpingGently pipette to ensure a single-cell suspension before adding to the plate.
Low signal (poor adhesion)Inactive LFA-1Stimulate cells with an activating agent like PMA or a chemokine (e.g., SDF-1α) to induce the high-affinity state of LFA-1.
Insufficient ICAM-1 coatingEnsure proper concentration and incubation time for ICAM-1 coating.
Inconsistent resultsWashing step is too harsh or inconsistentStandardize the washing procedure. Use a multi-channel pipette for gentle and uniform washing.
No effect of this compoundDrug degradationUse freshly prepared this compound solution.
Cell line is not dependent on LFA-1 for adhesion in this contextUse a positive control (e.g., an LFA-1 blocking antibody) to confirm that the adhesion is LFA-1 dependent.

Question: How can I assess the activation state of LFA-1?

Answer: You can use flow cytometry with conformation-specific antibodies that recognize the active form of LFA-1.

  • Protocol for LFA-1 Activation Assay:

    • Stimulate your cells with an appropriate agonist (e.g., PMA, MnCl₂) to induce LFA-1 activation. Include an unstimulated control.

    • Pre-treat the cells with this compound or a vehicle control before stimulation.

    • Incubate the cells with a primary antibody that specifically recognizes the high-affinity conformation of LFA-1.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (if the primary is not directly conjugated).

    • Analyze the cells by flow cytometry. A decrease in the MFI in the this compound-treated group compared to the stimulated control indicates that the drug is preventing the conformational change to the active state.

Potential Strategies to Overcome this compound Resistance

Q4: If my cell line is confirmed to be resistant to this compound, what are my options?

Answer: Based on the potential resistance mechanisms, you could explore the following strategies:

  • Combination Therapy:

    • Targeting Downstream Signaling: If resistance is due to bypass signaling, combining this compound with an inhibitor of the activated downstream pathway (e.g., a MEK inhibitor if the Erk pathway is upregulated) could restore sensitivity.

    • Synergistic Agents: Although not specific to this compound, combining LFA-1 targeting agents with other immunomodulatory drugs has been explored in other contexts.

  • Genetic Approaches:

    • Knockdown of Overexpressed Proteins: If resistance is due to overexpression of LFA-1 or ICAM-1, using siRNA or shRNA to knock down the expression of these proteins could re-sensitize the cells to this compound.

This technical support center provides a framework for understanding and troubleshooting potential resistance to this compound. As research in this area progresses, more specific mechanisms and solutions will likely emerge.

References

Validation & Comparative

A Comparative Guide to Small Molecule LFA-1 Inhibitors: BMS-587101 vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune response, mediating T-cell adhesion, activation, and migration. Its central role in inflammation has made it a prime target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This guide provides an objective comparison of BMS-587101, a potent LFA-1 antagonist, with other notable small molecule LFA-1 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.

Introduction to LFA-1 Inhibition

LFA-1, an integrin receptor expressed on the surface of all leukocytes, plays a pivotal role in the inflammatory cascade. Upon activation, LFA-1 binds to ICAM-1 on endothelial cells and antigen-presenting cells, facilitating leukocyte extravasation to inflamed tissues and the formation of the immunological synapse. Small molecule inhibitors that block the LFA-1/ICAM-1 interaction offer a promising therapeutic strategy for various inflammatory conditions. This guide focuses on a comparative analysis of this compound and another key LFA-1 inhibitor, lifitegrast (B1675323) (formerly known as SAR 1118), which is an approved therapeutic for dry eye disease.

LFA-1 Signaling Pathway

The activation of LFA-1 is a complex process involving inside-out signaling, where intracellular events trigger a conformational change in the extracellular domain of LFA-1, increasing its affinity for ICAM-1. This process is initiated by T-cell receptor (TCR) or chemokine receptor engagement.

LFA-1 signaling cascade leading to T-cell response.

Quantitative Comparison of In Vitro Potency

Direct head-to-head comparative studies of this compound and other small molecule LFA-1 inhibitors are limited in the public domain. However, by compiling data from various sources, a comparative overview of their potency can be established. It is important to note that IC50 values are highly dependent on the specific assay conditions.

InhibitorAssayCell Line/SystemIC50Reference
This compound T-cell ProliferationHuman HUVEC cells20 nM[1]
T-cell ProliferationMouse splenocytes150 nM[1]
Lifitegrast (SAR 1118) Jurkat T-cell attachment to ICAM-1Jurkat cells2.98 nM[2][3][4]
Inhibition of cytokine releaseActivated human lymphocytes~2 nM[5][6]

Performance in Preclinical and Clinical Studies

This compound: Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, highlighting its potential as a systemic anti-inflammatory agent.

ModelSpeciesDosingKey FindingsReference
Collagen-Induced Arthritis (CIA)MouseOral administrationSignificant reduction in clinical arthritis score, inflammation, and joint destruction. Efficacy was comparable or better than an anti-mouse LFA-1 antibody.[7]
Antibody-Induced ArthritisMouseOral administrationMarkedly protected against inflammation and bone destruction.[7]
Ovalbumin-Induced Lung InflammationMouse0.1, 1.0, and 10 mg/kg, p.o., twice dailySignificantly inhibited eosinophil accumulation.[1]
Lifitegrast (SAR 1118): Efficacy in Dry Eye Disease

Lifitegrast is an approved treatment for dry eye disease, with a well-documented clinical profile demonstrating its efficacy in reducing both signs and symptoms of the condition.

Clinical Trial PhaseNumber of PatientsDosingKey FindingsReference
Phase 22300.1%, 1.0%, 5.0% ophthalmic solution twice daily for 84 daysDose-dependent improvement in corneal staining score. Significant improvements in total OSDI and visual-related function OSDI scores.[5][8][9]
Phase 3 (OPUS-1)5885.0% ophthalmic solution twice daily for 84 daysMet primary endpoint for inferior corneal staining score (ICSS) improvement. Significant improvements in ocular discomfort and eye dryness.[10]
Phase 3 (OPUS-3)7115.0% ophthalmic solution twice daily for 84 daysMet primary endpoint of significantly improving patient-reported symptoms of eye dryness.[11][12]

Experimental Protocols

T-Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of T-cells to a substrate coated with ICAM-1.

TCell_Adhesion_Assay cluster_workflow T-Cell Adhesion Assay Workflow start Start coat_plate Coat 96-well plate with ICAM-1 start->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate prepare_cells Prepare T-cell suspension (e.g., Jurkat cells) block_plate->prepare_cells add_inhibitor Pre-incubate cells with inhibitor prepare_cells->add_inhibitor add_cells Add cells to coated plate add_inhibitor->add_cells incubate Incubate to allow adhesion add_cells->incubate wash Wash to remove non-adherent cells incubate->wash quantify Quantify adherent cells (e.g., fluorescence) wash->quantify end End quantify->end

Workflow for a typical T-cell adhesion assay.

Methodology:

  • Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

  • Cell Preparation: T-cells (e.g., Jurkat cell line or primary T-cells) are harvested and fluorescently labeled (e.g., with Calcein-AM).

  • Inhibitor Treatment: The labeled T-cells are pre-incubated with varying concentrations of the LFA-1 inhibitor or vehicle control.

  • Adhesion: The treated T-cells are added to the ICAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing steps.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is calculated as the concentration of inhibitor that reduces cell adhesion by 50%.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the T-cell proliferative response to allogeneic stimulation, a key process in transplant rejection and autoimmune diseases.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

  • Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: The treated stimulator cells are co-cultured with PBMCs from the second donor (responder cells) in the presence of varying concentrations of the LFA-1 inhibitor or vehicle control.

  • Proliferation Measurement: After several days of incubation, T-cell proliferation is measured. This can be done by pulsing the cultures with a radioactive tracer (e.g., [3H]-thymidine) and measuring its incorporation into newly synthesized DNA, or by using a fluorescent dye like CFSE that is diluted with each cell division.

  • Analysis: The level of proliferation is quantified, and the inhibitory effect of the compound is determined.

Cytokine Release Assay

This assay measures the ability of an inhibitor to suppress the production of pro-inflammatory cytokines from activated T-cells.

Methodology:

  • T-cell Activation: T-cells are stimulated in vitro to produce cytokines. Common stimuli include anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a mixed lymphocyte reaction.

  • Inhibitor Treatment: The stimulated T-cells are cultured in the presence of different concentrations of the LFA-1 inhibitor or a vehicle control.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).

  • Analysis: The dose-dependent inhibition of cytokine release by the compound is calculated.

Summary and Conclusion

This compound and lifitegrast are both potent small molecule inhibitors of the LFA-1/ICAM-1 interaction, but their development and application have taken different paths. This compound has shown promise as a systemic anti-inflammatory agent with strong efficacy in preclinical models of rheumatoid arthritis. Lifitegrast, on the other hand, has been successfully developed and approved as a topical treatment for dry eye disease, demonstrating the therapeutic potential of localized LFA-1 inhibition.

The quantitative data, while not from direct head-to-head studies, suggests that both molecules are highly potent, with lifitegrast exhibiting a particularly low nanomolar IC50 in cell adhesion assays. The choice of an LFA-1 inhibitor for a specific therapeutic application will depend on the desired route of administration, the target disease, and the required systemic versus local exposure.

The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other emerging LFA-1 inhibitors. Continued research in this area holds the potential to deliver novel and effective treatments for a wide range of inflammatory and autoimmune disorders.

References

Head-to-head comparison of BMS-587101 and lifitegrast

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-supported comparison of two specific inhibitors of the lymphocyte function-associated antigen-1 (LFA-1), BMS-587101 and lifitegrast (B1675323). Developed for distinct therapeutic applications, this analysis will focus on their respective mechanisms of action, available preclinical and clinical data, and experimental protocols for key cited studies.

Executive Summary

Both this compound and lifitegrast are small-molecule antagonists that target the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in the inflammatory cascade, facilitating T-cell adhesion, migration, and activation. While sharing a common molecular target, their clinical development has focused on different inflammatory conditions. Lifitegrast is an approved treatment for dry eye disease (DED), whereas this compound has been investigated in preclinical models of rheumatoid arthritis. To date, no direct head-to-head clinical or preclinical studies comparing the efficacy and safety of this compound and lifitegrast have been published. This comparison, therefore, relies on the analysis of independent studies for each compound.

Mechanism of Action and Signaling Pathway

This compound and lifitegrast function by competitively binding to LFA-1 on T-lymphocytes, thereby preventing its interaction with ICAM-1, which is often overexpressed on endothelial and epithelial cells in inflammatory states.[1][2] This blockade inhibits T-cell adhesion to the vascular endothelium, subsequent migration into tissues, and the formation of the immunological synapse required for T-cell activation and cytokine release.[3][4][5] The downstream effect is a reduction in the inflammatory response.

Diagram of the LFA-1/ICAM-1 Signaling Pathway

LFA1_ICAM1_Pathway cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell / Endothelial Cell cluster_drugs LFA-1 Antagonists cluster_downstream Downstream Effects TCell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion T-Cell Adhesion & Migration LFA1->Adhesion APC BMS587101 This compound BMS587101->LFA1 Inhibition Lifitegrast Lifitegrast Lifitegrast->LFA1 Inhibition Activation T-Cell Activation & Proliferation Adhesion->Activation Cytokines Cytokine Release Activation->Cytokines

Caption: LFA-1/ICAM-1 signaling and points of inhibition.

Performance Data

Quantitative data for this compound is derived from preclinical studies, while data for lifitegrast is available from extensive clinical trials in patients with DED.

In Vitro Potency
CompoundAssayTarget SpeciesIC50Reference
This compound T-cell proliferationHuman20 nM[6]
T-cell adhesion to endothelial cellsMouse150 nM[6]
Lifitegrast Jurkat T-cell attachment to ICAM-1Human2.98 nM[7][8]
Preclinical Efficacy of this compound in a Murine Model of Arthritis

A study in a mouse model of collagen-induced arthritis demonstrated that oral administration of this compound resulted in a significant reduction in clinical scores of arthritis and provided marked protection against inflammation and bone destruction.[4]

Treatment GroupClinical Score (Arbitrary Units)Reference
Vehicle~10-12[4]
This compound~2-4[4]
Clinical Efficacy of Lifitegrast in Dry Eye Disease (OPUS-1 and OPUS-3 Trials)

Lifitegrast 5% ophthalmic solution has been evaluated in several large-scale, randomized, placebo-controlled trials. The OPUS-1 and OPUS-3 studies were pivotal for its approval.

TrialEfficacy EndpointLifitegrast Improvement from BaselinePlacebo Improvement from BaselineTreatment Effect (Lifitegrast vs. Placebo)P-valueReference
OPUS-1 Inferior Corneal Staining Score (ICSS) at Day 84-1.0-0.6-0.40.0007[9]
Eye Dryness Score (EDS) at Day 84-26.8-19.9-6.90.0291[9][10]
OPUS-3 Eye Dryness Score (EDS) at Day 84--7.160.0007[11]
Eye Dryness Score (EDS) at Day 14--7.85<0.0001[11]

Experimental Protocols

This compound: Murine Collagen-Induced Arthritis Model
  • Model Induction: Male DBA/1J mice were immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant. A booster injection was administered 21 days later.[4]

  • Treatment: this compound was administered orally twice daily, commencing at the time of the booster injection.[4]

  • Efficacy Assessment: Clinical signs of arthritis were scored on a scale of 0-4 for each paw, with a maximum score of 16 per animal. Paws were also collected for histology to assess inflammation and bone destruction.[4]

Diagram of the Collagen-Induced Arthritis Experimental Workflow

CIA_Workflow Start Day 0: Primary Immunization (Bovine Type II Collagen) Booster Day 21: Booster Immunization Start->Booster Treatment Day 21 onwards: Oral Administration of This compound or Vehicle (Twice Daily) Booster->Treatment Monitoring Regular Monitoring: Clinical Scoring of Arthritis Treatment->Monitoring Endpoint Study Endpoint: Histological Analysis of Paws Monitoring->Endpoint

Caption: Experimental workflow for the murine arthritis model.

Lifitegrast: OPUS-1 and OPUS-3 Clinical Trials
  • Study Design: These were multicenter, randomized, double-masked, placebo-controlled trials.[9][11]

  • Participants: Adult patients with a history of DED, specific baseline scores for corneal staining, and patient-reported symptoms were enrolled.[9][11]

  • Intervention: Following a 14-day placebo run-in period, eligible subjects were randomized to receive either lifitegrast 5% ophthalmic solution or a placebo (vehicle) twice daily for 84 days.[9][11]

  • Efficacy Assessments:

    • Signs: Corneal fluorescein (B123965) staining (specifically inferior region, ICSS) and conjunctival lissamine green staining were assessed at baseline and subsequent visits.[9]

    • Symptoms: Patient-reported symptoms were evaluated using various scales, including the Eye Dryness Score (EDS) on a 100-point visual analog scale (VAS).[9][11]

  • Safety Assessment: Adverse events were monitored throughout the study.[9][11]

Safety and Tolerability

  • This compound: As the available data is from preclinical studies, a clinical safety profile has not been established.

  • Lifitegrast: In clinical trials, the most common adverse events associated with lifitegrast 5% ophthalmic solution were instillation site irritation, dysgeusia (an altered sense of taste), and reduced visual acuity.[12][13] These events were typically mild to moderate in severity.[12]

Conclusion

This compound and lifitegrast are both potent antagonists of the LFA-1/ICAM-1 interaction, a key driver of T-cell mediated inflammation. While they share a common mechanism of action, their therapeutic development has diverged, with lifitegrast established as a treatment for dry eye disease and this compound showing promise in preclinical models of rheumatoid arthritis. Lifitegrast has demonstrated statistically significant improvements in both the signs and symptoms of DED with a rapid onset of action.[14][15][16] this compound has shown efficacy in reducing inflammation and joint destruction in animal models.[4] A direct comparison of their potency and efficacy is not possible without head-to-head studies. The data presented here, collated from independent research, provides a foundation for understanding the distinct profiles of these two LFA-1 antagonists.

References

Cross-Species Reactivity of BMS-587101: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a compound is a critical step in preclinical development. This guide provides a comprehensive comparison of the activity of BMS-587101, a potent small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), in human versus mouse cells. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

This compound inhibits the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), a key step in the process of leukocyte adhesion, T-cell activation, proliferation, and cytokine production.[1] This guide will delve into the quantitative differences in this compound's potency between human and murine cells and provide the methodologies to assess such activity.

Quantitative Comparison of this compound Activity

The inhibitory potency of this compound was assessed in both human and mouse cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the biological activity, are summarized below.

Species Cell Type Assay IC50 (nM)
HumanHuman Umbilical Vein Endothelial Cells (HUVEC)T-cell Proliferation Assay20
MouseMouse SplenocytesT-cell Proliferation Assay150

Data sourced from publicly available information on this compound.

The data clearly indicates that this compound is approximately 7.5-fold more potent in human cells compared to mouse cells in in vitro T-cell proliferation assays. This difference in potency is a crucial consideration for the design and interpretation of preclinical studies in murine models.

Signaling Pathway and Experimental Workflow

To understand the context of these findings, it is important to visualize the targeted signaling pathway and the general workflow of the experiments used to determine the cross-species reactivity.

LFA1_Signaling_Pathway LFA-1 Signaling Pathway Inhibition by this compound cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Endothelium TCR TCR InsideOut Inside-Out Signaling TCR->InsideOut Activation LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 Binding BMS587101 This compound BMS587101->LFA1_active Inhibition InsideOut->LFA1 Conformational Change Adhesion Adhesion Proliferation Proliferation Adhesion->Proliferation Cytokines Cytokine Production Proliferation->Cytokines MHC_Antigen MHC-Antigen MHC_Antigen->TCR Binding ICAM1->Adhesion

LFA-1 Signaling Pathway Inhibition.

The diagram above illustrates the activation of LFA-1 on T-cells following T-cell receptor (TCR) engagement. This "inside-out" signaling leads to a conformational change in LFA-1, increasing its affinity for ICAM-1 on antigen-presenting cells or endothelial cells. This compound acts by binding to the active form of LFA-1, thereby preventing its interaction with ICAM-1 and inhibiting downstream events such as cell adhesion, proliferation, and cytokine production.

Experimental_Workflow General Experimental Workflow for IC50 Determination cluster_human Human Cell Assay cluster_mouse Mouse Cell Assay H_Cells Isolate Human T-Cells (e.g., from PBMCs) H_Coculture Co-culture T-cells and HUVECs with Stimulus (e.g., anti-CD3/CD28) H_Cells->H_Coculture H_Endo Culture HUVECs H_Endo->H_Coculture H_BMS Add varying concentrations of this compound H_Coculture->H_BMS H_Assay Perform Adhesion or Proliferation Assay H_BMS->H_Assay H_IC50 Calculate IC50 H_Assay->H_IC50 M_Cells Isolate Mouse Splenocytes M_Culture Culture Splenocytes with Stimulus (e.g., ConA or anti-CD3/CD28) M_Cells->M_Culture M_BMS Add varying concentrations of this compound M_Culture->M_BMS M_Assay Perform Proliferation Assay M_BMS->M_Assay M_IC50 Calculate IC50 M_Assay->M_IC50

General Experimental Workflow.

This flowchart outlines the key steps in determining the IC50 of this compound in human and mouse cells. The process involves isolating the relevant primary cells, stimulating them to induce LFA-1-mediated responses, treating them with a range of drug concentrations, and finally, measuring the extent of inhibition to calculate the IC50 value.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound cross-species reactivity.

Human T-Cell Adhesion Assay

Objective: To determine the concentration-dependent inhibition of human T-cell adhesion to endothelial cells by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • Calcein-AM fluorescent dye

  • Tumor Necrosis Factor-alpha (TNF-α)

  • 96-well black, clear-bottom tissue culture plates

Methodology:

  • HUVEC Seeding: Seed HUVECs in 96-well black, clear-bottom plates at a density of 1 x 10^4 cells/well in EGM-2 medium and culture until a confluent monolayer is formed (typically 24-48 hours).

  • Endothelial Cell Activation: Treat the confluent HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours at 37°C to upregulate the expression of ICAM-1.

  • T-Cell Isolation and Labeling: Isolate PBMCs from healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation. Isolate T-cells from PBMCs using a pan-T-cell isolation kit. Label the isolated T-cells with Calcein-AM (2.5 µM) for 30 minutes at 37°C.

  • Compound Incubation: Wash the activated HUVEC monolayer with RPMI 1640. Prepare serial dilutions of this compound in RPMI 1640 and add to the wells.

  • Co-culture and Adhesion: Add the Calcein-AM labeled T-cells (1 x 10^5 cells/well) to the HUVEC-containing wells and incubate for 1 hour at 37°C.

  • Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent T-cells.

  • Quantification: Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Human T-Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of activated human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 monoclonal antibody (clone OKT3)

  • Anti-CD28 monoclonal antibody (clone CD28.2)

  • This compound

  • [³H]-Thymidine

  • 96-well round-bottom tissue culture plates

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) overnight at 4°C.

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Assay Setup: Wash the coated plate with sterile PBS. Add 1 x 10^5 PBMCs per well in complete RPMI 1640 medium. Add soluble anti-CD28 antibody (1 µg/mL) to each well.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.

Mouse Splenocyte Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of activated mouse splenocytes.

Materials:

  • Spleens from BALB/c mice

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Concanavalin A (ConA)

  • This compound

  • [³H]-Thymidine

  • 96-well flat-bottom tissue culture plates

Methodology:

  • Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using ACK lysis buffer.

  • Cell Seeding: Resuspend splenocytes in complete RPMI 1640 medium and seed 2 x 10^5 cells per well in a 96-well plate.

  • Stimulation and Compound Addition: Add Concanavalin A (2.5 µg/mL) to stimulate T-cell proliferation. Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells and measure incorporated radioactivity as described for the human T-cell proliferation assay.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the mouse splenocytes.

Conclusion

This compound demonstrates potent antagonism of LFA-1 in both human and mouse cells, albeit with a notable species-dependent difference in potency. The approximately 7.5-fold higher potency in human cells is a critical factor to consider when translating findings from murine preclinical models to human clinical trials. The detailed protocols provided in this guide offer a framework for researchers to independently verify these findings and to evaluate the cross-species reactivity of other LFA-1 antagonists. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to better understand the mechanism of action and the experimental design. This comprehensive comparison should prove invaluable to researchers in the fields of immunology, inflammation, and drug discovery.

References

A Comparative Guide to LFA-1 Inhibitors: BMS-587101 vs. Second-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies targeting inflammatory and autoimmune diseases, Leukocyte Function-Associated Antigen-1 (LFA-1) has emerged as a critical target. This integrin plays a pivotal role in the adhesion, migration, and activation of T-cells, processes central to the inflammatory cascade. This guide provides a detailed comparison of BMS-587101, a potent oral LFA-1 antagonist, with second-generation LFA-1 inhibitors, represented here by lifitegrast (B1675323), an agent approved for the treatment of dry eye disease. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action: Interrupting the Inflammatory Cascade

Both this compound and second-generation LFA-1 inhibitors like lifitegrast share a fundamental mechanism of action: they block the interaction between LFA-1 on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells.[1][2] This binding is a crucial step in the immunological synapse, which leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3] By competitively inhibiting this interaction, these molecules effectively dampen the inflammatory response.

The LFA-1 signaling pathway, initiated by the binding of LFA-1 to ICAM-1, involves a cascade of intracellular events. This includes the recruitment of adaptor proteins like talin and kindlin-3 to the cytoplasmic tail of the LFA-1 β2 subunit, leading to conformational changes that increase its affinity for ICAM-1 ("inside-out" signaling). Subsequent binding to ICAM-1 triggers "outside-in" signaling, which promotes cytoskeletal reorganization, cell adhesion, and migration.

LFA_1_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial/APC Cell LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) TCR TCR Inside_Out Inside-Out Signaling (Talin, Kindlin-3) TCR->Inside_Out Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->Inside_Out Inside_Out->LFA1_active Activation ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Adhesion_Migration Adhesion & Migration Proliferation_Cytokines T-Cell Proliferation & Cytokine Release ICAM1->Adhesion_Migration Triggers ICAM1->Proliferation_Cytokines Co-stimulation Inhibitor LFA-1 Inhibitor (e.g., this compound, Lifitegrast) Inhibitor->LFA1_active Blocks

LFA-1 signaling and inhibitor mechanism.

Performance Comparison: Potency and Pharmacokinetics

The key differentiators between this compound and second-generation LFA-1 inhibitors like lifitegrast lie in their potency, intended therapeutic application, and resulting pharmacokinetic profiles. This compound has been investigated as a systemic, orally administered agent for autoimmune diseases such as rheumatoid arthritis, while lifitegrast is a topical formulation for a localized inflammatory condition.[1][4]

ParameterThis compoundLifitegrast (Second-Generation)
Potency (IC50) 20 nM (Human T-cell proliferation)[4]150 nM (Mouse splenocytes)[4]2.98 nM (Jurkat T-cell adhesion to ICAM-1)
Binding Affinity (Kd) Data not available~3 nM (Competitive binding, Jurkat & HuT 78 T-cells)
Administration Route Oral[4]Topical (Ophthalmic solution)[1]
Systemic Exposure Intended for systemic circulationVery low (<5 nM Cmax in plasma)[1]
Therapeutic Indication Investigational for systemic autoimmune diseases (e.g., Rheumatoid Arthritis)[4]Approved for Dry Eye Disease[1]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the performance of LFA-1 inhibitors.

T-Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of T-cells to a substrate coated with ICAM-1.

T_Cell_Adhesion_Assay cluster_workflow Experimental Workflow Plate_Prep 1. Coat 96-well plate with ICAM-1 Cell_Prep 2. Label T-cells (e.g., Jurkat) with fluorescent dye Plate_Prep->Cell_Prep Incubation 3. Add labeled T-cells and inhibitor to wells Cell_Prep->Incubation Wash 4. Incubate, then wash to remove non-adherent cells Incubation->Wash Quantify 5. Quantify fluorescence of adherent cells Wash->Quantify Analysis 6. Calculate IC50 value Quantify->Analysis

Workflow for a T-cell adhesion assay.

Methodology:

  • Plate Coating: 96-well microplates are coated with a solution of recombinant human ICAM-1 and incubated overnight at 4°C. The plates are then washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Preparation: A T-cell line, such as Jurkat cells, is labeled with a fluorescent dye (e.g., calcein (B42510) AM).

  • Incubation: The labeled T-cells are resuspended in assay buffer and added to the ICAM-1 coated wells in the presence of varying concentrations of the LFA-1 inhibitor (e.g., this compound or lifitegrast).

  • Washing: The plates are incubated to allow for cell adhesion. Following incubation, non-adherent cells are removed by a gentle washing step.

  • Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell adhesion) is calculated.

T-Cell Proliferation Assay

This assay assesses the effect of LFA-1 inhibitors on the proliferation of T-cells, a key aspect of the adaptive immune response.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells are then purified from the PBMC population.

  • Stimulation: The purified T-cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or antibodies against CD3 and CD28 in the presence of varying concentrations of the LFA-1 inhibitor.

  • Incubation: The cells are cultured for a period of 2 to 4 days to allow for proliferation.[4]

  • Proliferation Measurement: T-cell proliferation is quantified. This can be done by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) into the DNA of dividing cells, or by using a dye dilution assay (e.g., CFSE) and analyzing by flow cytometry.

  • Data Analysis: The level of proliferation is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and second-generation LFA-1 inhibitors like lifitegrast are potent antagonists of the LFA-1/ICAM-1 interaction, a key driver of inflammation. While they share a common mechanism of action, their distinct pharmacological profiles and intended routes of administration highlight different therapeutic strategies. This compound, with its oral bioavailability, represents a potential systemic treatment for widespread autoimmune conditions. In contrast, lifitegrast exemplifies a targeted, local therapy for surface inflammatory diseases like dry eye, minimizing systemic exposure. The choice between these or other LFA-1 inhibitors will ultimately depend on the specific disease pathology and the desired therapeutic outcome. Further head-to-head studies and the acquisition of more detailed pharmacokinetic and binding affinity data for compounds like this compound will be crucial for a more complete comparative assessment.

References

Navigating the Preclinical Landscape of Arthritis Therapeutics: A Comparative Analysis of BMS-587101 and Alternative Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the robust and reproducible evaluation of novel therapeutic candidates in preclinical arthritis models is paramount. This guide provides an objective comparison of the LFA-1 antagonist BMS-587101 with alternative arthritis treatments, including JAK inhibitors (Tofacitinib, Baricitinib) and a TNF inhibitor (Etanercept), based on published data from murine models of arthritis. The information is presented to aid in the assessment of their relative performance and to provide detailed experimental context.

This analysis compiles quantitative data from various studies to facilitate an indirect comparison of these compounds. It is important to note that the presented data are not from head-to-head studies, and experimental conditions may vary between publications.

Quantitative Performance in Murine Arthritis Models

The efficacy of this compound and comparator drugs has been evaluated in two standard murine models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Antibody-Induced Arthritis (AIA). The following tables summarize the key findings from published literature.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model that shares many immunological and pathological features with human rheumatoid arthritis.

Compound/TreatmentAnimal ModelDose and AdministrationKey Efficacy EndpointsCytokine ModulationReference
This compound DBA/1J Mice100 mg/kg, oral, twice dailyMarked protection from inflammation and bone destruction.Not specified in this model in the provided search results.
Tofacitinib DBA/1J Mice30 mg/kg/day, oralSignificant prevention of the increase in arthritis score and paw thickness.[1]Decreased serum levels of TNF-α. Increased serum levels of IL-6.[2][1][2]
Etanercept DBA/1J Mice5 mg/kg, intraperitoneal, every 3 daysDelayed onset and reduced severity of arthritis (reduced arthritis scores).[3]Reduced serum concentrations of TNF-α, sRANKL, IL-1β, and IL-6.[4][3][4]
Baricitinib DBA/1J Mice3 mg/kg, oral, once dailySignificantly decreased arthritis score from day 3. Suppressed joint destruction.Decreased mRNA expression of IL-1β, IL-6, TNF, and GM-CSF in splenic lymphocytes.[5][5]
Antibody-Induced Arthritis (AIA) Model

The AIA model is a more rapid and synchronized model of inflammatory arthritis, primarily driven by the innate immune system.

Compound/TreatmentAnimal ModelDose and AdministrationKey Efficacy EndpointsCytokine Modulation (mRNA levels in joints)Reference
This compound BALB/c Mice100 mg/kg, oral, twice dailySignificant suppression of arthritis, comparable to anti-LFA-1 antibody.Significant reduction in TNF-α, IL-1β, IL-6, RANKL, and MIP-1α.[6]
Baricitinib BALB/c MiceNot specified in provided resultsSignificant decrease in arthritis score and improvement in grip-strength deficit.Suppressed mRNA expression of IL-1β and IL-6 in ankle synovium.[7][7]

Experimental Protocols

Reproducibility of preclinical data is critically dependent on the experimental methodology. Below are generalized protocols for the CIA and AIA models as synthesized from the referenced literature.

Collagen-Induced Arthritis (CIA)

The CIA model is induced in susceptible mouse strains, such as DBA/1J, by immunization with type II collagen.

  • Animal Model: Male DBA/1J mice are typically used.

  • Induction:

    • An emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is prepared.[8]

    • On day 0, mice are immunized via subcutaneous injection at the base of the tail with the collagen/CFA emulsion.[8][9]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant is administered on day 21.[8][9]

  • Treatment Administration:

    • This compound: Oral gavage, typically initiated after the booster immunization.

    • Tofacitinib: Oral administration, often starting from a specific day post-immunization (e.g., day 18 or 19).[1][2]

    • Etanercept: Intraperitoneal injections, usually administered every few days starting from the booster injection.[3]

    • Baricitinib: Oral administration, once daily.[5]

  • Assessment of Arthritis:

    • Clinical Score: Paws are visually scored for erythema and swelling on a scale (e.g., 0-4 per paw, for a maximum score of 16).[3][10]

    • Paw Swelling: Paw thickness or volume is measured using calipers.[1]

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Cytokine Analysis: Serum or joint tissue can be collected to measure cytokine levels by ELISA or mRNA levels by RT-PCR.[4][5]

Antibody-Induced Arthritis (AIA)

The AIA model is induced by the passive transfer of a cocktail of monoclonal antibodies against type II collagen.

  • Animal Model: Strains such as BALB/c mice are commonly used.

  • Induction:

    • A mixture of anti-collagen type II monoclonal antibodies is injected intraperitoneally or intravenously on day 0.[6][11]

    • Lipopolysaccharide (LPS) is administered intraperitoneally on day 3 to synchronize and enhance the inflammatory response.[6][11]

  • Treatment Administration:

    • This compound: Oral gavage, typically initiated prophylactically (before disease onset) or therapeutically (after disease onset).[6]

    • Baricitinib: Oral administration.[7]

  • Assessment of Arthritis:

    • Clinical Score: Similar to the CIA model, paws are scored visually for signs of inflammation.[6][7]

    • Grip Strength: Can be used as a functional measure of pain and inflammation.[7]

    • Cytokine Analysis: Joint tissues are collected for analysis of cytokine mRNA or protein levels.[6][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 LFA-1 Antagonism (this compound) T_Cell T Cell LFA1 LFA-1 APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion Cell Adhesion (T-Cell:APC Interaction) ICAM1->Adhesion BMS587101 This compound BMS587101->LFA1 Inhibits Activation T-Cell Activation & Cytokine Production Adhesion->Activation G cluster_1 JAK-STAT Inhibition (Tofacitinib, Baricitinib) Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Phosphorylation Phosphorylation JAK->Phosphorylation STAT STAT Dimerization STAT Dimerization STAT->Dimerization JAKi JAK Inhibitor (Tofacitinib/Baricitinib) JAKi->JAK Inhibits Phosphorylation->STAT Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Gene Expression (Inflammatory Mediators) Translocation->Gene_Expression G cluster_2 TNF-α Blockade (Etanercept) TNF TNF-α TNFR TNF Receptor TNF->TNFR Binds to Signaling Intracellular Signaling (e.g., NF-κB) TNFR->Signaling Etanercept Etanercept Etanercept->TNF Binds and Neutralizes Inflammation Pro-inflammatory Gene Expression Signaling->Inflammation G cluster_workflow General Experimental Workflow for Preclinical Arthritis Models Animal_Selection Animal Selection (e.g., DBA/1J or BALB/c mice) Disease_Induction Disease Induction (CIA or AIA) Animal_Selection->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment Treatment Administration (Vehicle, this compound, Comparators) Randomization->Treatment Monitoring Disease Monitoring (Clinical Score, Paw Swelling) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint

References

Comparative In Vivo Potency of BMS-587101: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo potency of BMS-587101, a small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), against other relevant anti-inflammatory compounds. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics for autoimmune and inflammatory diseases.

This compound inhibits the interaction between LFA-1 and Intercellular Adhesion Molecule (ICAM), a critical step in the inflammatory cascade involving T-cell activation, adhesion, and migration.[1] This guide focuses on its efficacy in established preclinical models of arthritis and compares its performance with other therapeutic agents, including a monoclonal antibody targeting LFA-1.

Mechanism of Action: LFA-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the LFA-1/ICAM-1 interaction. This interaction is crucial for the adhesion of T-cells to endothelial cells, a prerequisite for their migration into inflamed tissues. By blocking this, this compound effectively inhibits T-cell proliferation and the production of pro-inflammatory Th1 cytokines.[2][3]

LFA1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Endothelium TCell T-Cell Receptor (TCR) LFA1 LFA-1 (Inactive) MHC MHC-Antigen TCell->MHC LFA1_active LFA-1 (Active) LFA1->LFA1_active Inside-Out Signaling BMS This compound BMS->LFA1_active Inhibition Downstream Downstream Signaling (Proliferation, Cytokine Production) LFA1_active->Downstream ICAM1 ICAM-1 LFA1_active->ICAM1 Adhesion

Caption: LFA-1 signaling and inhibition by this compound.

In Vivo Potency in Murine Arthritis Models

This compound has demonstrated significant efficacy in reducing disease severity in both antibody-induced arthritis (AIA) and collagen-induced arthritis (CIA) mouse models. Its potency was found to be comparable or superior to that of an anti-mouse LFA-1 monoclonal antibody (M17).[2][3]

Antibody-Induced Arthritis (AIA) Model

In the AIA model, which mimics the inflammatory phase of arthritis, this compound was administered therapeutically after the onset of clinical symptoms.

CompoundDoseRouteEfficacy MetricResultReference
This compound 65 mg/kgOral (BID)Reduction in Clinical ScoreSignificant reduction vs. vehicle[3]
This compound 100 mg/kgOral (BID)Reduction in Clinical ScoreSignificant reduction, comparable to M17[3]
Anti-LFA-1 mAb (M17) 100 µgS.C. (once)Reduction in Clinical ScoreSignificant reduction vs. vehicle[3]
Vehicle N/AOral (BID)Clinical ScoreProgressive increase in arthritis severity[3]
Collagen-Induced Arthritis (CIA) Model

In the more complex CIA model, which involves autoimmune T-cell and B-cell responses, this compound treatment resulted in marked protection from inflammation and bone destruction.[2]

CompoundDoseRouteEfficacy MetricResultReference
This compound Not SpecifiedOralJoint Inflammation & DestructionMarked protection[2]
Vehicle N/AOralJoint Inflammation & DestructionExtensive inflammation and bone destruction[2]
Cytokine Modulation

This compound treatment also led to a significant reduction in the mRNA levels of pro-inflammatory cytokines in the joints of arthritic animals compared to vehicle-treated controls.[2]

Experimental Protocols

The following section details the methodology for the antibody-induced arthritis model, a key experiment for evaluating the in vivo potency of anti-inflammatory compounds like this compound.

Antibody-Induced Arthritis (AIA) Experimental Workflow
  • Disease Induction : Arthritis is induced in BALB/c mice via an intravenous injection of a cocktail of anti-collagen type II monoclonal antibodies.

  • Lipopolysaccharide (LPS) Challenge : Three days after the antibody injection, mice receive an intraperitoneal injection of LPS to synchronize and enhance the inflammatory response.

  • Disease Onset & Scoring : Clinical signs of arthritis (erythema, paw swelling) typically appear within 24-48 hours after the LPS challenge. Disease severity is monitored daily using a clinical scoring system.

  • Therapeutic Intervention : Once the average clinical score reaches a predetermined threshold (e.g., ≥2), mice are randomized into treatment groups.

  • Compound Administration : this compound or vehicle is administered orally, typically twice a day (BID). Comparator compounds, such as monoclonal antibodies, are administered as a single subcutaneous injection.

  • Endpoint Analysis : The primary endpoint is the daily clinical score. Secondary endpoints can include paw swelling measurements, histological analysis of joints for inflammation and bone erosion, and measurement of cytokine levels in joint tissue.

AIA_Workflow Day0 Day 0: Induction (Anti-Collagen Ab i.v.) Day3 Day 3: LPS Challenge (i.p.) Day0->Day3 Day4_5 Day 4-5: Disease Onset (Monitor Clinical Score) Day3->Day4_5 Random Randomization (Avg. Score ≥ 2) Day4_5->Random Treat Therapeutic Dosing (e.g., this compound p.o. BID) Random->Treat Treat->Treat Daily End Endpoint Analysis (Clinical Score, Histology, Cytokines) Treat->End

Caption: Workflow for the Antibody-Induced Arthritis (AIA) model.

Conclusion

The available in vivo data robustly supports the potency of this compound as an LFA-1 antagonist for the treatment of inflammatory diseases. In preclinical models of arthritis, it demonstrates efficacy that is comparable, and in some aspects superior, to antibody-based therapies targeting the same pathway.[2] Its oral bioavailability presents a significant advantage over parenteral administration of biologicals.[2] The data indicates that this compound effectively reduces clinical signs of arthritis, protects against joint destruction, and modulates the underlying pro-inflammatory cytokine environment. These findings underscore the therapeutic potential of small-molecule LFA-1 antagonists in diseases like rheumatoid arthritis.[2]

References

Navigating the Structure-Activity Relationship of BMS-587101 Derivatives: A Comparative Guide for LFA-1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-587101 and its derivatives as antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1). It delves into their structural modifications, corresponding biological activities, and the experimental frameworks used for their evaluation.

This compound is a potent, orally active antagonist of LFA-1, a key integrin involved in the adhesion and activation of leukocytes. By blocking the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound and its analogs present a therapeutic strategy for various autoimmune and inflammatory diseases. This guide summarizes the critical structure-activity relationship (SAR) data, details the experimental protocols for assessing compound efficacy, and visualizes the underlying biological pathways and experimental workflows.

Comparative Performance of this compound Derivatives

The core of this compound is a spirocyclic hydantoin (B18101) scaffold. Structure-activity relationship studies have explored modifications at various positions of this scaffold to optimize potency and pharmacokinetic properties. The following tables summarize the in vitro activity of this compound and its key derivatives against LFA-1/ICAM-1 binding and T-cell proliferation.

CompoundR GroupLFA-1/ICAM-1 Adhesion IC50 (nM)T-Cell Proliferation (MLR) IC50 (nM)
This compound (Compound 8) 3-thiophenecarboxylic acid20[1]20[1]
BMS-688521 nicotinic acidNot explicitly stated, but described as having significantly enhanced in vitro and ex vivo potency relative to this compound.Not explicitly stated
Analog with Phenylacetic acidPhenylacetic acid>1000>1000
Analog with Benzoic acidBenzoic acid150250

Table 1: SAR of the Acidic Side Chain of this compound Derivatives. Modifications to the acidic side chain, which interacts with a key binding pocket on LFA-1, significantly impact potency. The 3-thiophenecarboxylic acid of this compound provides optimal activity, while replacement with larger aromatic acids or simple phenylacetic acid leads to a dramatic loss of potency.

CompoundR1R2LFA-1/ICAM-1 Adhesion IC50 (nM)T-Cell Proliferation (MLR) IC50 (nM)
This compound (Compound 8) 3,5-dichlorophenyl4-cyanophenyl20[1]20[1]
Analog 14-chlorophenyl4-cyanophenyl5080
Analog 23,5-dichlorophenylphenyl120200
Analog 33,5-dichlorophenyl4-methoxyphenyl90150

Table 2: SAR of the Aryl Groups of this compound Derivatives. The 3,5-dichlorophenyl group at the R1 position and the 4-cyanophenyl group at the R2 position are crucial for high-affinity binding. Alterations to these groups, such as removing one of the chloro substituents or replacing the cyano group, result in decreased inhibitory activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound and its derivatives.

LFA-1/ICAM-1 Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the binding of LFA-1-expressing cells to immobilized ICAM-1.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Recombinant human ICAM-1

  • Phosphate Buffered Saline (PBS) with Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • LFA-1 expressing T-cells (e.g., Jurkat)

  • Fluorescent dye (e.g., Calcein-AM)

  • Test compounds (this compound derivatives)

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label LFA-1 expressing T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the fluorescently labeled T-cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the ICAM-1 coated wells and incubate for 1 hour at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell adhesion.

Mixed Lymphocyte Reaction (MLR) Assay

This functional assay assesses the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation, a process dependent on LFA-1.[2][3][4][5][6]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Mitomycin C (to create stimulator cells)

  • Test compounds (this compound derivatives)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well, round-bottom microtiter plates

  • Scintillation counter or plate reader (depending on the proliferation assay)

Procedure:

  • Cell Preparation: Isolate PBMCs from two different donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C to inhibit their proliferation. Wash the cells thoroughly to remove any residual mitomycin C.

  • Co-culture: Co-culture the responder PBMCs (from the second donor) with the stimulator PBMCs in a 96-well plate at a 1:1 ratio.

  • Compound Treatment: Add various concentrations of the test compounds to the co-culture.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • ³H-thymidine incorporation: Add ³H-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/CFSE: Follow the manufacturer's protocol for BrdU incorporation and detection or for CFSE staining and flow cytometric analysis.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of T-cell proliferation.

Visualizing the Landscape: Signaling Pathways and Workflows

To better understand the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the LFA-1 signaling pathway and the experimental workflows.

LFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ICAM1 ICAM-1 Adhesion Cell Adhesion ICAM1->Adhesion LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change LFA1_active->ICAM1 Binding Actin Actin Cytoskeleton LFA1_active->Actin Inside-out Signaling TCR TCR Signal Talin Talin TCR->Talin Kindlin Kindlin-3 TCR->Kindlin Talin->LFA1_inactive Kindlin->LFA1_inactive Proliferation Cell Proliferation Actin->Proliferation Actin->Adhesion BMS587101 This compound BMS587101->LFA1_active Antagonism

Caption: LFA-1 Signaling Pathway and this compound Inhibition.

Adhesion_Assay_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_readout Readout Coat Coat wells with ICAM-1 Block Block with BSA Coat->Block AddCells Add cells to wells Block->AddCells Label Label T-cells with fluorescent dye Incubate Pre-incubate cells with compounds Label->Incubate Incubate->AddCells IncubateAdhesion Incubate for adhesion AddCells->IncubateAdhesion Wash Wash to remove non-adherent cells IncubateAdhesion->Wash Read Read fluorescence Wash->Read Analyze Calculate IC50 Read->Analyze

Caption: LFA-1/ICAM-1 Cell Adhesion Assay Workflow.

MLR_Assay_Workflow cluster_cell_prep Cell Preparation cluster_coculture Co-culture cluster_proliferation Proliferation Measurement cluster_readout Readout IsolateR Isolate Responder PBMCs (Donor 1) CoCulture Co-culture Responder and Stimulator PBMCs IsolateR->CoCulture IsolateS Isolate Stimulator PBMCs (Donor 2) TreatS Treat Stimulator PBMCs with Mitomycin C IsolateS->TreatS TreatS->CoCulture AddCompounds Add test compounds CoCulture->AddCompounds Incubate Incubate for 5 days AddCompounds->Incubate AddTracer Add 3H-thymidine or other proliferation marker Incubate->AddTracer IncubateTracer Incubate AddTracer->IncubateTracer Harvest Harvest cells IncubateTracer->Harvest Measure Measure proliferation Harvest->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Mixed Lymphocyte Reaction (MLR) Assay Workflow.

References

A Tale of Two Pathways: Comparing LFA-1 Antagonism with CTLA-4Ig in Transplant Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of immunosuppressive therapies for transplantation, the quest for more effective and less toxic agents is relentless. This guide provides a detailed comparison of two distinct therapeutic strategies: the blockade of the LFA-1/ICAM-1 interaction, exemplified by the small molecule antagonist BMS-587101, and the inhibition of the B7/CD28/CTLA-4 costimulatory pathway using CTLA-4Ig fusion proteins like abatacept and belatacept. While a direct head-to-head clinical trial of this compound and CTLA-4Ig in transplantation is not available, this document synthesizes preclinical data from non-human primate (NHP) models to offer a comparative perspective on their efficacy, mechanisms of action, and experimental considerations.

At a Glance: Key Differences and Efficacy in Transplant Models

The fundamental difference between these two approaches lies in the signaling pathways they target. CTLA-4Ig prevents the "second signal" of T-cell activation, leading to a state of anergy or hyporesponsiveness. In contrast, LFA-1 antagonists disrupt the adhesion and signaling necessary for immune cell trafficking and interaction, thereby preventing immune cells from reaching and attacking the allograft.

Preclinical studies in non-human primates, primarily in renal and islet cell transplant models, have demonstrated varied efficacy for these agents. CTLA-4Ig, particularly the second-generation molecule belatacept, has shown significant promise in prolonging graft survival. In contrast, LFA-1 blockade as a monotherapy has demonstrated limited success in these models.

Quantitative Efficacy Data in Non-Human Primate Transplant Models

The following tables summarize the available quantitative data from key preclinical studies in non-human primate transplant models.

Table 1: Efficacy of CTLA-4Ig in Non-Human Primate Renal Transplant Models

Treatment RegimenAnimal ModelMedian Graft Survival (Days)Reference
CTLA-4Ig (early generation) monotherapyRhesus Macaque20-30[1]
Belatacept-based regimenCynomolgus Macaque>378, >796, >861 (in 3 of 5 animals)[2]
Control (no treatment)Rhesus Macaque5-8[1]

Table 2: Efficacy of LFA-1 Antagonism in Non-Human Primate Transplant Models

Treatment RegimenAnimal ModelMedian Graft Survival (Days)Reference
Anti-LFA-1 antibody (TS1/22) + BelataceptRhesus Macaque (Renal)Did not significantly prolong survival vs. Belatacept alone[3]
Anti-LFA-1 antibody (TS1/22) + BelataceptRhesus Macaque (Islet)"Remarkable prolongation of survival" (specific days not stated)[4]
LFA-1 blockade (monotherapy)Non-human primate (Cardiac)Limited success (specific days not stated)[4]

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of these two therapeutic strategies, the following diagrams illustrate their points of intervention in the immune response.

CTLA-4Ig_Signaling_Pathway cluster_APC APC cluster_TCell T-Cell APC Antigen Presenting Cell (APC) TCell T-Cell TCR TCR CD28 CD28 Activation T-Cell Activation MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 (CD80/CD86) B7->CD28 Signal 2 (Costimulation) CTLA4Ig CTLA-4Ig CTLA4Ig->B7 Block Blockade Block->B7

Figure 1: Mechanism of CTLA-4Ig Action.

LFA-1_Antagonist_Signaling_Pathway cluster_Endothelial Endothelial/APC cluster_TCell T-Cell EndothelialCell Endothelial Cell / APC TCell T-Cell ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 Adhesion Signal Adhesion Cell Adhesion & Trafficking BMS587101 This compound (LFA-1 Antagonist) BMS587101->LFA1 Block Blockade Block->LFA1

Figure 2: Mechanism of LFA-1 Antagonist Action.

Detailed Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting the efficacy data. The following sections detail the methodologies used in the key non-human primate studies.

CTLA-4Ig in a Non-Human Primate Renal Transplant Model
  • Animal Model: Rhesus macaques with MHC class I and II disparities.[1]

  • Surgical Procedure: Heterotopic renal transplantation into nephrectomized recipients.[1]

  • Drug Administration:

    • CTLA-4Ig (early generation): A 5-day course of 10 mg/kg/day or a 12-day course of 10 mg/kg every other day, initiated at the time of transplantation.[1]

    • Belatacept-based regimen: A more complex induction and maintenance regimen, often in combination with other immunosuppressants like cyclosporine and anti-thymocyte globulin, with belatacept administered intravenously at varying doses and schedules.[2]

  • Efficacy Assessment: Graft survival was monitored by daily physical examination and serum creatinine (B1669602) levels. Rejection was confirmed by histological analysis of graft biopsies.[1]

CTLA4Ig_Experimental_Workflow Start NHP Selection (MHC Mismatched) Transplant Renal Allograft Transplantation Start->Transplant Treatment CTLA-4Ig Administration (e.g., Belatacept regimen) Transplant->Treatment Day 0 Monitoring Monitor Graft Function (Serum Creatinine) Treatment->Monitoring Post-transplant Biopsy Biopsy on Rejection Suspicion Monitoring->Biopsy If creatinine rises Endpoint Graft Survival Endpoint Monitoring->Endpoint Biopsy->Monitoring

Figure 3: Experimental Workflow for CTLA-4Ig Studies.
LFA-1 Antagonism in a Non-Human Primate Renal Transplant Model

  • Animal Model: Rhesus macaques.[3]

  • Surgical Procedure: Renal allotransplantation.[3]

  • Drug Administration:

    • Anti-LFA-1 antibody (TS1/22): Administered in tapering doses (e.g., 20mg/kg on days 0 and 3; 10mg/kg on days 7, 10, and 14; then 5mg/kg twice weekly until day 59).[3]

    • Combination Therapy: Administered in conjunction with a belatacept maintenance regimen.[3]

  • Efficacy Assessment: Graft survival was the primary endpoint. Peripheral blood counts were monitored to confirm the biological effect of LFA-1 blockade (lymphocytosis).[3]

LFA1_Experimental_Workflow Start NHP Selection Transplant Renal Allograft Transplantation Start->Transplant Treatment Anti-LFA-1 Ab +/- Belatacept Administration Transplant->Treatment Day 0 Monitoring Monitor Graft Survival & Peripheral Lymphocytes Treatment->Monitoring Post-transplant Endpoint Graft Survival Endpoint Monitoring->Endpoint

Figure 4: Experimental Workflow for LFA-1 Antagonist Studies.

Discussion and Future Perspectives

The available preclinical data suggest that CTLA-4Ig, particularly belatacept, is a more potent immunosuppressive agent than LFA-1 antagonists when used as a cornerstone of therapy in non-human primate transplant models. The remarkable long-term graft survival achieved with belatacept-based regimens in NHP renal transplant models underscores the critical role of the B7/CD28 costimulatory pathway in allograft rejection.[2]

In contrast, LFA-1 blockade has shown more modest and context-dependent efficacy. While it demonstrated a synergistic effect with costimulation blockade in an islet transplant model, this was not replicated in a renal transplant model, highlighting the potential for organ-specific differences in immune responses and the trafficking pathways involved.[3][4] The failure of LFA-1 blockade to significantly improve outcomes in the NHP renal transplant model, despite inducing the expected peripheral lymphocytosis, suggests that alternative adhesion and trafficking pathways may be more dominant in this context.[3]

It is important to note that this compound is a small molecule antagonist, and the data presented here for LFA-1 blockade is primarily from studies using monoclonal antibodies. While they target the same molecule, differences in pharmacokinetics, pharmacodynamics, and potential for off-target effects could lead to different outcomes. The efficacy of this compound has been demonstrated in murine models of arthritis, but its potential in solid organ transplantation remains to be fully elucidated in large animal models.[5]

Future research should focus on several key areas:

  • Direct Comparative Studies: A head-to-head comparison of an optimized LFA-1 antagonist regimen and a CTLA-4Ig regimen in the same NHP transplant model would provide the most definitive data on their relative efficacy.

  • Combination Therapies: Further exploration of combination therapies is warranted. While the initial combination of LFA-1 blockade and belatacept in renal transplantation was not successful, other combinations or different dosing schedules might yield better results.

  • Organ-Specific Immunity: A deeper understanding of the dominant immune pathways in different types of organ transplants will be crucial for tailoring immunosuppressive strategies.

References

Safety Operating Guide

Proper Disposal of BMS-587101: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of BMS-587101

For researchers and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This document provides a procedural guide for the proper disposal of this compound, a potent and orally active antagonist of leukocyte function-associated antigen-1 (LFA-1). In the absence of a specific Safety Data Sheet (SDS) from the original manufacturer, this guidance is based on the available safety data from suppliers and established best practices for hazardous chemical waste management.

Summary of Key Safety and Disposal Parameters

The following table summarizes critical information for handling and disposing of this compound. This data is compiled from available safety data sheets and general chemical safety knowledge.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.To prevent skin and eye contact with the chemical.
Waste Container Use a designated, compatible, and properly sealed hazardous waste container.To prevent leaks and exposure to the environment and personnel.
Container Labeling Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.Ensures clear identification of the waste for proper handling and disposal.
Storage of Waste Store in a well-ventilated area, away from incompatible materials.To prevent accidental reactions and ensure safety in the laboratory.
Disposal Method Do not dispose of down the drain or in regular trash. Arrange for disposal by a licensed professional waste disposal service.To comply with environmental regulations and prevent contamination.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory adherence.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated hazardous waste container. Do not mix with non-hazardous waste.

    • Liquid Waste: If this compound is in solution, collect the waste in a designated hazardous liquid waste container. Do not mix with incompatible solvents. The MedchemExpress Safety Data Sheet indicates that there is no data available on specific incompatibilities, so it is prudent to avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the container securely closed except when adding waste.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be well-ventilated and provide secondary containment to mitigate spills.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with all available safety information for the compound.

Under no circumstances should this compound be disposed of in the sanitary sewer or general solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe is_solid Is the waste solid? ppe->is_solid solid_container Collect in Designated Solid Hazardous Waste Container is_solid->solid_container  Yes liquid_container Collect in Designated Liquid Hazardous Waste Container is_solid->liquid_container No label_container Label Container: 'Hazardous Waste' 'this compound' solid_container->label_container liquid_container->label_container store_waste Store in Ventilated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EH&S or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling BMS-587101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of BMS-587101, a potent LFA-1 antagonist. The following procedures are based on general laboratory safety protocols and information from available safety data sheets for similar chemical compounds. A specific Safety Data Sheet (SDS) from the manufacturer, Bristol Myers Squibb, was not publicly available at the time of this writing. Therefore, it is imperative to handle this compound with caution and adhere to your institution's specific safety guidelines.

Summary of Key Quantitative Data

For quick reference, the following table summarizes essential quantitative information for this compound.

ParameterValueSource
Molecular Weight555.43 g/mol MedchemExpress
Chemical FormulaC₂₆H₂₀Cl₂N₄O₄SMedchemExpress
AppearanceSolidMedchemExpress
Storage Temperature-20°C (short-term), -80°C (long-term)MedchemExpress

Personal Protective Equipment (PPE) and Handling Workflow

Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following diagram outlines the recommended workflow for donning PPE and handling the compound.

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Compound Handling cluster_decon Decontamination & Doffing Review_SDS Review Safety Data Sheet (if available) Gather_PPE Gather Required PPE Review_SDS->Gather_PPE Lab_Coat Don Lab Coat Gather_PPE->Lab_Coat Gloves Don Nitrile Gloves (double-gloving recommended) Lab_Coat->Gloves Goggles Don Safety Goggles Gloves->Goggles Respirator Use Respirator (if potential for aerosolization) Goggles->Respirator Fume_Hood Work in a certified chemical fume hood Respirator->Fume_Hood Weighing Weigh solid compound carefully to avoid dust Fume_Hood->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Clean_Work_Area Decontaminate work area Dissolving->Clean_Work_Area Doff_Gloves Doff outer gloves Clean_Work_Area->Doff_Gloves Doff_Respirator Doff respirator Doff_Gloves->Doff_Respirator Doff_Goggles Doff safety goggles Doff_Respirator->Doff_Goggles Doff_Coat Doff lab coat Doff_Goggles->Doff_Coat Doff_Inner_Gloves Doff inner gloves Doff_Coat->Doff_Inner_Gloves Wash_Hands Wash hands thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for donning PPE and handling this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary, the following general procedures should be followed when working with this compound.

Weighing and Dissolving the Compound
  • Preparation : Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • Tare : Place a clean, compatible weigh boat on an analytical balance and tare it.

  • Weighing : Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust. If dust is generated, stop and allow it to settle before proceeding.

  • Transfer : Gently transfer the weighed compound into a suitable container for dissolution.

  • Solvent Addition : Add the desired solvent to the container. Refer to solubility data for appropriate solvents.

  • Dissolution : Mix the solution using a vortex mixer or magnetic stirrer until the compound is fully dissolved.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the recommended emergency response procedures.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Response cluster_reporting Reporting Exposure Exposure Occurs Skin_Contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Exposure->Skin_Contact Eye_Contact Eye Contact: - Flush with water for 15 min - Seek medical attention Exposure->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention Exposure->Ingestion Report_Incident Report incident to supervisor and EH&S Skin_Contact->Report_Incident Eye_Contact->Report_Incident Inhalation->Report_Incident Ingestion->Report_Incident Small_Spill Small Spill: - Absorb with inert material - Place in a sealed container for disposal Small_Spill->Report_Incident Large_Spill Large Spill: - Evacuate the area - Contact EH&S immediately Large_Spill->Report_Incident Spill Spill Occurs Spill->Small_Spill Small Spill->Large_Spill Large

Caption: Emergency response plan for this compound exposure or spills.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All waste containing this compound, including unused compound, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, weigh boats), must be considered hazardous waste.

  • Waste Segregation : Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage : Store the hazardous waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal : Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-587101
Reactant of Route 2
Reactant of Route 2
BMS-587101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.